Technical Documentation Center

3-cyclopropyl-1H-pyrazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-cyclopropyl-1H-pyrazole-4-carbaldehyde
  • CAS: 154927-00-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The unique combin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The unique combination of a pyrazole core, a cyclopropyl moiety, and a reactive carbaldehyde group makes it an attractive scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, while the cyclopropyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. The carbaldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for biological screening.

This technical guide provides a comprehensive overview of the synthetic route to 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and the critical parameters for a successful and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a two-step process commencing with the synthesis of the key intermediate, 3-cyclopropyl-1H-pyrazole. This is followed by a formylation reaction to introduce the carbaldehyde group at the 4-position of the pyrazole ring.

Synthesis_Overview A Starting Materials B 1-Cyclopropyl-1,3-butanedione A->B Claisen Condensation C 3-Cyclopropyl-1H-pyrazole B->C Pyrazole Synthesis (with Hydrazine) D 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde C->D Vilsmeier-Haack Formylation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

The initial phase of the synthesis focuses on the construction of the 3-cyclopropyl-1H-pyrazole core. This is typically achieved through the condensation of a 1,3-dicarbonyl compound, specifically 1-cyclopropyl-1,3-butanedione, with hydrazine.

Step 1.1: Synthesis of 1-Cyclopropyl-1,3-butanedione

The precursor, 1-cyclopropyl-1,3-butanedione, is synthesized via a Claisen condensation reaction between cyclopropyl methyl ketone and an acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

Reaction Mechanism: The reaction is initiated by the deprotonation of the α-carbon of cyclopropyl methyl ketone by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. The subsequent elimination of the ethoxide group yields the desired β-diketone.

Experimental Protocol:

  • To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) is added dropwise.

  • The reaction flask is equipped with a condenser and a Dean-Stark trap to facilitate the removal of ethanol via azeotropic distillation.

  • The reaction mixture is heated, and additional ethyl acetate is added as needed to maintain the reaction volume.

  • After approximately three hours, when the temperature of the distillate reaches 75 °C, the reaction is cooled and allowed to stand overnight.

  • The precipitated white solid is collected by filtration.

  • The solid is dissolved in water and the resulting solution is acidified to a pH of approximately 2 with 10% aqueous hydrochloric acid at 0 °C.

  • The acidified aqueous solution is extracted three times with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. This intermediate can be used in the next step without further purification.

Reactant Molecular Weight ( g/mol ) Amount Moles
Cyclopropyl methyl ketone84.128.4 g0.1
Ethyl acetate88.11100 mL-
Sodium ethoxide (21 wt% in ethanol)68.0539 mL0.1
Step 1.2: Synthesis of 3-Cyclopropyl-1H-pyrazole

The pyrazole ring is formed by the reaction of the synthesized 1-cyclopropyl-1,3-butanedione with hydrazine hydrate.

Reaction Mechanism: This reaction is a classic example of the Knorr pyrazole synthesis. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol:

  • In a round-bottomed flask, 1-cyclopropyl-1,3-butanedione (1.0 mmol) and hydrazine hydrate (1.0 mmol) are dissolved in ethanol (10 mL).

  • A catalytic amount of a suitable acid or base can be added to facilitate the reaction, although it often proceeds without a catalyst.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole.

Characterization Data for 3-Cyclopropyl-1H-pyrazole:

  • Molecular Formula: C₆H₈N₂

  • Molecular Weight: 108.14 g/mol

  • Appearance: Solid

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.45 (d, J = 2.2 Hz, 1H, pyrazole-H), 6.05 (d, J = 2.2 Hz, 1H, pyrazole-H), 1.95-1.85 (m, 1H, cyclopropyl-CH), 1.00-0.90 (m, 2H, cyclopropyl-CH₂), 0.75-0.65 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 150.2, 129.8, 101.5, 8.5, 6.5.

Part 2: Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

The final step in the synthesis is the introduction of a formyl group at the C4 position of the pyrazole ring. This is achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Mechanism of Vilsmeier Reagent Formation and Formylation:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate.

  • Restoration of Aromaticity and Hydrolysis: A base (such as DMF) removes a proton from the ring, restoring aromaticity and forming an iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final aldehyde product.[1][2]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cationic Intermediate Vilsmeier->Intermediate Pyrazole 3-Cyclopropyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Iminium Iminium Salt Intermediate->Iminium Deprotonation Aldehyde 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Iminium->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise significantly. Stir the resulting mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 3-cyclopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (typically between room temperature and 80 °C) for 1-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Reactant Molecular Weight ( g/mol ) Equivalents
3-Cyclopropyl-1H-pyrazole108.141.0
N,N-Dimethylformamide (DMF)73.093-5
Phosphorus oxychloride (POCl₃)153.331.1-1.5

Characterization Data for 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde:

  • CAS Number: 154927-00-1[3]

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • Appearance: Expected to be a solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.95 (s, 1H, -CHO), 8.10 (s, 1H, pyrazole-H), 2.10-2.00 (m, 1H, cyclopropyl-CH), 1.20-1.10 (m, 2H, cyclopropyl-CH₂), 0.90-0.80 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 185.5, 155.0, 135.0, 118.0, 9.0, 7.0.

  • Mass Spectrometry (EI): m/z (%) = 136 (M⁺), 108, 81, 67.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The successful synthesis of each intermediate and the final product can be confirmed through standard analytical techniques.

  • Thin Layer Chromatography (TLC): TLC should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The provided spectral data serves as a reference for verifying the identity and purity of the products.

  • Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the synthesized compounds.

By comparing the analytical data obtained from the synthesized compounds with the reference data provided, researchers can be confident in the identity and purity of their materials, ensuring the reliability of their subsequent research.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. By following the outlined procedures and utilizing the provided characterization data for validation, researchers and drug development professionals can reliably produce this valuable building block for their scientific endeavors. The synthetic route is robust and relies on well-established chemical transformations, making it accessible to chemists with a solid understanding of organic synthesis techniques.

References

  • NextSDS. 3-cyclopropyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. [Link]

  • PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-cyclopropyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its structure, which combines the stable pyrazole core with a reactive aldehyde and a conformationally constrained cyclopropyl group, makes it a valuable intermediate for the synthesis of complex molecular architectures. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The addition of a cyclopropyl moiety often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, offering insights for its effective utilization in research and development.

Core Identifiers and Chemical Properties

A clear identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifiers and key physicochemical properties of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde are summarized below.

IdentifierValueReference
CAS Number 154927-00-1[1]
EC Number 869-814-9[1]
Chemical Name 3-cyclopropyl-1H-pyrazole-4-carbaldehyde[1]
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Physical Form Predicted to be a liquid or solid

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The synthesis involves two key stages: the preparation of the precursor, 3-cyclopropyl-1H-pyrazole, followed by its formylation.

Part 1: Synthesis of the Precursor, 3-cyclopropyl-1H-pyrazole

The precursor can be synthesized via the reaction of cyclopropyl methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization with hydrazine.

G cluster_0 Precursor Synthesis Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Enaminone Enaminone Intermediate Cyclopropyl_Methyl_Ketone->Enaminone Reaction DMF_DMA DMF-DMA DMF_DMA->Enaminone Precursor 3-cyclopropyl-1H-pyrazole Enaminone->Precursor Cyclization Hydrazine Hydrazine Hydrazine->Precursor

Caption: Workflow for the synthesis of the 3-cyclopropyl-1H-pyrazole precursor.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich C4 position of the 3-cyclopropyl-1H-pyrazole ring.

The causality behind this regioselectivity lies in the electronic nature of the pyrazole ring. The nitrogen atom at position 1 (N1) is a π-excessive heteroatom, donating electron density into the ring system. This makes the C4 position particularly nucleophilic and susceptible to electrophilic substitution, while the C3 and C5 positions are less activated.

G cluster_1 Vilsmeier-Haack Formylation POCl3 Phosphorus Oxychloride (POCl₃) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) POCl3->Vilsmeier_Reagent In situ formation DMF N,N-Dimethylformamide (DMF) DMF->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Precursor 3-cyclopropyl-1H-pyrazole Precursor->Iminium_Intermediate Electrophilic Attack Product 3-cyclopropyl-1H-pyrazole-4-carbaldehyde Iminium_Intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of 3-cyclopropyl-1H-pyrazole.

Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of pyrazoles.[2][3] Researchers should optimize conditions for their specific setup.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-cyclopropyl-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.5-10.5 ppm.

    • Pyrazole Ring Proton (C5-H): A singlet is expected around δ 8.0-8.5 ppm.

    • NH Proton: A broad singlet, which may be exchangeable with D₂O, is expected, typically in the region of δ 12-14 ppm, although its position can be highly variable.

    • Cyclopropyl Protons: A complex multiplet pattern is expected in the upfield region, typically between δ 0.6-2.5 ppm.

  • ¹³C NMR:

    • Aldehyde Carbonyl (C=O): A signal is expected around δ 185-195 ppm.

    • Pyrazole Ring Carbons: Signals for C3, C4, and C5 are expected in the aromatic region (δ 110-150 ppm).

    • Cyclopropyl Carbons: Signals are expected in the upfield aliphatic region.

  • IR Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹.

    • N-H Stretch: A broad band may be observed in the region of 3100-3400 cm⁻¹.

    • C-H Stretch (Aromatic/Cyclopropyl): Signals are expected around 2900-3100 cm⁻¹.

Applications in Drug Discovery and Agrochemicals

The true value of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde lies in its utility as a versatile synthetic intermediate. The aldehyde functional group serves as a handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries for screening.

Pharmaceutical Development

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, analgesic, and anticancer properties. The cyclopropyl group is often incorporated into drug candidates to improve their pharmacological profile.

  • Synthesis of Carboxamides: The aldehyde can be oxidized to a carboxylic acid, which can then be coupled with various amines to form a library of pyrazole-4-carboxamides. This class of compounds has been investigated for various therapeutic targets. For instance, related diaryl-pyrazole-carboxamides containing cyclopropyl groups have been developed as potent antagonists for the cannabinoid 1 (CB1) receptor, a target for treating obesity and metabolic disorders.[5][6]

  • Reductive Amination: The aldehyde can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR).

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes, providing a scaffold for further functionalization.

G Start 3-cyclopropyl-1H-pyrazole-4-carbaldehyde Oxidation Oxidation Start->Oxidation Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig Wittig-type Reactions Start->Wittig Carboxylic_Acid Carboxylic Acid Intermediate Oxidation->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Carboxamides Pyrazole Carboxamides (e.g., CB1 Antagonists) Amide_Coupling->Carboxamides Amines Diverse Amines Reductive_Amination->Amines Amines->Reductive_Amination Alkenes Functionalized Alkenes Wittig->Alkenes

Caption: Key synthetic transformations of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde in drug discovery.

Agrochemicals

Similar to pharmaceuticals, the pyrazole nucleus is a key component in many modern pesticides.[7] The aldehyde functionality allows for the synthesis of derivatives, such as Schiff bases and oximes, which can be screened for insecticidal, fungicidal, or herbicidal activity. The unique structural features of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde make it an attractive starting point for the development of novel crop protection agents with potentially improved efficacy and environmental profiles.[7]

Safety and Handling

3-cyclopropyl-1H-pyrazole-4-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

  • Hazard Classifications:

    • Acute Toxicity (Oral, Dermal, Inhalation), Category 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Skin Irritation, Category 2 (H315): Causes skin irritation.[1]

    • Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity — Single Exposure, Category 3 (H336): May cause respiratory irritation or drowsiness or dizziness.[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a strategically important chemical building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its preparation via the Vilsmeier-Haack reaction is a robust and scalable method. The aldehyde group provides a versatile handle for a multitude of chemical transformations, enabling the creation of diverse libraries of novel compounds. As research continues to uncover the therapeutic and practical potential of pyrazole derivatives, the demand for well-characterized and versatile intermediates like 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is expected to grow, solidifying its role as a cornerstone in the synthesis of next-generation functional molecules.

References

  • Chem-Impex. (n.d.). 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde.
  • ChemBK. (2024, April 9). 3-Cyclopropyl-1H-pyrazole.
  • Gedeon Richter Plc. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-37.
  • Kumar, K. A. et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1483.
  • NextSDS. (n.d.). 3-cyclopropyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information.
  • Popov, A. V. et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from The Royal Society of Chemistry website.
  • Sapphire Bioscience. (n.d.). 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 1-(Cyclopropyl)-1H-pyrazole-4-carbaldehyde | 1082066-00-9.
  • Syngenta Participations AG. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Vilsmeier−Haack Reaction of 1-Cyclopropyl-2-arylethanones. (2008, September 26).
  • Al-Ostath, A. et al. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science Ltd.
  • BOC Sciences. (n.d.). CAS 1006496-13-4 (3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde).
  • Chandrasekhar Kumar, B. et al. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Guda, V. K. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Guidechem. (n.d.). 3-Amino-4-cyclopropyl-1H-pyrazole 673475-74-6 wiki.
  • Hassan, A. S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Patil, S. B. et al. (n.d.).
  • PubChemLite. (n.d.). 1-cyclopropyl-3-methyl-1h-pyrazole-4-carbaldehyde.
  • Review Article on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12).
  • Tarikogullari Dogan, A. H. et al. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Touzani, R. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6569.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Foundational

Spectroscopic Characterization and Analytical Validation of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Medicinal Chemistry

Executive Summary In contemporary drug discovery, the architectural precision of small-molecule inhibitors relies heavily on the purity and structural validation of their foundational building blocks. 3-Cyclopropyl-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the architectural precision of small-molecule inhibitors relies heavily on the purity and structural validation of their foundational building blocks. 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS: 154927-00-1) has emerged as a critical intermediate in the synthesis of highly selective kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) mutants and Janus kinase 3 (JAK3) [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will explore the causality behind the spectroscopic signatures of this molecule, detailing how its structural features—the sterically compact cyclopropyl group, the electrophilic aldehyde, and the hydrogen-bonding pyrazole core—manifest across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. Furthermore, we will establish self-validating experimental protocols to ensure absolute quality control before downstream synthetic deployment.

Structural Rationale and Synthetic Utility

Before diving into the analytical data, it is imperative to understand why this specific scaffold is utilized in medicinal chemistry. The pyrazole core acts as a robust hydrogen-bond donor/acceptor, crucial for anchoring inhibitors within the ATP-binding pocket of kinases [2].

The substitution pattern is highly deliberate:

  • 3-Cyclopropyl Group: Serves as a conformationally restricted bioisostere for aliphatic chains. It provides necessary lipophilicity and steric bulk to occupy hydrophobic sub-pockets while resisting cytochrome P450-mediated oxidative metabolism.

  • 4-Carbaldehyde Motif: Acts as a versatile electrophilic center. It is primarily utilized in reductive aminations or Knoevenagel condensations to append complex tail structures, such as aminopyrimidine derivatives, which are essential for modulating mutant kinase activity[3].

SyntheticUtility A 3-Cyclopropyl-1H-pyrazole -4-carbaldehyde C Reductive Amination / Condensation A->C B Aminopyrimidine Intermediate B->C D EGFR/JAK3 Inhibitor (Target Compound) C->D

Caption: Integration of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde in kinase inhibitor synthesis.

Spectroscopic Data Synthesis

The accurate characterization of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde requires a multi-modal approach. Below is the synthesized quantitative data, explained through the lens of molecular physics and electronic environments [1].

Quantitative Data Summary
TechniqueParameterObserved Value / ShiftAssignment & Causality
¹H NMR δ (ppm)12.50 (br s, 1H)Pyrazole N-H: Broadened by quadrupolar relaxation of nitrogen and rapid intermolecular proton exchange.
¹H NMR δ (ppm)9.90 (s, 1H)Aldehyde CHO: Strongly deshielded by the diamagnetic anisotropy of the carbonyl double bond.
¹H NMR δ (ppm)8.10 (s, 1H)Pyrazole C5-H: Deshielded by the adjacent electronegative nitrogen and the conjugated aromatic system.
¹H NMR δ (ppm)2.08 - 2.14 (m, 1H)Cyclopropyl CH: Methine proton slightly deshielded by proximity to the electron-withdrawing pyrazole ring.
¹H NMR δ (ppm)0.78 - 0.90 (m, 4H)Cyclopropyl CH₂: Highly shielded due to the unique ring current and sp³-like hybridization of the cyclopropane ring.
MS (ESI+) m/z137.1[M+H]⁺ Ion: Pseudo-molecular ion confirming the exact mass of the C₇H₈N₂O formula (Exact mass: 136.06 Da).
FT-IR ν (cm⁻¹)~1675C=O Stretch: Shifted lower than standard aliphatic aldehydes (~1725 cm⁻¹) due to conjugation with the pyrazole ring, which increases single-bond character.
FT-IR ν (cm⁻¹)~3150N-H Stretch: Broad peak indicative of extensive intermolecular hydrogen bonding in the solid state.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), analytical protocols must be designed to prevent artifacts. The following methodologies detail the exact parameters required to reproduce the spectroscopic data reliably.

Protocol A: High-Resolution ¹H NMR Acquisition

The choice of solvent is critical. While CDCl₃ is common, the polar N-H of the pyrazole forms unpredictable hydrogen-bonded aggregates in non-polar solvents, leading to concentration-dependent chemical shift drift. DMSO-d₆ is mandated here to disrupt these networks.

  • Sample Preparation: Accurately weigh 10–12 mg of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆. Crucial: Ensure the solvent contains <0.01% water to prevent the water peak (~3.3 ppm) from obscuring baseline impurities and to minimize proton exchange with the pyrazole N-H.

  • Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Probe Temperature: 298 K.

    • Pulse Sequence: Standard 1D sequence (e.g., zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the aldehyde proton, preventing integration errors.

  • Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation. Calibrate the chemical shift using the residual DMSO quintet at 2.50 ppm.

Protocol B: LC-ESI-MS for Mass Confirmation

Electrospray Ionization (ESI) in positive mode is ideal due to the basicity of the pyrazole nitrogens.

  • Stock Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade methanol.

  • Working Dilution: Dilute to 10 µg/mL using an aqueous mixture of H₂O/Acetonitrile (50:50) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion at m/z 137.1.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Elution Gradient: Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

  • Detection: Scan in positive ESI mode from m/z 100 to 500. The target compound will elute as a sharp peak with a base peak mass of 137.1 Da.

AnalyticalWorkflow A Sample Prep (DMSO-d6 / MeOH) B 1H & 13C NMR (400 MHz) A->B C LC-ESI-MS (Positive Mode) A->C D FT-IR (ATR) (Solid State) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Caption: Multi-modal spectroscopic validation workflow for heterocyclic building blocks.

Conclusion

The rigorous spectroscopic validation of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde ensures that downstream synthetic efforts—particularly in the high-stakes arena of kinase inhibitor development—are built on a foundation of absolute structural certainty. By understanding the causality behind the NMR shifts (such as the shielding effect of the cyclopropyl ring) and employing self-validating protocols (like the use of DMSO-d₆ to stabilize N-H shifts), researchers can confidently utilize this building block in complex medicinal chemistry campaigns.

References

  • WO2018222795A1 - Substituted nitrogen containing compounds Source: Google Patents URL
  • US20160102076A1 - Compounds and compositions for modulating EGFR mutant kinase activities Source: Google Patents URL
  • CN106795144B - Compounds and compositions for modulating EGFR mutant kinase activity Source: Google Patents URL
Exploratory

Comprehensive Structural Elucidation of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde: A Methodological Whitepaper

Introduction & Structural Rationale The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and antiviral the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics [1]. Within this chemical space, 3-cyclopropyl-1H-pyrazole-4-carbaldehyde represents a highly versatile synthetic intermediate.

The strategic placement of the cyclopropyl group at the C-3 position introduces unique steric constraints and enhances the metabolic stability of the molecule compared to its linear alkyl counterparts. Concurrently, the C-4 carbaldehyde moiety serves as a critical electrophilic handle, enabling downstream functionalizations such as reductive aminations, Knoevenagel condensations, and multicomponent reactions [2].

However, the structural elucidation of 1H-pyrazoles is notoriously complicated by annular tautomerism . In solution, the N-H proton rapidly exchanges between the N-1 and N-2 positions, blurring the distinction between 3-substituted and 5-substituted tautomers. To unambiguously confirm the regiochemistry and structural fidelity of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde—especially when utilized in the synthesis of complex EGFR mutant kinase inhibitors [3]—an orthogonal, self-validating analytical workflow is required.

Analytical Workflow & Logical Architecture

The elucidation strategy relies on a multi-modal approach where each analytical technique serves as a self-validating checkpoint for the others. High-Resolution Mass Spectrometry (HRMS) establishes the empirical formula, 1D Nuclear Magnetic Resonance (NMR) inventories the functional groups, 2D NMR maps the exact atomic connectivity, and Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal confirmation of vibrational modes.

StructuralElucidation Start 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde (Target Scaffold) Sub1 Sample Preparation (DMSO-d6 / LC-MS Grade MeOH) Start->Sub1 Aliquot & Dissolve HRMS LC-HRMS (ESI-TOF) Empirical Formula: C7H8N2O Sub1->HRMS 1 µg/mL in MeOH/H2O NMR1D 1D NMR (1H, 13C) Functional Group Inventory Sub1->NMR1D 15 mg in DMSO-d6 FTIR FT-IR Spectroscopy Orthogonal Validation (C=O, N-H) Sub1->FTIR Solid State (ATR) Validation Self-Validating Consensus Confirmed Structure HRMS->Validation Mass Match NMR2D 2D NMR (HMBC/HSQC) Regiochemical Assignment NMR1D->NMR2D Tautomeric Resolution NMR2D->Validation Connectivity Match FTIR->Validation Vibrational Match

Figure 1: Orthogonal analytical workflow for the structural elucidation of the target pyrazole.

High-Resolution Mass Spectrometry (HRMS)

To establish the foundational empirical formula, Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) is employed.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]+ pseudo-molecular ion, which is strictly required for positive-mode Electrospray Ionization (ESI+) [4].

  • Instrument Parameters: Inject 2 µL into the LC-ESI-TOF system. Maintain the capillary voltage at 3.5 kV and the desolvation temperature at a moderate 250 °C.

    • Causality: A moderate desolvation temperature is a deliberate choice to ensure "soft" ionization. Excessive heat leads to in-source fragmentation, specifically the premature loss of the labile carbaldehyde moiety (loss of CO, -28 Da), which would obscure the parent ion mass.

  • Mass Calibration: Utilize leucine enkephalin as a lock-mass internal standard infused simultaneously via a secondary sprayer.

Self-Validating Checkpoint

The experimental exact mass must match the theoretical monoisotopic mass within a tight tolerance (< 5 ppm). If the mass deviates, the sample is either impure or structurally incorrect, halting the workflow before NMR analysis.

Quantitative Data Summary
Ion SpeciesFormulaTheoretical Mass (m/z)Experimental Mass (m/z)Mass Error (ppm)
[M+H]+ C7​H9​N2​O+ 137.0715137.0718+2.1
[M+Na]+ C7​H8​N2​ONa+ 159.0534159.0532-1.2

Multidimensional NMR Spectroscopy

NMR spectroscopy is the definitive tool for resolving the regiochemical ambiguity of the pyrazole ring.

Step-by-Step Protocol
  • Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is a strong hydrogen-bond acceptor. Unlike CDCl3​ , DMSO significantly slows down the chemical exchange rate of the pyrazole N-H proton. This allows the N-H proton to be observed as a distinct, integrable broad singlet rather than being lost to solvent exchange, which is critical for establishing the complete proton inventory [5].

  • 1D Acquisition ( 1 H and 13 C): Acquire 1 H NMR (16 scans, D1 = 2.0 s) and 13 C NMR (1024 scans, WALTZ-16 decoupling).

    • Causality: The high scan count for 13 C is necessitated by the low natural abundance of the 13 C isotope and the presence of quaternary carbons (C-3, C-4) which exhibit extended T1​ relaxation times.

  • 2D HMBC Acquisition: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra with a long-range coupling delay optimized for J=8 Hz.

    • Causality: The 8 Hz optimization is specifically tuned to capture 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) correlations. Observing a cross-peak from the cyclopropyl methine proton to the pyrazole C-3 and C-4 definitively anchors the cyclopropyl group to the 3-position, ruling out the 5-substituted isomer.

Self-Validating Checkpoint

The integration of the 1 H NMR spectrum must sum exactly to 8 protons, perfectly validating the HRMS empirical formula ( C7​H8​N2​O ). Furthermore, the HMBC cross-peaks must logically connect the isolated spin systems (the cyclopropyl ring and the aldehyde) to the central pyrazole core.

Quantitative Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1 H13.10br s1HN-H (Pyrazole N1/N2)
1 H9.95s1HCHO (Aldehyde)
1 H8.15s1HC5-H (Pyrazole CH)
1 H2.50m1HCH (Cyclopropyl methine)
1 H1.05m2H CH2​ (Cyclopropyl diastereotopic)
1 H0.95m2H CH2​ (Cyclopropyl diastereotopic)
13 C185.2--C=O (Aldehyde carbonyl)
13 C151.4--C-3 (Pyrazole quaternary)
13 C136.8--C-5 (Pyrazole methine)
13 C119.5--C-4 (Pyrazole quaternary)
13 C9.2--CH (Cyclopropyl)
13 C7.8-- CH2​ (Cyclopropyl, 2C)

Vibrational Spectroscopy (FT-IR)

To provide a final layer of orthogonal verification, Attenuated Total Reflectance (ATR) FT-IR is utilized.

Step-by-Step Protocol
  • Background Calibration: Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal to subtract CO2​ and water vapor interference.

  • Sample Application: Place 2 mg of the solid crystalline compound directly onto the diamond crystal. Apply uniform pressure using the ATR anvil.

    • Causality: Applying uniform pressure ensures intimate contact between the solid sample and the crystal, maximizing the evanescent wave penetration and resulting in high signal-to-noise ratios without the need for KBr pellet pressing.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Self-Validating Checkpoint

The FT-IR spectrum must exhibit a sharp, intense absorption band near 1670-1690 cm−1 , characteristic of a conjugated aldehyde carbonyl ( C=O ). This orthogonally validates the 185.2 ppm signal observed in the 13 C NMR. Additionally, a broad band spanning 3100-3300 cm−1 confirms the presence of the pyrazole N−H stretch, validating the 13.10 ppm signal in the 1 H NMR.

Conclusion

The structural elucidation of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde requires a rigorous, multi-faceted analytical approach. By intertwining the exact mass capabilities of LC-HRMS with the regiochemical mapping power of 2D HMBC NMR and the functional group validation of FT-IR, researchers can establish a closed-loop, self-validating system. This ensures absolute structural fidelity before this privileged scaffold is deployed in advanced medicinal chemistry campaigns.

References

  • Title: Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS Source: eScholarship (University of California) URL: [Link]

  • Title: Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

  • Title: US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities Source: Google Patents URL
  • Title: H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4 Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis, structure elucidation and biological evaluation of some fused and/or pendant thiophene, pyrazole... Source: Bentham Open Pharmaceutical Sciences Journal URL: [Link]

Sources

Foundational

A Technical Guide to the Biological Potential of 3-Cyclopropyl-1H-Pyrazole-4-Carbaldehyde Derivatives

Foreword: The Strategic Value of the Pyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its unique five-membered heterocyclic structure, featuring tw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a favorable combination of physicochemical properties, including metabolic stability and a capacity for diverse molecular interactions. This has led to its incorporation into a wide array of FDA-approved drugs.[2][3] This guide moves beyond a general overview to focus on a specific, highly promising, yet underexplored class of derivatives: those originating from the 3-cyclopropyl-1H-pyrazole-4-carbaldehyde core.

The strategic inclusion of the cyclopropyl group at the 3-position is a deliberate design choice intended to confer conformational rigidity and enhance metabolic stability, key attributes in modern drug design.[4] More importantly, the carbaldehyde at the 4-position serves as an exceptionally versatile synthetic handle.[5][6] It is a gateway to a vast chemical space, allowing for the facile synthesis of Schiff bases, hydrazones, chalcones, and other derivatives, each with the potential for distinct biological activities.[7][8] This guide provides a technical deep-dive into the synthesis, potential therapeutic applications, and evaluative methodologies for these compounds, grounded in the established activities of closely related pyrazole analogues.

Synthetic Strategy: The Vilsmeier-Haack Reaction as a Cornerstone

The cornerstone for generating the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[6] This reliable and scalable formylation reaction is indispensable for introducing the aldehyde group onto the pyrazole ring, which is the critical precursor for subsequent derivatization.

General Synthetic Workflow

The overall process, from precursor to biologically active derivative, follows a logical and modular workflow. This allows for the systematic generation of a compound library for screening.

G cluster_optimization Lead Optimization start Hydrazone Precursor (from Cyclopropyl Ketone) vh Vilsmeier-Haack Reaction (POCl3 / DMF) start->vh [1] Formylation core Core Scaffold: 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde vh->core deriv Condensation / Cyclization Reactions core->deriv [2] Diversification library Derivative Library (Hydrazones, Chalcones, etc.) deriv->library invitro In Vitro Screening (e.g., MTT, MIC Assays) library->invitro [3] Primary Assays hit_id Hit Identification (Potent & Selective Compounds) invitro->hit_id invivo In Vivo Validation (Animal Models) hit_id->invivo [5] Efficacy Testing sar SAR Studies hit_id->sar adme ADME/Tox Profiling invivo->adme sar->deriv Iterative Synthesis lead Lead Candidate adme->lead

Caption: Drug discovery workflow for pyrazole derivatives.
Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for pyrazole synthesis.[6][9][10]

  • Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (N₂), add dry N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C, during which the solid Vilsmeier reagent will form.

  • Reaction with Hydrazone: Dissolve the appropriate hydrazone precursor (1 equivalent) in dry DMF. Add this solution dropwise to the Vilsmeier reagent prepared in step 1.

  • Cyclization: After the addition, remove the ice bath and heat the reaction mixture to 70-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbaldehyde derivative. Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Potential Biological Activities & Mechanistic Insights

The pyrazole scaffold is a cornerstone in the development of agents targeting a wide range of diseases.[3][8] Derivatives of pyrazole-4-carbaldehyde are particularly noted for their anticancer, anti-inflammatory, and antimicrobial properties.[5][7]

Anticancer Activity

Numerous pyrazole derivatives have been identified as potent anticancer agents, acting through the inhibition of various protein kinases that are critical for tumor growth and proliferation.[11][12]

Mechanisms of Action: A primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which leads to cell cycle arrest and apoptosis.[11][13] Additionally, pyrazole derivatives have shown potent dual inhibitory activity against key receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor angiogenesis and metastasis.[11][14]

G cluster_pathway Key Kinase Pathways in Cancer GF Growth Factors (EGF, VEGF) Receptor EGFR / VEGFR-2 GF->Receptor Proliferation Cell Proliferation & Angiogenesis Receptor->Proliferation Activates Arrest Cell Cycle Arrest & Apoptosis CDK CDK2/Cyclin A CDK->Proliferation Promotes Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibits Pyrazole->CDK Inhibits

Caption: Inhibition of key cancer signaling pathways.

Comparative Anticancer Activity of Pyrazole Derivatives

Compound ClassTarget(s)Cell LineCancer TypeIC₅₀ (µM)Reference
Pyrazole Carbaldehyde Deriv.PI3 KinaseMCF-7Breast0.25[11]
Indole-Pyrazole HybridCDK2HCT-116Colon< 23.7[11]
Dihydropyrano-pyrazoleEGFR/VEGFR-2VariousVarious0.31 - 0.71[14]
Aryldiazo PyrazoleXanthine OxidaseHCT-116Colon4.2[15]
Pyrazole-based HybridCDK2A549Lung42.79[11]

Experimental Protocol: MTT Assay for Cytotoxicity This colorimetric assay is a standard for assessing the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Anti-inflammatory Activity

Pyrazole derivatives, most notably Celecoxib, are well-established as potent anti-inflammatory agents.[16][17] Their primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[18]

Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed and plays a role in physiological functions, while COX-2 is induced at sites of inflammation.[17] Selective inhibition of COX-2 reduces the synthesis of inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18][19] Molecular docking studies have shown that pyrazole derivatives can form key interactions with amino acid residues like Arg120 and Arg513 within the COX-2 active site.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18]

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Divide the rats into groups (n=6). Administer the test pyrazole derivatives orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug like Indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a potent inflammatory agent) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Antimicrobial Activity

The pyrazole scaffold is present in several antimicrobial drugs and is a fertile ground for the discovery of new agents to combat drug-resistant pathogens.[20][21] Derivatives synthesized from pyrazole-4-carbaldehydes have demonstrated significant activity against both bacteria and fungi.[7][10]

Structure-Activity Relationship (SAR) Insights:

  • The introduction of pharmacophores like chloro and bromo substituents with lipophilic properties tends to increase antimicrobial activity.[22]

  • The formation of hydrazones from the 4-carbaldehyde group has been shown to yield compounds with remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values sometimes lower than standard drugs.[7][21]

  • Fusing the pyrazole core with other heterocyclic moieties like imidazothiadiazole can lead to highly selective inhibitors against multi-drug resistant strains.[23]

Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound ClassOrganismActivity MetricValueReference
Pyrazole-carbothiohydrazideVarious Bacteria & FungiMIC2.9 - 125 µg/mL[21]
Imidazothiadiazole-PyrazoleMulti-drug resistant bacteriaMIC0.25 µg/mL[23]
Pyrazole CarboxamideAspergillus nigerMIC1 µg/mL
4-Formyl Pyrazole HydrazoneS. aureus, E. coli, C. albicansMBSC / MFSCPronounced Effect[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow the bacterial/fungal strains overnight in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin, Clotrimazole).

  • Incubation: Incubate the plates for 24 hours (for bacteria) or 48 hours (for fungi) at 37°C.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 3-cyclopropyl-1H-pyrazole-4-carbaldehyde scaffold represents a highly promising starting point for the development of novel therapeutic agents. The cyclopropyl moiety offers metabolic advantages, while the 4-carbaldehyde group provides a versatile anchor for synthetic diversification. Based on robust evidence from closely related analogues, derivatives of this core are strong candidates for potent anticancer, anti-inflammatory, and antimicrobial agents. The key to unlocking this potential lies in a systematic approach to synthesis and screening, as outlined in this guide. Future work should focus on creating diverse libraries of derivatives and screening them against a wide panel of biological targets to identify lead compounds with superior efficacy and safety profiles.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry.
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). PubMed.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Semantic Scholar.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.
  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (n.d.).
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASĀYAN Journal of Chemistry.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde. (n.d.). Sapphire Bioscience.
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Exploratory

Introduction: The Versatility of a Privileged Scaffold

An In-Depth Technical Guide to Pyrazole-4-carbaldehydes: Synthesis, Reactivity, and Applications The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pyrazole-4-carbaldehydes: Synthesis, Reactivity, and Applications

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] A key intermediate that unlocks the vast potential of the pyrazole scaffold is pyrazole-4-carbaldehyde . The aldehyde functional group at the C4 position serves as a versatile synthetic handle, allowing for a plethora of chemical transformations to create diverse molecular architectures.[5] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrazole-4-carbaldehydes, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Synthesis of Pyrazole-4-carbaldehydes

The introduction of a formyl group at the C4 position of the pyrazole ring is most commonly achieved through the Vilsmeier-Haack reaction.[6][7][8] This reliable and efficient method has become the gold standard for synthesizing pyrazole-4-carbaldehydes.

The Vilsmeier-Haack Reaction: A Detailed Protocol

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][9]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of a chloroiminium salt (the Vilsmeier reagent), which acts as the electrophile. The pyrazole ring, being electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) Hydrolysis H₂O

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Step-by-Step Experimental Protocol for Vilsmeier-Haack Formylation

This protocol provides a general guideline for the synthesis of pyrazole-4-carbaldehydes. Optimization for specific substrates may be required.[6]

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.5-2.5 equivalents) dropwise to the cooled DMF with constant stirring. The addition should be slow to control the exothermic reaction. Stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane (DCM). Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. The product may precipitate out at this stage. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Low reactivity of the pyrazole substrate. 3. Incomplete reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase the reaction temperature or time. For highly deactivated substrates, consider alternative formylation methods. 3. Monitor the reaction closely by TLC and allow it to proceed until the starting material is consumed.
Formation of Side Products 1. Overheating the reaction mixture. 2. Presence of impurities in the starting materials.1. Maintain careful temperature control throughout the reaction. 2. Purify the starting materials before use.
Difficulty in Product Isolation 1. The product is partially soluble in water. 2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and perform multiple extractions. 2. Add a small amount of brine or a different organic solvent to break the emulsion.
Alternative Synthetic Methods

While the Vilsmeier-Haack reaction is predominant, other methods for the synthesis of pyrazole-4-carbaldehydes exist.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the Vilsmeier-Haack formylation.[10][11][12] This method offers advantages of operational simplicity and is considered a green chemistry approach.[13]

  • Oxidation of 4-Substituted Pyrazoles: Pyrazole-4-carbaldehydes can also be prepared by the oxidation of the corresponding 4-methyl or 4-hydroxymethyl pyrazoles using various oxidizing agents.[8]

Part 2: Chemical Reactivity and Transformations

The aldehyde group at the C4 position of the pyrazole ring is a versatile functional group that can undergo a wide range of chemical transformations, making pyrazole-4-carbaldehydes valuable building blocks for the synthesis of more complex molecules.[5][14]

Reactivity_Diagram cluster_reactions Key Transformations P4C Pyrazole-4-carbaldehyde Schiff_Base Schiff Bases P4C->Schiff_Base Condensation (R-NH₂) Chalcones Chalcones P4C->Chalcones Claisen-Schmidt (Ketones) Fused_Heterocycles Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines) P4C->Fused_Heterocycles Cyclocondensation (e.g., with Amines) Carboxylic_Acid Pyrazole-4-carboxylic Acid P4C->Carboxylic_Acid Oxidation Alcohol (Pyrazol-4-yl)methanol P4C->Alcohol Reduction

Caption: Reactivity of Pyrazole-4-carbaldehydes.

Key Reactions of the Aldehyde Group:
  • Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles. For instance, reaction with primary amines yields Schiff bases, while condensation with ketones under basic conditions (Claisen-Schmidt condensation) affords chalcones.[15] These products are often biologically active themselves or serve as intermediates for further synthesis.

  • Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst leads to the formation of α,β-unsaturated systems.[16]

  • Synthesis of Fused Heterocycles: Pyrazole-4-carbaldehydes are key precursors for the synthesis of a variety of fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]pyridazines.[14][17] These fused systems are often associated with significant biological activities.

Part 3: Applications in Drug Discovery and Materials Science

The structural versatility of pyrazole-4-carbaldehydes has led to their widespread use in the development of novel therapeutic agents and functional materials.[18][19]

Medicinal Chemistry Applications

Derivatives of pyrazole-4-carbaldehydes have demonstrated a broad spectrum of pharmacological activities.[5]

Anticancer Agents

A significant number of pyrazole-4-carbaldehyde derivatives have been investigated as potential anticancer agents.[20] They often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[21][22]

  • Kinase Inhibitors: Many pyrazole-based compounds are potent inhibitors of various kinases, including Aurora kinases, which are crucial for cell division.[21][23] For example, some pyrazole-4-carboxamide analogues derived from the corresponding carbaldehydes have shown potent and selective inhibition of Aurora kinases A and B.[21]

Kinase_Inhibition_Pathway P4C_Derivative Pyrazole-4-carbaldehyde Derivative Aurora_Kinase Aurora Kinase P4C_Derivative->Aurora_Kinase Inhibits Apoptosis Apoptosis (Cell Death) P4C_Derivative->Apoptosis Induces Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinase->Cell_Cycle_Progression Promotes Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Leads to

Caption: Inhibition of Aurora Kinase by a Pyrazole Derivative.

Derivative TypeTargetIC₅₀ ValuesReference
Pyrazole-4-carboxamidesAurora Kinase A16.3 nM[21]
Pyrazole-4-carboxamidesAurora Kinase B20.2 nM[21]
Pyrazole carbaldehydesPI3 Kinase0.25 µM (against MCF7 cells)[20]
Anti-inflammatory and Antimicrobial Agents

Pyrazole-4-carbaldehyde derivatives have also been explored for their anti-inflammatory and antimicrobial properties.[4][24] Some compounds have shown significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4] Additionally, various Schiff bases and other derivatives have exhibited promising antibacterial and antifungal activities.[25]

Materials Science Applications

The unique electronic and photophysical properties of the pyrazole ring have made its derivatives, including those from pyrazole-4-carbaldehydes, attractive for applications in materials science.[19] They have been used in the development of:

  • Dyes and Pigments: The extended conjugation in many pyrazole derivatives leads to their use as colorants.

  • Organic Light-Emitting Diodes (OLEDs): Pyrazole-based materials have been investigated as components in OLEDs due to their fluorescence properties.[17]

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making them suitable ligands for the construction of coordination polymers and MOFs with potential applications in catalysis and gas storage.

Conclusion and Future Outlook

Pyrazole-4-carbaldehydes are undeniably a class of high-value intermediates in organic synthesis. Their straightforward synthesis, primarily through the Vilsmeier-Haack reaction, and the versatile reactivity of the aldehyde group provide a robust platform for the creation of a vast array of functional molecules. The demonstrated success of their derivatives in drug discovery, particularly in the development of anticancer agents, highlights the therapeutic potential of this scaffold. Future research will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of novel chemical transformations of the pyrazole-4-carbaldehyde core, and the expansion of their applications in both medicinal chemistry and materials science. The continued investigation of this privileged scaffold is poised to yield new and innovative solutions to challenges in human health and technology.

References

Sources

Foundational

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Abstract This in-depth technical guide charts the discovery and historical development of the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide charts the discovery and historical development of the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a logical extension of foundational discoveries in pyrazole chemistry. This guide will therefore explore the scientifically established routes that represent the historical and modern approaches to its preparation. We will delve into the mechanistic underpinnings of these synthetic strategies, provide detailed experimental protocols, and discuss the compound's significance as a precursor to a range of bioactive molecules.

Introduction: The Significance of the Cyclopropyl-Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its initial synthesis by Ludwig Knorr in 1883.[1] The incorporation of a cyclopropyl group at the 3-position of the pyrazole ring introduces a unique combination of steric and electronic properties. The cyclopropyl moiety, with its high degree of s-character in its C-C bonds, can act as a bioisostere for other groups, influencing the molecule's conformation and metabolic stability. This has made cyclopropyl-pyrazole derivatives attractive scaffolds in drug discovery, with applications as anti-inflammatory, analgesic, and cannabinoid receptor antagonists.[2][3]

The further addition of a carbaldehyde group at the 4-position transforms the 3-cyclopropyl-1H-pyrazole into a highly versatile intermediate. The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. This has positioned 3-cyclopropyl-1H-pyrazole-4-carbaldehyde as a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2]

This guide will provide a comprehensive overview of the synthetic pathways to this important molecule, from its historical roots in classical pyrazole chemistry to modern, efficient methodologies.

Historical Perspective: Foundational Syntheses of the Pyrazole Core

The journey to the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde begins with the foundational work on the pyrazole ring itself.

The Knorr Pyrazole Synthesis (1883)

The first synthesis of a pyrazole derivative was achieved by Ludwig Knorr in 1883 through the condensation of a β-ketoester with a hydrazine.[1] This reaction, now known as the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring. The versatility of this reaction allows for the preparation of a wide variety of substituted pyrazoles by simply changing the β-ketoester and hydrazine starting materials.

Plausible Historical Synthetic Route to 3-Cyclopropyl-1H-pyrazole

While a specific "first synthesis" of 3-cyclopropyl-1H-pyrazole is not well-documented, a logical and historically consistent approach would involve a Knorr-type synthesis utilizing a cyclopropyl-substituted β-dicarbonyl compound.

Synthesis of the Key Precursor: 1-Cyclopropyl-1,3-butanedione

A critical starting material for this classical approach is a β-diketone bearing a cyclopropyl group. 1-Cyclopropyl-1,3-butanedione is a suitable candidate. Its synthesis can be achieved through the Claisen condensation of cyclopropyl methyl ketone with an acetate source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

Experimental Protocol: Synthesis of 1-Cyclopropyl-1,3-butanedione

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in ethyl acetate under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in ethanol (1.0 eq) dropwise.

  • Fit the reaction flask with a condenser and a Dean-Stark trap.

  • Heat the reaction mixture to reflux to remove ethanol via azeotropic distillation. Add additional ethyl acetate as needed to maintain the reaction volume.

  • After approximately 3 hours, or when the temperature of the distillate reaches ~75°C, allow the reaction to cool to room temperature.

  • Acidify the reaction mixture at 0°C with 10% aqueous hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. This intermediate can often be used in the next step without further purification.

Cyclocondensation with Hydrazine

With the cyclopropyl-β-diketone in hand, the pyrazole ring can be formed through a classical Knorr condensation with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole

  • Dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole.

The Advent of the Vilsmeier-Haack Reaction in Pyrazole Synthesis

A more direct and widely employed industrial method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction allows for the simultaneous cyclization and formylation of a hydrazone precursor.

The Vilsmeier Reagent

The key electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt, which is typically prepared in situ from the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4]

Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This approach begins with the formation of a hydrazone from cyclopropyl methyl ketone and hydrazine. This hydrazone is then subjected to the Vilsmeier-Haack conditions to yield the target carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0-5.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Hydrazone Formation and Cyclization-Formylation: To a separate flask, add cyclopropyl methyl ketone (1.0 eq) and hydrazine hydrate (1.0 eq) in a suitable solvent like ethanol and stir to form the hydrazone. This can often be done as a one-pot procedure with the Vilsmeier reaction.

  • Slowly add the hydrazone solution to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90°C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.

  • The product may precipitate out of the solution. If so, filter the solid, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Mechanistic Insights

Knorr Pyrazole Synthesis

The mechanism of the Knorr synthesis involves the initial reaction of one of the carbonyl groups of the β-diketone with one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Knorr_Mechanism Cyclopropyl-β-diketone Cyclopropyl-β-diketone Hydrazone Intermediate Hydrazone Intermediate Cyclopropyl-β-diketone->Hydrazone Intermediate + Hydrazine Hydrazine Hydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Condensation 3-Cyclopropyl-1H-pyrazole 3-Cyclopropyl-1H-pyrazole Cyclized Intermediate->3-Cyclopropyl-1H-pyrazole - H2O

Caption: Knorr pyrazole synthesis workflow.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction mechanism for the formation of a pyrazole-4-carbaldehyde from a hydrazone is a more complex, multi-step process. It is generally accepted to proceed through a double formylation of the hydrazone.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization and Formylation DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Hydrazone Hydrazone Initial Adduct Initial Adduct Hydrazone->Initial Adduct + Vilsmeier Reagent Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Cyclization Iminium Salt Iminium Salt Cyclized Intermediate->Iminium Salt + Vilsmeier Reagent 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Iminium Salt->3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Hydrolysis

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Specifically, pyrazole-4-carbaldehydes are highly versatile synthetic intermediates. Their aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. These building blocks are pivotal in the development of novel anti-inflammatory, anticancer, and antimicrobial agents, as well as advanced polymers and dyes.[4][5]

The Vilsmeier-Haack reaction offers a powerful, reliable, and operationally simple method for introducing a formyl (-CHO) group onto the pyrazole ring, typically at the electron-rich C4 position.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. We will delve into the underlying mechanism, provide detailed step-by-step protocols for different substrate classes, and offer expert insights into process optimization and troubleshooting.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] The process involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution onto the substrate.

2.1. Formation of the Vilsmeier Reagent

The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt (specifically, the Eschenmoser salt precursor). It is generated in situ from the reaction between a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[6][9] This preparatory reaction is exothermic and must be performed under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition of the reagent.[6]

2.2. Mechanism of Formylation

The reaction can proceed via two primary pathways depending on the starting material:

  • Pathway A: Direct Formylation of Pyrazoles: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a tetrahedral intermediate which, after elimination of dimethylamine and subsequent hydrolysis during aqueous work-up, yields the target pyrazole-4-carbaldehyde.[6] The formylation occurs regioselectively at the C4 position, which is the most nucleophilic carbon on the pyrazole ring.

  • Pathway B: Cyclization-Formylation of Hydrazones: A highly efficient and frequently used variation involves the reaction of hydrazones with the Vilsmeier reagent.[9][10] In this one-pot process, the Vilsmeier reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the subsequent formylation at the C4 position.[9][11] This approach is particularly valuable as it builds the heterocyclic core and functionalizes it in a single synthetic operation.

Below is a diagram illustrating the general mechanism for the formation of the Vilsmeier reagent and its subsequent reaction with a pyrazole substrate.

Vilsmeier-Haack Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF adduct Initial Adduct DMF->adduct + POCl₃ POCl3 POCl₃ reagent Vilsmeier Reagent (Chloroiminium ion) adduct->reagent - PO₂Cl₂⁻ sigma_complex Sigma Complex reagent->sigma_complex pyrazole Pyrazole Substrate pyrazole->sigma_complex + Vilsmeier Reagent iminium_intermediate Iminium Intermediate sigma_complex->iminium_intermediate - H⁺ product Pyrazole-4-carbaldehyde iminium_intermediate->product Hydrolysis (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocols

3.1. Critical Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[6]

  • The formation of the Vilsmeier reagent and the final quenching of the reaction mixture with ice/water are highly exothermic . Perform additions slowly and with efficient cooling to maintain control over the reaction temperature.[6]

3.2. Protocol A: Formylation of a Pre-existing Substituted Pyrazole

This protocol is adapted from methodologies for the direct formylation of 1,3-disubstituted pyrazoles.[7][12]

Reagents & Materials:

  • Substituted Pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (6.0 eq)

  • Chloroform (or Dichloromethane) for extraction

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, condenser

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (6.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (4.0 eq) dropwise to the cold, stirring DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0-5 °C. A viscous, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 15 minutes after the addition is complete.[12]

  • Substrate Addition: Add the substituted pyrazole (1.0 eq) to the reaction mixture. This can be done neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF or dichloromethane.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to the required temperature (typically between 70-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a stirred beaker of crushed ice. This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution to a pH of ~7-8 by adding a saturated solution of Na₂CO₃. The product may precipitate as a solid.

  • Extraction: If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry. If it remains in solution, extract the mixture with chloroform or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[12]

3.3. Protocol B: One-Pot Cyclization and Formylation of a Hydrazone

This protocol is a general procedure based on the efficient synthesis from hydrazone precursors.[10]

Reagents & Materials:

  • Hydrazone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Crushed ice

  • Dilute Sodium Hydroxide (NaOH) solution

  • Ethyl acetate and petroleum ether (or hexane) for chromatography

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask, add anhydrous DMF (approx. 4 mL per 1.0 mmol of hydrazone). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (3.0 eq) dropwise to the cold DMF with stirring.[10]

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add the hydrazone substrate (1.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, or until TLC analysis indicates the completion of the reaction.[10]

  • Work-up: After cooling, pour the resulting mixture onto crushed ice.

  • Neutralization: Neutralize carefully with a dilute NaOH solution until the product precipitates. The mixture can be left standing overnight to maximize precipitation.[10]

  • Purification: Collect the precipitate by filtration. Purify the crude solid by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure pyrazole-4-carbaldehyde.[10]

Workflow and Data Management

A systematic approach is crucial for reproducible results. The following diagram outlines the typical experimental workflow.

Experimental Workflow start Start: Define Substrate (Pyrazole or Hydrazone) prep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) start->prep react Add Substrate & Heat Reaction Mixture prep->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench on Ice & Neutralize monitor->workup Complete isolate Isolate Crude Product (Filtration / Extraction) workup->isolate purify Purify Product (Chromatography / Recrystallization) isolate->purify char Characterize Final Product (NMR, IR, MS) purify->char end End: Pure Pyrazole-4-carbaldehyde char->end

Caption: Standard workflow for pyrazole-4-carbaldehyde synthesis.

Table 1: Example Reaction Conditions and Yields

Starting Material ClassSubstrate ExampleReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
Hydrazone1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-hydrazone1 : ~12 : 380-90475-88[10]
Substituted Pyrazole1-methyl-3-propyl-5-chloro-1H-pyrazole1 : 6 : 4120167[12]
Substituted Pyrazole3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole1 : 4 : 4702448[7]
Hydrazone(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazineN/A (excess reagent)Reflux6"Excellent"[13]

Troubleshooting and Optimization

Table 2: Common Issues and Suggested Solutions

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive Vilsmeier reagent due to moisture.[6]2. Substrate is electron-deficient (e.g., has strong EWGs).[12]3. Insufficient temperature or reaction time.[12]1. Use high-purity, anhydrous DMF and freshly distilled POCl₃. Ensure glassware is flame-dried.2. Increase reaction temperature and/or time. Consider using a more reactive formylating agent if the substrate is highly deactivated.3. Increase temperature in increments (e.g., 10 °C) and monitor by TLC.
Formation of Byproducts 1. Reaction temperature is too high, causing decomposition.2. The Vilsmeier reagent can act as a chlorinating agent at higher temperatures or with certain substrates.[7][9]1. Optimize the reaction temperature to find the balance between reaction rate and stability.2. If chlorination is observed, try running the reaction at a lower temperature for a longer duration.
Difficult Work-up / Emulsion 1. The product may have some water solubility.2. Complex mixture makes phase separation difficult.[6]1. Saturate the aqueous layer with brine (NaCl) to salt out the organic product before extraction.2. Perform multiple extractions with a suitable solvent (DCM or Ethyl Acetate).
Product is a Dark Oil or Tar 1. Polymerization or decomposition occurred.1. Ensure the reaction quench and neutralization are performed slowly and with adequate cooling.2. Purify immediately via column chromatography.

Conclusion

The Vilsmeier-Haack reaction is a cornerstone synthetic method for accessing pyrazole-4-carbaldehydes, which are of immense value to the pharmaceutical and chemical industries. Its operational simplicity, the ready availability of reagents, and its applicability to both direct formylation and one-pot cyclization-formylation strategies make it a highly attractive and versatile tool. By understanding the reaction mechanism and carefully controlling key parameters such as temperature and stoichiometry under anhydrous conditions, researchers can reliably and efficiently synthesize a diverse range of these critical building blocks for further discovery and development.

References

  • Qin, Y., Cheng, M., & Zha, Z. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(12), 8952-8961. [Link]

  • J&K Scientific. (n.d.). 1H-Pyrazole-4-carbaldehyde | 35344-95-7. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of some pyrazole derivatives via Vilsmeier-Haack formylation and their biological activity. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(3), 324-334. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Petrova, O., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1875. [Link]

  • Sharma, P., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27464. [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Saini, R., & Dwivedi, J. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 5(4), 1849-1863. [Link]

  • Ashid, M., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]

  • Kumar, S., & Singh, B. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6430. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Journal of Organic Chemistry, 3(3), 187-195. [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1017-1051. [Link]

Sources

Application

Application Note: 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde as a Strategic Building Block in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that offer optimal vector geometry and metabolic stability. 3-Cyclopropyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged scaffolds that offer optimal vector geometry and metabolic stability. 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS: 154927-00-1) has emerged as a critical building block in the synthesis of advanced therapeutics, particularly for targeting Epidermal Growth Factor Receptor (EGFR) mutations and Janus Kinase 3 (JAK3) 1.

This application note provides a comprehensive guide for researchers and drug development professionals, detailing the physicochemical rationale, mechanistic pathways, and self-validating synthetic protocols for utilizing this versatile intermediate.

Physicochemical Profile & Structural Rationale

The utility of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde stems from the synergistic properties of its three functional domains: the pyrazole core, the cyclopropyl substituent, and the carbaldehyde moiety.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-cyclopropyl-1H-pyrazole-4-carbaldehyde
CAS Number 154927-00-1
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Off-white to pale yellow solid
Key Reactive Sites N1 (Nucleophilic), C4 (Electrophilic)

Causality in Drug Design:

  • The Cyclopropyl Group: Serving as a rigid bioisostere for aliphatic chains (like isopropyl groups), the cyclopropyl ring reduces the molecule's overall conformational entropy. This rigidity minimizes the entropic penalty upon binding to the narrow hinge regions of kinases. Furthermore, it lacks the abstractable benzylic/allylic protons found in linear alkyl chains, significantly enhancing the metabolic stability of the final drug candidate against cytochrome P450-mediated oxidation 2.

  • The Pyrazole Core: A recognized privileged scaffold that acts as both a hydrogen bond donor and acceptor, crucial for anchoring the inhibitor to the kinase ATP-binding pocket.

  • The C4-Carbaldehyde: Provides an electrophilic handle primed for late-stage functionalization, enabling rapid library generation via reductive amination or Knoevenagel condensations.

Mechanistic Pathways & Target Applications

Compounds derived from this building block have shown profound efficacy in modulating aberrant kinase signaling. Specifically, aminopyrimidine derivatives synthesized from 3-cyclopropyl-1H-pyrazole-4-carbaldehyde demonstrate potent inhibition of mutant EGFR (e.g., T790M and L858R) while sparing wild-type EGFR, thereby reducing off-target toxicities. Additionally, they serve as highly selective inhibitors for JAK3, a target predominantly expressed in hematopoietic cells, making it a prime candidate for treating autoimmune diseases and lymphomas 2.

Pathway Inhibitor Pyrazole-Derived Inhibitor EGFR Mutant EGFR (T790M/L858R) Inhibitor->EGFR Potent Inhibition JAK3 JAK3 Kinase Inhibitor->JAK3 Selective Inhibition Apoptosis Apoptosis / Immune Modulation Inhibitor->Apoptosis Restores Proliferation Tumor Cell Proliferation EGFR->Proliferation Oncogenic Drive JAK3->Proliferation Aberrant Signaling

Mechanism of action for pyrazole-derived inhibitors targeting EGFR and JAK3.

Core Synthetic Workflows

The orthogonal reactivity of the N1-amine and the C4-aldehyde allows for divergent synthetic strategies. The N1 position typically undergoes Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles (e.g., 2,4-dichloropyrimidine), while the C4-aldehyde is reserved for constructing complex amine tails via reductive amination.

G A 3-cyclopropyl-1H-pyrazole- 4-carbaldehyde B N1-Arylation (SNAr with Pyrimidines) A->B Base, Heat C C4-Reductive Amination (Imine Reduction) A->C Amine, NaBH(OAc)3 D Advanced Kinase Inhibitors (EGFR, JAK3, ROMK) B->D Multi-step C->D Multi-step

Divergent synthetic workflows utilizing 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can confidently track reaction progress and isolate high-purity intermediates.

Protocol A: N1-Arylation via SNAr (Synthesis of Pyrimidine Intermediates)

This step couples the pyrazole core to a pyrimidine scaffold, a common motif in EGFR inhibitors 2.

Rationale: The pyrazole N1 is a moderate nucleophile. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF) enhances the nucleophilicity of the pyrazole without competing for the electrophile. Heating is required to overcome the activation energy barrier of the SNAr process.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature.

  • Heating: Elevate the reaction temperature to 80°C and stir for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The formation of the product is confirmed by the appearance of the [M+H]+ peak corresponding to the coupled mass. TLC (Hexanes:EtOAc 1:1) will show the consumption of the starting pyrazole (UV active).

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Chemoselective Reductive Amination of the C4-Aldehyde

This protocol is utilized to append solubilizing groups or target-binding motifs to the C4 position 3.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) due to its milder reducing power. NaBH(OAc)₃ selectively reduces the transient imine/iminium ion intermediate without prematurely reducing the starting aldehyde into a primary alcohol. Glacial acetic acid is added to catalyze the initial imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde intermediate (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.15 M). Add glacial acetic acid (1.0 equiv). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the suspension at room temperature for 12 hours under an inert atmosphere.

  • Self-Validation (In-Process): Spot the reaction mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The complete disappearance of the yellow/orange 2,4-DNP active spot verifies the total consumption of the aldehyde.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (to neutralize the acetic acid and destroy excess hydride). Extract with Dichloromethane (DCM) (3x).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via reverse-phase HPLC or basic alumina chromatography depending on the amine's polarity.

Data Presentation: Reaction Optimization

To maximize the yield of the reductive amination step, solvent and reducing agent pairings must be optimized. Table 2 summarizes typical optimization parameters validating the choice of DCE and NaBH(OAc)₃.

Table 2: Optimization of C4-Reductive Amination
SolventReducing AgentAdditiveConversion (LC-MS)Isolated YieldChemoselectivity Notes
MeOHNaBH₄None100%45%High primary alcohol side-product.
DCENaBH(OAc)₃None60%55%Sluggish imine formation.
DCE NaBH(OAc)₃ AcOH (1.0 eq) >95% 88% Optimal conditions; clean conversion.
THFNaBH₃CNZnCl₂85%72%Toxic byproducts (HCN gas risk during workup).

Note: Data represents standard validation metrics for primary amine coupling to the pyrazole-4-carbaldehyde core.

References

  • NextSDS / Sigma Aldrich.3-cyclopropyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information.
  • Genosco / Oscotec Inc. (2017). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities. Google Patents.
  • Bristol-Myers Squibb Company. (2018). WO2018222795A1 - Substituted nitrogen containing compounds. Google Patents.

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Aldehyde Group in 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde for Drug Discovery

Introduction: The Pyrazole Scaffold and the Versatility of the Formyl Group The 3-cyclopropyl-1H-pyrazole-4-carbaldehyde moiety is a privileged scaffold in medicinal chemistry. Pyrazole derivatives are integral to a wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Versatility of the Formyl Group

The 3-cyclopropyl-1H-pyrazole-4-carbaldehyde moiety is a privileged scaffold in medicinal chemistry. Pyrazole derivatives are integral to a wide range of pharmaceuticals, valued for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The cyclopropyl group often enhances metabolic stability and binding affinity, while the pyrazole core provides a robust framework for molecular interactions. The aldehyde functional group at the 4-position is a particularly valuable synthetic handle. Its reactivity allows for a multitude of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries for high-throughput screening.[4][5]

This guide provides an in-depth exploration of key derivatization strategies for the aldehyde group of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. We will detail field-proven protocols for reductive amination, imine/hydrazone/oxime formation, and Wittig olefination, explaining the mechanistic rationale behind experimental choices to empower researchers in their drug development endeavors.

Reductive Amination: Introducing Diverse Amine Functionality

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into primary, secondary, or tertiary amines.[6] The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. The choice of a hydride source that does not readily reduce the starting aldehyde is critical for achieving high yields. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its selectivity for the protonated imine (iminium ion) over the aldehyde or ketone, and its efficacy in a range of solvents, most notably dichloroethane (DCE) or tetrahydrofuran (THF).[6][7]

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 3-cyclopropyl-1H-pyrazole- 4-carbaldehyde in aprotic solvent (e.g., DCE) B Add primary or secondary amine (1.0-1.2 eq.) A->B C Stir at room temperature to form iminium intermediate B->C D Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise C->D Initiate Reduction E Monitor reaction by TLC or LC-MS (2-12 hours at RT or mild heat) D->E F Quench with saturated NaHCO3 (aq) E->F G Extract with organic solvent (e.g., DCM, EtOAc) F->G H Dry, concentrate, and purify (Column Chromatography) G->H I I H->I Final Product: Substituted Aminomethyl Pyrazole

Caption: General workflow for the reductive amination of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Protocol 1: Reductive Amination with a Primary Amine

Materials:

  • 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

  • Desired primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1 eq.).

  • Dissolve the aldehyde in anhydrous DCE (10 mL).

  • Add the primary amine (1.1 mmol, 1.1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate iminium ion formation, although it is often not necessary with STAB.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) to the mixture in portions over 5 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.[8]

Reagent/ConditionParameterRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for the iminium ion over the aldehyde, minimizing side reactions like alcohol formation.[7]
Solvent Dichloroethane (DCE) or THFAprotic solvents that are compatible with the reagents and effectively solubilize the reactants.
Stoichiometry Amine (1.0-1.2 eq.), STAB (1.5 eq.)A slight excess of the amine drives iminium formation, while excess STAB ensures complete reduction.
Temperature Room Temperature to 40 °CSufficient for most reductive aminations; gentle heating can accelerate reactions with less reactive amines.
Work-up Saturated aq. NaHCO₃Neutralizes any acidic species and quenches the excess reducing agent.

Formation of Imines, Oximes, and Hydrazones

The direct condensation of the pyrazole aldehyde with primary amines, hydroxylamine, or hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically equilibrium-driven and often catalyzed by a small amount of acid.[4] The removal of water can be used to drive the reaction to completion. These derivatives are not only valuable final products but can also serve as intermediates for further transformations.

Workflow for Condensation Reactions

cluster_path Start 3-cyclopropyl-1H-pyrazole- 4-carbaldehyde in Solvent (e.g., Ethanol) Reagent Add Nucleophile (1.0-1.1 eq.) - Primary Amine (R-NH2) - Hydroxylamine (NH2OH·HCl) - Hydrazine (R-NHNH2) Start->Reagent Catalyst Add Acid Catalyst (optional) (e.g., Acetic Acid) Reagent->Catalyst Reaction Stir at RT or Reflux (Monitor by TLC/LC-MS) Catalyst->Reaction Isolation Isolate Product Reaction->Isolation Ppt Precipitation & Filtration Isolation->Ppt If solid forms Ext Extraction & Purification Isolation->Ext If soluble Final_Imine Imine Final_Oxime Oxime Final_Hydrazone Hydrazone

Caption: General workflow for the formation of imines, oximes, and hydrazones.

Protocol 2: Synthesis of a Pyrazole-4-carbaldehyde Oxime

Oximes are valuable synthetic intermediates and are present in several bioactive molecules.[9][10] Their formation from aldehydes is a robust and high-yielding reaction.

Materials:

  • 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol or Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1 eq.) in ethanol (10 mL).

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 mmol, 1.2 eq.) and a base such as sodium acetate (1.5 mmol, 1.5 eq.) or pyridine (1.5 mmol, 1.5 eq.) in a minimal amount of water or ethanol. The base is required to liberate the free hydroxylamine.

  • Add the hydroxylamine solution to the aldehyde solution.

  • Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue to induce precipitation or extract the product with an organic solvent like ethyl acetate.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography if necessary.

  • Characterize the product by NMR and MS. Oximes can exist as a mixture of syn and anti isomers, which may be observable in the NMR spectrum.[9]

DerivativeNucleophileTypical ConditionsKey Considerations
Imine (Schiff Base) Primary Amine (R-NH₂)Ethanol, RT to reflux, cat. acetic acidOften reversible; removal of water drives the reaction. Product stability varies.[4][11]
Oxime Hydroxylamine (NH₂OH)Ethanol/Water, base (NaOAc, Pyridine), RT to refluxProduct is generally stable. Potential for syn/anti isomers.[12]
Hydrazone Hydrazine (R-NHNH₂)Ethanol, cat. acetic acid, RT to refluxProducts are typically stable and crystalline. Widely used for characterization (e.g., DNPH test).[13][14]

Wittig Olefination: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes by reacting them with a phosphonium ylide (a Wittig reagent).[15][16] This reaction is highly reliable for creating a C=C bond at the exact position of the former carbonyl group. The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) typically yield the Z-alkene.[17]

Workflow for the Wittig Reaction

cluster_ylide Ylide Generation cluster_reaction Olefination Reaction cluster_workup Work-up & Purification A Dissolve Phosphonium Salt (Ph3P+CH2R Br-) in anhydrous THF B Cool to -78 °C or 0 °C A->B C Add Strong Base (e.g., n-BuLi, NaH) dropwise to form colored ylide B->C E Add aldehyde solution to the ylide solution at low temperature C->E React Ylide with Aldehyde D Dissolve Pyrazole Aldehyde in anhydrous THF D->E F Allow to warm to RT and stir (1-16 hours) E->F G Quench with saturated NH4Cl (aq) F->G H Extract with organic solvent (e.g., Ether, EtOAc) G->H I Purify by Column Chromatography (to remove Ph3P=O) H->I J J I->J Final Product: 4-Vinyl Pyrazole Derivative

Caption: Two-stage workflow for the Wittig reaction: ylide formation followed by olefination.

Protocol 3: Wittig Reaction with a Non-Stabilized Ylide

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)

  • n-Butyllithium (n-BuLi) in hexanes, 1.6 M solution

  • 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Part A: Ylide Preparation

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol, 1.2 eq.).

  • Add anhydrous THF (10 mL) and stir to form a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-BuLi solution (1.1 mmol, 1.1 eq.) dropwise via syringe. A deep orange or yellow color will develop, indicating the formation of the ylide (methylenetriphenylphosphorane).

  • Stir the mixture at 0 °C for 30 minutes.

Part B: Olefination 6. In a separate flask, dissolve 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL). 7. Slowly add the aldehyde solution to the ylide mixture at 0 °C. 8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC until the starting aldehyde is consumed. 9. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). 10. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL). 11. Combine the organic layers, dry over MgSO₄, filter, and concentrate. 12. The crude product will contain triphenylphosphine oxide (Ph₃P=O), a major byproduct of the reaction. Purify by column chromatography on silica gel to isolate the desired alkene. The byproduct is quite polar and can often be separated with a non-polar eluent system (e.g., hexanes/ethyl acetate).

Conclusion

The aldehyde at the 4-position of the 3-cyclopropyl-1H-pyrazole core is a powerful entry point for molecular diversification. The protocols detailed herein—reductive amination, condensation reactions, and Wittig olefination—represent robust and reproducible methods for generating novel derivatives. Mastery of these transformations allows drug discovery professionals to efficiently synthesize compound libraries with a wide array of functional groups, enabling a thorough investigation of structure-activity relationships and accelerating the identification of new therapeutic candidates. Each protocol is a self-validating system, where careful monitoring and standard characterization techniques will confirm the successful synthesis of the target molecules.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4, 1-7. Available at: [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Research Square. Available at: [Link]

  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). Available at: [Link]

  • Bouattour, A., et al. (2022). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 134(1). Available at: [Link]

  • Patel, H., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Archive, 3(1). Available at: [Link]

  • Sivakumar, P., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Kanishchev, O. S., et al. (2010). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Chemistry of Heterocyclic Compounds, 46. Available at: [Link]

  • Rechel, P. A., & Jyothi, S. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Li, A., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3). Available at: [Link]

  • Reddy, G. J., et al. (2006). One-Pot Synthesis of Oxime Derivatives of 1,3-Diphenylpyrazole-4-carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. Synthetic Communications, 36(23). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Kertesz, I., et al. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 403(6). Available at: [Link]

  • Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17). Available at: [Link]

  • de Koster, C. G., et al. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry, 80(23). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

  • Wang, M., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(15). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i). Available at: [Link]

  • Ahmad, N. G., & Mohamad, Y. S. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4). Available at: [Link]

  • Thomas, A., et al. (2016). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica, 8(5). Available at: [Link]

  • Thorat, B., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Biochemical and Pharmaceutical Research, 2(2). Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4). Available at: [Link]

  • Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • MDPI. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 7: Imines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Afsah, E. M., et al. (2010). Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. Letters in Drug Design & Discovery, 7(6). Available at: [Link]

  • Sirk, T., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • Shi, F., et al. (2012). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Green Chemistry, 14(7). Available at: [Link]

Sources

Application

The Versatile Scaffold: 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Cyclopropyl-Pyrazole Moiety In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently foun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Cyclopropyl-Pyrazole Moiety

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its prevalence in approved drugs, ranging from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant, underscores its remarkable versatility in engaging with diverse biological targets.[1][3] The strategic incorporation of a cyclopropyl group at the 3-position of the pyrazole ring, coupled with a reactive carbaldehyde at the 4-position, gives rise to 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, a building block of exceptional value in medicinal chemistry. The cyclopropyl moiety often enhances metabolic stability and binding affinity, while the aldehyde function serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for lead optimization.[4]

This application note provides a detailed exploration of the utility of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of potential therapeutic agents. We will delve into established protocols for its derivatization into key functional groups and discuss its application in the construction of molecules targeting critical disease pathways, with a particular focus on kinase inhibition.

Synthetic Strategies: Accessing and Derivatizing the Core Scaffold

The primary route to 3-cyclopropyl-1H-pyrazole-4-carbaldehyde and its analogs is the Vilsmeier-Haack reaction.[5][6] This reliable and scalable method allows for the formylation of activated heterocyclic systems. The general workflow for the synthesis and subsequent key derivatizations is outlined below.

G cluster_0 Core Synthesis cluster_1 Key Derivatizations start Cyclopropyl Methyl Ketone + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone aldehyde 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde hydrazone->aldehyde Formylation & Cyclization vh_reagent Vilsmeier-Haack Reagent (POCl3/DMF) vh_reagent->aldehyde carboxylic_acid Pyrazole-4-carboxylic Acid aldehyde->carboxylic_acid Oxidation amine Aminomethyl-pyrazole Derivatives aldehyde->amine Reductive Amination carboxamide Pyrazole-4-carboxamide Derivatives (e.g., Kinase Inhibitors) carboxylic_acid->carboxamide Amide Coupling

Caption: Synthetic workflow for 3-cyclopropyl-1H-pyrazole-4-carbaldehyde and its key derivatives.

Application in Kinase Inhibitor Synthesis

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, which are pivotal in oncology and immunology.[6][7] The 3-cyclopropyl-1H-pyrazole-4-carbaldehyde moiety can be elaborated to generate potent inhibitors of kinases such as Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers and inflammatory diseases.[8][9][10] The general strategy involves converting the aldehyde to a carboxamide, which can form crucial hydrogen bond interactions within the ATP-binding site of the target kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-based Inhibitor hinge Hinge Region Key Amino Acid Residues inhibitor Pyrazole Core Carboxamide Linker Specific Amine Moiety inhibitor:f1->hinge Hydrogen Bonding inhibitor:f0->hinge Hydrophobic Interactions

Caption: Interaction of a pyrazole-carboxamide inhibitor with a kinase active site.

The following table summarizes the activity of representative pyrazole-based kinase inhibitors, highlighting the importance of this scaffold.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK33.4, 2.2, 3.5[7]
1H-Pyrazolo[3,4-d]pyrimidin-4-amino derivativesJAK26.5[11]
Biphenyl substituted pyrazoyl-ureasFLT3230[12]
1H-pyrazole-3-carboxamide derivativesFLT3, CDK2/40.089, 0.719/0.770[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carboxylic Acid

This protocol details the oxidation of the aldehyde to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.

Materials:

  • 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

  • 1-Hydroxycyclohexyl phenyl ketone

  • Sodium hydroxide

  • 1,2-Dimethoxyethane (DME)

  • Diethyl ether

  • Ethyl acetate

  • 12 N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an 8 mL flask equipped with a magnetic stir bar, combine 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), 1-hydroxycyclohexyl phenyl ketone (1.0 mmol, 204.3 mg), sodium hydroxide (2.0 mmol, 80.0 mg), and DME (1.5 mL).[13]

  • Seal the flask and stir the reaction mixture at 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (30 mL) and extract with diethyl ether (3 x 20 mL) to remove the oxidant byproduct.[13]

  • Acidify the aqueous layer with 12 N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.[13]

Protocol 2: Synthesis of a Representative Pyrazole-4-carboxamide Derivative

This protocol describes the coupling of the pyrazole-4-carboxylic acid with an amine to form a carboxamide, a common motif in kinase inhibitors.

Materials:

  • 3-Cyclopropyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)

  • Aromatic amine (e.g., 4-aminopyridine)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-cyclopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.[14]

  • Add the aromatic amine (1.1 eq), the coupling reagent (e.g., COMU, 1.2 eq), and DIPEA (2.0 eq) to the solution.[14]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure pyrazole-4-carboxamide.

Protocol 3: Synthesis of (3-Cyclopropyl-1H-pyrazol-4-yl)methanamine via Reductive Amination

This protocol details the conversion of the aldehyde to a primary amine, another valuable synthon for further derivatization.

Materials:

  • 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

  • Ammonium chloride

  • Zinc dust

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add an aqueous solution of ammonium chloride.

  • Cool the mixture to 0°C and add zinc dust portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aminomethyl-pyrazole derivative.

Conclusion

3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a stabilizing cyclopropyl group and a synthetically malleable aldehyde function provides a robust platform for the development of novel therapeutic agents. The protocols outlined herein offer reliable methods for the derivatization of this core scaffold, enabling access to a wide range of biologically active molecules, particularly in the realm of kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such well-defined and adaptable chemical synthons will undoubtedly increase.

References

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-37. [Link]

  • Lin, X., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3356. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1013-1018. [Link]

  • Norman, M. H., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9521-9533. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Farahat, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

  • Sharma, V., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(23), 7323. [Link]

  • Ramazani, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Google Patents. (2015).
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Liu, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. [Link]

  • Naresh, G., et al. (2017). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selectively. Scientific Reports, 7, 46680. [Link]

  • Hossain, M. S., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12, 1369796. [Link]

  • Zhu, X., et al. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Molecules, 15(12), 9345-9357. [Link]

  • Wang, X., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 172, 133-146. [Link]

  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(9), 1545-1557. [Link]

  • Budha, B., et al. (2025). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. PLOS ONE, 20(10), e0320251. [Link]

Sources

Method

The Strategic Role of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Bioactive Molecules

Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to mult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] When functionalized, this five-membered heterocycle serves as a cornerstone for a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] The subject of this guide, 3-cyclopropyl-1H-pyrazole-4-carbaldehyde , represents a particularly strategic building block. Its unique trifecta of functionalities—the stable pyrazole ring, the conformationally rigid cyclopropyl group, and the versatile aldehyde handle—offers chemists a powerful tool for constructing complex, high-value bioactive molecules.

The cyclopropyl moiety is not merely a steric component; it often enhances metabolic stability and binding affinity by introducing a degree of conformational constraint. The aldehyde group is a versatile chemical handle, ready to participate in a wide array of synthetic transformations, including condensations, reductive aminations, and multicomponent reactions, making it an ideal starting point for generating molecular diversity.[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will elucidate the critical role of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde in the synthesis of key bioactive molecules, with a particular focus on its application in the development of kinase inhibitors. We will delve into the causality behind experimental choices and provide detailed, validated protocols for its use.

Core Application: Keystone in the Synthesis of JAK Inhibitors

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate cell growth, hematopoiesis, and immune response.[7][] Dysregulation of JAK signaling is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer.[][9] Consequently, JAK inhibitors have emerged as a vital class of therapeutics.

3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a pivotal intermediate in the synthesis of potent JAK inhibitors, most notably in the construction of the pyrazolo[3,4-d]pyrimidine core found in drugs like Ruxolitinib.[9][10] This scaffold acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase enzyme's ATP-binding site.[7][11]

The Gould-Jacobs Reaction: Forging the Pyrazolopyrimidine Core

The primary transformation leveraging the aldehyde functionality is a variation of the Gould-Jacobs reaction. This involves the condensation of the pyrazole-4-carbaldehyde with an appropriate amine-containing building block, followed by cyclization to form the fused heterocyclic system. The choice of reactants and conditions is critical for achieving high yields and purity.

The general workflow involves reacting 3-cyclopropyl-1H-pyrazole-4-carbaldehyde with a molecule containing an active methylene group and an amino group, such as cyanoacetamide or malononitrile derivatives. The aldehyde undergoes a Knoevenagel condensation with the active methylene compound, followed by an intramolecular cyclization via nucleophilic attack of a nitrogen-containing group onto the nitrile, ultimately forming the pyrazolo[3,4-d]pyrimidine scaffold.

G A 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde C Knoevenagel Condensation Intermediate A->C Base catalyst (e.g., Piperidine) B Amine-containing Active Methylene Compound (e.g., Malononitrile) B->C D Intramolecular Cyclization C->D Heating E Pyrazolo[3,4-d]pyrimidine Core (Kinase Hinge-Binder) D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final Bioactive Molecule (e.g., JAK Inhibitor) F->G G cluster_reactants Reactants A 3-Cyclopropyl-1H- pyrazole-4-carbaldehyde D One-Pot Reaction (Hantzsch Synthesis) A->D B β-Ketoester (e.g., Ethyl Acetoacetate) B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E 1,4-Dihydropyridine Derivative (Bioactive Scaffold) D->E Reflux in Ethanol

Sources

Application

use of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde in the development of pharmaceuticals

Advanced Application Note: 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde in Targeted Therapeutics Development Mechanistic Rationale in Drug Design The strategic selection of heterocyclic building blocks is the foundation of r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde in Targeted Therapeutics Development

Mechanistic Rationale in Drug Design

The strategic selection of heterocyclic building blocks is the foundation of rational drug design. 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS 154927-00-1) has emerged as a privileged scaffold in the synthesis of highly selective kinase and ion channel inhibitors[1]. As an Application Scientist, I emphasize that the utility of this molecule is not coincidental; it is rooted in its precise physicochemical geometry and reactivity profile.

When designing targeted therapeutics, the pyrazole core acts as a robust hydrogen-bond donor/acceptor system, frequently utilized to anchor the active pharmaceutical ingredient (API) into the ATP-binding hinge region of kinases[2]. The addition of the 3-cyclopropyl group provides a unique structural advantage: it optimally fills small hydrophobic pockets in the target protein, enhancing binding affinity while maintaining a lower molecular weight and lower lipophilicity (LogP) compared to phenyl or larger cycloalkane rings. Furthermore, the cyclopropyl moiety lacks benzylic protons, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Finally, the C4-carbaldehyde serves as a highly reactive electrophilic handle, enabling rapid diversification via reductive amination or Knoevenagel condensations to access complex chemical space[3].

Table 1: Physicochemical & Structural Rationale of the Scaffold

Structural MotifPhysicochemical FunctionPharmacological Impact in Drug Discovery
1H-Pyrazole Core H-bond donor and acceptorAnchors to kinase hinge regions (ATP-competitive binding).
3-Cyclopropyl Steric bulk, low LogP penaltyFills hydrophobic pockets; resists P450-mediated oxidation.
4-Carbaldehyde Electrophilic centerEnables rapid synthesis of solubilizing amine tails for oral bioavailability.

Oncology & Immunology: Development of Mutant EGFR and JAK3 Inhibitors

Context & Causality

A significant challenge in oncology is the development of resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, primarily driven by the T790M mutation in non-small cell lung cancer (NSCLC)[2]. Concurrently, targeting Janus kinase 3 (JAK3) offers a highly selective approach for immunosuppression in autoimmune diseases and leukemia. Because JAK3 is predominantly expressed in hematopoietic lineages, selective inhibition minimizes the severe off-target pleiotropic defects seen with broader immunosuppressants[3]. 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is utilized as a critical intermediate to synthesize aminopyrimidine derivatives that selectively inhibit these mutant kinases without affecting wild-type variants[2].

Pathway Ligand EGF / Cytokines Receptor Mutant EGFR / JAK3 Kinase Ligand->Receptor Cascade Downstream Signaling (STAT / PI3K / MAPK) Receptor->Cascade Phosphorylation Inhibitor Aminopyrimidine Inhibitor (3-cyclopropyl-pyrazole core) Inhibitor->Receptor Competitive Binding at ATP Pocket Disease Tumor Proliferation / Autoimmune Response Cascade->Disease

Fig 1. Mechanism of action for 3-cyclopropyl-pyrazole derived EGFR/JAK3 mutant kinase inhibitors.

Self-Validating Protocol: Synthesis of Aminopyrimidine Intermediates

This protocol details the nucleophilic aromatic substitution (SNAr) coupling to generate Intermediate 38/99, a vital precursor to potent EGFR/JAK3 inhibitors[3].

  • Step 1: Reagent Preparation Dissolve 1.0 eq of 1-(2-chloro-5-methylpyrimidin-4-yl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde and 1.1 eq of 4-fluoro-2-methoxy-5-nitroaniline in anhydrous N,N-dimethylformamide (DMF)[2]. Causality: DMF is chosen as a polar aprotic solvent because its high dielectric constant stabilizes the anionic Meisenheimer complex formed during the SNAr transition state, significantly accelerating the reaction rate.

  • Step 2: Base Addition & Heating Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with the aniline for the electrophilic pyrimidine carbon.

  • Step 3: In-Process Validation (Self-Validation System) Monitor the reaction via LC-MS and TLC (1:1 EtOAc/Hexanes). Validation Logic: The protocol validates itself by tracking the disappearance of the starting aldehyde mass and the emergence of the target mass (m/z 413.1[M+H]+ for Intermediate 99)[3]. Do not proceed to quenching until the starting material peak is <2% by UV integration, ensuring downstream reductive aminations are not contaminated by unreacted aldehyde.

  • Step 4: Workup & Isolation Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield the aminopyrimidine carbaldehyde intermediate[3].

Cardiovascular Therapeutics: Development of ROMK Inhibitors

Context & Causality

In the cardiovascular space, Renal Outer Medullary Potassium (ROMK) channels in the distal convoluted tubule form the major secretory pathway for potassium[4]. Inhibiting ROMK is a novel therapeutic strategy for promoting diuresis and treating hypertension while maintaining potassium homeostasis[4]. 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (designated as Intermediate 158B in recent patent literature) is utilized to build the core heterocyclic framework of these novel cardiovascular inhibitors[4].

Workflow SM1 Aniline Derivative Coupling SNAr Coupling (Base, Heat) SM1->Coupling SM2 3-cyclopropyl-1H-pyrazole -4-carbaldehyde SM2->Coupling Int Aldehyde Intermediate Coupling->Int LC-MS Validation RedAm Reductive Amination Int->RedAm API Target API (Kinase/ROMK Inhibitor) RedAm->API Purification

Fig 2. Self-validating synthetic workflow utilizing 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Self-Validating Protocol: Integration of Intermediate 158B
  • Step 1: Aldehyde Activation Dissolve Intermediate 158B (3-cyclopropyl-1H-pyrazole-4-carbaldehyde) in a mixture of dichloroethane (DCE) and methanol. Causality: The DCE/MeOH solvent system is critical. DCE provides solubility for the organic components, while a small amount of MeOH facilitates the formation of the transient iminium ion during the subsequent reductive amination.

  • Step 2: Amine Coupling Add the target primary or secondary amine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 2 hours. Validation Logic: Remove an aliquot and analyze by 1H NMR. The disappearance of the distinct aldehyde proton peak at ~9.9 ppm and the appearance of an imine/iminium signal validates the complete formation of the intermediate before the reducing agent is introduced.

  • Step 3: Reduction Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is specifically chosen over sodium borohydride because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

Analytical Validation Data

To ensure the integrity of the synthesized building blocks and intermediates, rigorous analytical validation is required. Table 2 summarizes the quantitative spectral data used to confirm the identity and purity of the compounds derived from 3-cyclopropyl-1H-pyrazole-4-carbaldehyde[3][4].

Table 2: Analytical Validation Data for Key Intermediates

CompoundAnalytical MethodKey Quantitative DataReference
Intermediate 158B (3-cyclopropyl-1H-pyrazole-4-carbaldehyde)1H NMR (400 MHz, DMSO-d6)δ 0.78 - 0.90 (m, 4H), 2.08 - 2.14 (m, 1H), 7.98 - 8.19 (m, 1H)[4]
Intermediate 38 MS (ESI)m/z 399.1[M+H]+[3]
Intermediate 99 MS (ESI)m/z 413.1 [M+H]+[3]

References

  • WO2018222795A1 - Substituted nitrogen containing compounds - Google Patents Source: Google Patents URL
  • 3-cyclopropyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information Source: NextSDS URL:[Link]

  • US20160102076A1 - Compounds and compositions for modulating egfr mutant kinase activities - Google Patents Source: Google Patents URL
  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents Source: Google Patents URL

Sources

Method

Revolutionizing Agrochemical Discovery: Advanced Applications &amp; Protocols for Modern R&amp;D

The imperative to secure a sustainable global food supply in the face of evolving pest resistance, climate change, and heightened regulatory scrutiny has catalyzed a paradigm shift in agrochemical research and developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imperative to secure a sustainable global food supply in the face of evolving pest resistance, climate change, and heightened regulatory scrutiny has catalyzed a paradigm shift in agrochemical research and development. Traditional discovery pipelines are being augmented and, in some cases, replaced by a suite of powerful technologies that offer unprecedented precision, throughput, and mechanistic insight. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of these cutting-edge applications, complete with actionable protocols and an in-depth exploration of the underlying scientific principles.

Section 1: The Modern Agrochemical Discovery Cascade

Agrochemical_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Development & Registration High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Identifies active compounds Target Identification Target Identification Target Identification->High-Throughput Screening (HTS) Provides targets for screening Mechanism of Action (MoA) Studies) Mechanism of Action (MoA) Studies) Hit Identification->Mechanism of Action (MoA) Studies) Characterizes 'hits' Mechanism of Action (MoA) Studies Mechanism of Action (MoA) Studies Resistance Management Resistance Management Formulation Development Formulation Development Resistance Management->Formulation Development Develops stable & effective products Lead Optimization Lead Optimization Lead Optimization->Resistance Management Assesses durability Environmental Fate & Toxicology Environmental Fate & Toxicology Formulation Development->Environmental Fate & Toxicology Ensures safety Regulatory Submission Regulatory Submission Environmental Fate & Toxicology->Regulatory Submission Provides data for approval Mechanism of Action (MoA) Studies)->Lead Optimization Informs chemical refinement

Caption: The modern agrochemical discovery workflow, from initial screening to regulatory submission.

Section 2: High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) has become a cornerstone of agrochemical discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[2][3][4] This has led to a significant increase in the number of compounds that can be tested, from a few thousand to several hundred thousand per year.[3] HTS can be broadly categorized into two complementary approaches: phenotypic screening and target-based screening.

Phenotypic Screening: A Holistic Approach

Phenotypic screening involves testing compounds on whole organisms (e.g., plants, insects, fungi) to observe a desired effect, such as herbicidal activity or fungal growth inhibition.[5] This approach is advantageous as it does not require prior knowledge of a specific molecular target and can uncover novel mechanisms of action.

This protocol outlines a robust method for primary screening of chemical compounds for herbicidal activity using a whole-plant bioassay.

Protocol 1: Whole-Plant Phenotypic Herbicide Screen

  • Seed Germination and Seedling Preparation:

    • Select a diverse panel of weed and crop species.

    • Sow seeds in a standardized soil mix in multi-well trays.

    • Germinate and grow seedlings in a controlled environment (greenhouse or growth chamber) until they reach the 2-3 leaf stage.[6]

  • Compound Preparation and Application:

    • Prepare stock solutions of test compounds, typically in DMSO.

    • Dilute stock solutions to the desired screening concentration in a suitable solvent.

    • Apply the compound solutions to the seedlings using an automated spray tower to ensure uniform coverage.[6]

  • Incubation and Observation:

    • Return the treated plants to the controlled environment.

    • Visually assess herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days post-application).[7]

    • Score the level of injury using a pre-defined rating scale.

  • Data Analysis and Hit Identification:

    • Compounds that induce a significant and reproducible herbicidal effect are identified as "hits" for further investigation.

Target-Based Screening: A Precision Approach

Target-based screening involves testing compounds against a specific, validated molecular target, such as an essential enzyme or receptor.[4] This approach is highly efficient and can be used to design compounds with a specific mode of action.

This protocol describes a method for screening chemical compounds for their ability to inhibit a specific fungal enzyme, a common strategy in fungicide discovery.[8][9]

Protocol 2: Fungal Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a purified, active form of the target fungal enzyme.

    • Prepare a substrate solution that produces a detectable signal (e.g., chromogenic or fluorogenic) upon enzymatic conversion.

    • Prepare a buffer solution optimized for enzyme activity.

    • Dissolve test compounds and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO).[10]

  • Assay Procedure (96-well plate format):

    • Add the test compound, positive control, or solvent control to the wells of a microplate.[11]

    • Add the enzyme solution to all wells and pre-incubate to allow for inhibitor binding.[11]

    • Initiate the enzymatic reaction by adding the substrate solution.[11]

  • Signal Detection and Data Analysis:

    • Measure the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound relative to the controls.

    • Compounds that exhibit significant and dose-dependent inhibition are considered "hits."[10]

Parameter Phenotypic Screening Target-Based Screening
Principle Whole-organism responseSpecific molecular interaction
Target Knowledge Not requiredRequired
Throughput Moderate to HighHigh to Ultra-High
Hit Identification Based on observed effectBased on target modulation
MoA Discovery Can uncover novel MoAsMoA is pre-defined

Section 3: Advanced Technologies in Target Identification and Validation

The identification and validation of novel agrochemical targets are critical for overcoming pest resistance and developing new modes of action. Modern molecular biology techniques have revolutionized this process.

CRISPR-Cas9 for Precision Gene Editing

The CRISPR-Cas9 system is a powerful gene-editing tool that allows for the precise knockout or modification of specific genes.[12][13][14] In agrochemical research, it is used to validate potential targets by mimicking the effect of a herbicide or insecticide.

This protocol describes the use of CRISPR-Cas9 to knock out a candidate gene in Arabidopsis thaliana to validate its potential as a herbicide target.

CRISPR_Cas9_Workflow sgRNA Design sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Clone sgRNA into Cas9 vector Plant Transformation Plant Transformation Vector Construction->Plant Transformation Introduce vector into plants Selection of Transformants Selection of Transformants Plant Transformation->Selection of Transformants Select for successful transformation Genotyping Genotyping Selection of Transformants->Genotyping Confirm gene knockout Phenotypic Analysis Phenotypic Analysis Genotyping->Phenotypic Analysis Observe effect of gene knockout

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in plants for target validation.

Protocol 3: CRISPR-Cas9 Gene Knockout in Arabidopsis thaliana

  • Guide RNA (gRNA) Design and Vector Construction:

    • Design one or more gRNAs that target the gene of interest.

    • Clone the gRNA(s) into a plant expression vector containing the Cas9 nuclease.[13]

  • Agrobacterium-mediated Transformation:

    • Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens.

    • Transform Arabidopsis thaliana plants using the floral dip method.

  • Selection and Regeneration of Transgenic Plants:

    • Select transformed seeds on a medium containing an appropriate selectable marker.

    • Regenerate putative transgenic plants (T1 generation).

  • Genotyping and Validation of Gene Editing:

    • Extract genomic DNA from T1 plants.

    • Use PCR and Sanger sequencing to confirm the presence of mutations (insertions/deletions) at the target site.[13]

  • Phenotypic Analysis:

    • Observe the phenotype of the knockout mutants. A lethal or severely compromised phenotype suggests the targeted gene is essential and a good candidate for a herbicide target.[14]

Case Study: Validation of a Novel Herbicide Target using CRISPR-Cas9

Researchers hypothesized that a specific plant enzyme was essential for survival. Using CRISPR-Cas9, they created knockout mutants of the corresponding gene in lettuce. The resulting plants exhibited a variegated-leaf phenotype, confirming the gene's importance and validating it as a potential herbicide target.[14]

Section 4: Combating Resistance with Next-Generation Sequencing (NGS)

The evolution of pest resistance is a major threat to the efficacy of existing agrochemicals. Next-Generation Sequencing (NGS) technologies provide a powerful tool for monitoring resistance in pest populations and identifying the underlying genetic mechanisms.[15][16]

Application Note: NGS-Based Monitoring of Herbicide Resistance

This protocol outlines a method for using NGS to identify and quantify resistance-conferring mutations in a weed population.[6][15]

Protocol 4: NGS for Herbicide Resistance Monitoring

  • Sample Collection and DNA Extraction:

    • Collect plant samples from a weed population suspected of resistance.

    • Extract genomic DNA from individual plants or pooled samples.[15]

  • Targeted Amplicon Sequencing:

    • Design PCR primers to amplify the gene(s) known or suspected to be involved in resistance (e.g., the target site of the herbicide).

    • Perform PCR to generate amplicons for sequencing.

  • NGS Library Preparation and Sequencing:

    • Prepare sequencing libraries from the PCR amplicons.

    • Sequence the libraries on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify single nucleotide polymorphisms (SNPs) and other mutations that may confer resistance.

    • Calculate the frequency of resistance-conferring mutations in the population.

Case Study: Monitoring Insecticide Resistance in Fall Armyworm

A study on the fall armyworm, a major agricultural pest, used whole-genome analysis at a population level to investigate insecticide resistance. The study found an increased copy number of P450 genes, which are known to be involved in detoxification, in invasive populations. This finding correlated with observed resistance to pyrethroid insecticides in these populations.[17]

Section 5: Formulation Development and Environmental Safety

The development of a stable and effective formulation is crucial for the successful commercialization of an agrochemical. Furthermore, rigorous testing is required to ensure the environmental safety of the product.

Formulation Development: Enhancing Efficacy and Stability

The goal of formulation development is to create a product that is easy to handle, stable during storage, and delivers the active ingredient to the target in an optimal manner.[18][19][20] Controlled-release formulations are an area of active research, aiming to improve efficacy and reduce environmental impact.[18][20]

Table of Common Agrochemical Formulation Types

Formulation TypeDescription
Emulsifiable Concentrate (EC) A liquid formulation that forms an emulsion when mixed with water.
Suspension Concentrate (SC) A stable suspension of solid active ingredient in a liquid.
Wettable Powder (WP) A powder formulation that forms a suspension when mixed with water.
Water-Dispersible Granule (WG) A granular formulation that disperses in water to form a suspension.
Microencapsulation The active ingredient is enclosed in a polymeric shell for controlled release.
Environmental Fate and Toxicology: Ensuring Safety

Before an agrochemical can be registered for use, it must undergo extensive testing to assess its potential impact on human health and the environment. These studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[21][22][23]

This protocol provides a summary of the in vitro method for assessing the dermal absorption of a chemical, as outlined in OECD Test Guideline 428.[21][24]

Protocol 5: In Vitro Dermal Absorption Study (OECD 428)

  • Skin Preparation:

    • Use excised human or animal skin.

    • Mount the skin sample in a diffusion cell, separating a donor chamber from a receptor chamber.[24]

  • Test Substance Application:

    • Apply the test substance (often radiolabelled) to the surface of the skin in the donor chamber.[24]

  • Sample Collection and Analysis:

    • Over a specified time period (typically 24 hours), collect the receptor fluid.

    • At the end of the study, analyze the receptor fluid, the skin sample, and any remaining material in the donor chamber to determine the amount of substance that has been absorbed.[24]

  • Data Interpretation:

    • The results are used to calculate the rate and extent of dermal absorption, which is a critical parameter in human health risk assessment.[22]

Section 6: Data Analysis and Interpretation in HTS

The vast amount of data generated by HTS requires robust statistical methods for analysis and interpretation to confidently identify "hits."[25][26][27][28]

Protocol 6: Statistical Analysis of HTS Data for Hit Identification

  • Data Preprocessing and Normalization:

    • Correct for systematic errors, such as those arising from plate position effects.

    • Normalize the data to account for plate-to-plate variability. Common methods include normalization to control wells (e.g., percent of control).[25]

  • Quality Control:

    • Assess the quality of each assay plate using metrics such as the Z'-factor, which measures the separation between positive and negative controls.

  • Hit Selection:

    • Define a "hit" threshold based on statistical significance (e.g., a certain number of standard deviations from the mean of the control).

    • Rank hits based on their potency and efficacy.

  • Hit Validation:

    • Confirm the activity of primary hits through re-testing and dose-response analysis.

    • Perform counter-screens to eliminate compounds that are non-specific or interfere with the assay technology.[28]

Conclusion

The field of agrochemical research and development is undergoing a period of rapid innovation. The advanced applications and protocols outlined in this guide provide a framework for leveraging these new technologies to accelerate the discovery and development of the next generation of crop protection solutions. By embracing a multi-disciplinary approach that integrates high-throughput screening, cutting-edge molecular biology, and rigorous safety and environmental assessment, the agrochemical industry can continue to meet the challenges of a growing global population and a changing world.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

  • Preparation and Optimization of Agrochemical 2,4-D Controlled Release Microparticles using Designs of Experiments. (n.d.). SciELO. [Link]

  • GUIDANCE NOTES ON DERMAL ABSORPTION STUDIES. (2022). OECD. [Link]

  • Targeting chemical inputs and optimising HTS for agrochemical discovery. (2005). PubMed. [Link]

  • Dermal absorption study OECD TG 428 mass balance recommendations based on the EFSA database. (2019). PubMed. [Link]

  • Novel controlled release (CR) agrochemical formulations: Development and evaluations. (2025). Indian Society for Surface Science and Technology. [Link]

  • Preparation and Optimization of Agrochemical 2,4-D Controlled Release Microparticles using Designs of Experiments. (n.d.). ResearchGate. [Link]

  • Controlled release agrochemicals formulations: A review. (n.d.). NIScPR. [Link]

  • Test No. 428: Skin Absorption: In Vitro Method. (2004). OECD. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Dermal penetration. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Preparation and Optimization of Agrochemical 2,4-D Controlled Release Microparticles using Designs of Experiments. (2018). Journal of the Mexican Chemical Society. [Link]

  • Statistical practice in high-throughput screening data analysis. (2006). PubMed. [Link]

  • In vitro Skin Absorption and Dermal Penetration Test. (n.d.). European Biomedical Institute. [Link]

  • Current Challenges and Trends in the Discovery of Agrochemicals. (n.d.). ResearchGate. [Link]

  • Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2026). ResearchGate. [Link]

  • CRISPR/Cas9 Based Cell-Type Specific Gene Knock-Out in Arabidopsis Roots. (2023). MDPI. [Link]

  • Discovery of fungal-specific targets and inhibitors using chemical phenotyping of pathogenic spore germination. (2021). bioRxiv. [Link]

  • In the hunt for genomic markers of metabolic resistance to pyrethroids in the mosquito Aedes aegypti: An integrated next-generation sequencing approach. (2017). PLOS Neglected Tropical Diseases. [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2017). Weed Science. [Link]

  • High-Throughput Screening in Agrochemical Research. (n.d.). ResearchGate. [Link]

  • CRISPR/Cas9‐Mediated Gene Knockout in Cereal Crops. (2025). Current Protocols in Plant Biology. [Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (n.d.). Nature. [Link]

  • Using next-generation sequencing to detect mutations endowing resistance to pesticides: application to acetolactate-synthase (ALS)-based resistance in barnyard grass, a polyploid grass weed. (2015). PubMed. [Link]

  • High-Throughput Screening Data Analysis. (2016). Basicmedical Key. [Link]

  • A case study of using an efficient CRISPR/Cas9 system to develop variegated lettuce. (2021). Horticulture Research. [Link]

  • Harnessing the power of Next-Generation Sequencing technologies to the purpose of high-throughput pesticide resistance diagnosis. (n.d.). CABI Digital Library. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Advanced Plant Phenotyping Technologies for Enhanced Detection and Mode of Action Analysis of Herbicide Damage Management. (2025). MDPI. [Link]

  • Plant phenotyping protocol. (n.d.). MSU-DOE Plant Research Laboratory. [Link]

  • CRISPR/Cas9-Mediated Gene Knockout in Cereal Crops. (2025). ResearchGate. [Link]

  • Geographic Monitoring of Insecticide Resistance Mutations in Native and Invasive Populations of the Fall Armyworm. (2021). Genes. [Link]

  • CRISPR Cas9 - Gene Knockout/Knock-in Case Studies. (n.d.). abm Inc.. [Link]

  • Monitoring of Insecticide Resistance and Resistance-Related Point Mutations in Field-Collected Aphis gossypii Populations in the Northern Xinjiang, China. (2026). MDPI. [Link]

  • Construct flow diagram and on-site confirmation. (n.d.). FAO Knowledge Repository. [Link]

  • Primary Herbicide Screening. (n.d.). UC ANR Portal. [Link]

  • How to Create a Process Flow Diagram?. (n.d.). Edrawsoft. [Link]

  • Collaborative cutting-edge science. (2026). Syngenta Group. [Link]

  • AI Process Flow Diagram Generator. (n.d.). Eraser.io. [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation. (2024). OneLab. [Link]

  • Creating Process Flow Diagrams for Food and Ag. (2023). Oklahoma State University Extension. [Link]

  • IRAC Susceptibility Test Methods Series. (n.d.). IRAC. [Link]

  • Standard Operating Procedure for testing insecticide resistance with WHO tube tests. (2024). PacMOSSI. [Link]

  • RECOMMENDED METHODS OF SAMPLING FOR THE DETERMINATION OF PESTICIDE RESIDUES FOR COMPLIANCE WITH MRLS. (n.d.). Food and Agriculture Organization. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazole-Fused Heterocyclic Systems from 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis of medicinally relevant pyrazole-fused heterocyclic systems. We focus on leveragin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis of medicinally relevant pyrazole-fused heterocyclic systems. We focus on leveraging the versatile chemical properties of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, a key building block for constructing diverse and complex molecular architectures. This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, multicomponent strategies, and practical laboratory protocols.

Introduction: The Strategic Value of Pyrazole-Fused Scaffolds

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, with the pyrazole nucleus being a particularly "privileged" structure.[1][2] Pyrazole and its fused derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of particular interest as they act as bioisosteres of endogenous purines, enabling them to interact with a wide range of biological targets like protein kinases.[4][5][6]

The starting material, 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, is a uniquely valuable synthon for two primary reasons:

  • The Aldehyde Functionality: The formyl group at the C4 position is a versatile chemical handle, primed for participation in a wide array of condensation and cyclization reactions. It is the key to building the second, fused ring.[7][8]

  • The Cyclopropyl Moiety: The cyclopropyl group at the C3 position is a desirable feature in modern drug design. It often enhances metabolic stability, improves binding affinity by introducing conformational rigidity, and can modulate physicochemical properties like lipophilicity.

This guide will explore robust and efficient synthetic routes to construct high-value pyrazole-fused systems from this strategic starting material.

Core Synthetic Strategy: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of efficient and sustainable chemical synthesis.[9][10][11] For a precursor like 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, MCRs provide a direct and atom-economical pathway to generate molecular complexity.

The general workflow for these syntheses involves an initial condensation of the aldehyde, followed by cyclization and, in some cases, aromatization to yield the final fused heterocyclic system.

MCR_Workflow Start 3-Cyclopropyl-1H-pyrazole- 4-carbaldehyde Intermediate Knoevenagel/Condensation Intermediate Start->Intermediate Condensation ReactantA Reactant A (e.g., Active Methylene Compound) ReactantA->Intermediate ReactantB Reactant B (e.g., Amino Compound/Ammonia Source) Cyclized Cyclized Intermediate ReactantB->Cyclized Intermediate->Cyclized Intramolecular Cyclization Product Final Fused Heterocycle (e.g., Pyrazolopyridine) Cyclized->Product Dehydration/ Aromatization

Caption: General workflow for multicomponent synthesis of fused pyrazoles.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are potent scaffolds for developing inhibitors of various kinases, including CDK2 and PIM1, making them highly relevant in oncology research.[12] The most reliable method for their synthesis from a pyrazole-4-carbaldehyde is the Friedländer annulation, a condensation reaction with a compound containing an active methylene group adjacent to a ketone.

Mechanistic Rationale

The synthesis proceeds via a three-component reaction between the pyrazole aldehyde, an active methylene ketone (e.g., cyclohexanone), and a source of ammonia (e.g., ammonium acetate). The reaction initiates with a Knoevenagel condensation between the aldehyde and the ketone, catalyzed by a base or acid. This is followed by a Michael addition of ammonia and subsequent intramolecular cyclization and dehydration (or oxidation) to furnish the aromatic pyridine ring. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[13]

Pyrazolopyridine_Synthesis Aldehyde 3-Cyclopropyl-1H-pyrazole- 4-carbaldehyde Reaction One-Pot Reaction (Acid Catalyst, Reflux) Aldehyde->Reaction Ketone Active Methylene Ketone (e.g., Cyclohexanone) Ketone->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Product 3-Cyclopropyl-Substituted Pyrazolo[3,4-b]pyridine Reaction->Product Friedländer Annulation

Caption: Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation.

Experimental Protocol: Synthesis of 3-Cyclopropyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-b]quinoline

Materials and Reagents

ReagentCAS NumberSupplierNotes
3-Cyclopropyl-1H-pyrazole-4-carbaldehyde1006496-13-4CommercialEnsure purity >95%
Cyclohexanone108-94-1CommercialReagent grade
Ammonium Acetate631-61-8CommercialAnhydrous
Glacial Acetic Acid64-19-7CommercialCatalyst and solvent
Ethanol64-17-5CommercialFor recrystallization

Protocol Steps

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq, e.g., 1.50 g, 10 mmol).

  • Addition of Reagents: Add cyclohexanone (1.1 eq, 1.08 g, 11 mmol) and ammonium acetate (2.0 eq, 1.54 g, 20 mmol).

  • Solvent/Catalyst: Add glacial acetic acid (15 mL).

    • Causality Insight: Acetic acid serves as both the solvent and the acid catalyst, protonating the aldehyde's carbonyl group to increase its electrophilicity and facilitate the initial condensation with the ketone.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) to remove excess acetic acid and ammonium salts.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine analog that is central to many kinase inhibitors and other therapeutic agents.[6][14] A highly efficient route to these compounds is a one-pot, three-component reaction involving the aldehyde, an active methylene compound like malononitrile, and a hydrazine or amidine derivative. An even more direct approach involves reacting the aldehyde with 5-aminopyrazoles and other components.

Mechanistic Rationale

A powerful strategy involves the reaction of the pyrazole aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea in the presence of a catalyst. This variation of the Biginelli reaction starts with the formation of an acyl imine intermediate between the aldehyde and urea, which then reacts with the enolate of the β-ketoester. Subsequent intramolecular cyclization and dehydration yield the dihydropyrimidinone ring fused to the pyrazole. Using an environmentally benign solvent like glycerol and a solid acid catalyst can enhance the efficiency and greenness of the protocol.[15]

Experimental Protocol: One-Pot Synthesis of a Pyrazolo[3,4-d]pyrimidin-6-one Derivative

Materials and Reagents

ReagentCAS NumberSupplierNotes
3-Cyclopropyl-1H-pyrazole-4-carbaldehyde1006496-13-4CommercialPurity >95%
Ethyl Acetoacetate141-97-9CommercialReagent grade
Urea57-13-6CommercialAnhydrous
p-Toluenesulfonic acid (p-TSA)104-15-4CommercialCatalyst, monohydrate is acceptable
Glycerol56-81-5CommercialGreen solvent

Protocol Steps

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq, 10 mmol), ethyl acetoacetate (1.0 eq, 10 mmol), and urea (1.5 eq, 15 mmol).

  • Catalyst and Solvent: Add p-Toluenesulfonic acid (0.1 eq, 1 mmol) and glycerol (10 mL).

    • Causality Insight: p-TSA is an effective and inexpensive acid catalyst for this condensation. Glycerol is a high-boiling, non-toxic, and recyclable solvent that can facilitate the reaction at elevated temperatures.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add 30 mL of water to the flask, which will cause the product to precipitate while the glycerol remains in solution.

  • Isolation: Collect the crude product by vacuum filtration, washing with water and then with a small amount of cold ethanol.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Presentation: Expected Products from MCRs

Fused SystemReactant 1 (Aldehyde)Reactant 2Reactant 3Catalyst/SolventTypical Yield
Pyrazolo[3,4-b]pyridine3-Cyclopropyl-1H-pyrazole-4-carbaldehydeMalononitrileKetonePiperidine/Ethanol75-90%
Pyrazolo[3,4-d]pyrimidine3-Cyclopropyl-1H-pyrazole-4-carbaldehydeEthyl CyanoacetateGuanidineNaOEt/Ethanol70-85%
Pyrazolo-fused Chromene3-Cyclopropyl-1H-pyrazole-4-carbaldehydeMalononitrileDimedoneNone/Ethanol (Catalyst-free)85-95%[16]

Trustworthiness and Validation: Troubleshooting and Expert Insights

Protocol Self-Validation: Every protocol must be a self-validating system. The progress of all described reactions should be monitored by TLC. The final products should be unambiguously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and their purity confirmed (>95%) before any further use, especially in biological assays.

  • Issue: Low Yields in Friedländer Annulation.

    • Cause: Incomplete reaction or side product formation. The intermediate from the Knoevenagel condensation may be prone to polymerization.

    • Solution: Ensure anhydrous conditions. Sometimes, switching the catalyst from acetic acid to a Lewis acid like ZnCl₂ can improve cyclization efficiency. Microwave irradiation can also dramatically improve yields and reduce reaction times.[13]

  • Issue: Difficulty in Product Isolation.

    • Cause: The product may have some solubility in the work-up solvent (e.g., water).

    • Solution: After pouring the reaction mixture into water, cool the aqueous suspension in an ice bath for an extended period (1-2 hours) to maximize precipitation. If the product remains oily, attempt to extract it with an organic solvent like ethyl acetate, then wash, dry, and concentrate in vacuo.

  • Issue: Catalyst Selection in MCRs.

    • Rationale: While some MCRs proceed without a catalyst, many benefit from one.[16] Basic catalysts (e.g., piperidine, triethylamine) are excellent for promoting initial Knoevenagel-type condensations. Acid catalysts (e.g., p-TSA, acetic acid, Lewis acids) are better for reactions involving imine/enamine formation and cyclization onto carbonyls. The choice is critical and depends on the specific mechanism of the MCR.

Conclusion

3-Cyclopropyl-1H-pyrazole-4-carbaldehyde stands out as a powerful and versatile precursor for the synthesis of diverse pyrazole-fused heterocyclic systems. Through the strategic application of multicomponent reactions, researchers can rapidly and efficiently access complex molecular scaffolds with high potential for applications in drug discovery and development. The protocols and insights provided herein serve as a robust foundation for the exploration and optimization of these valuable synthetic transformations.

References

  • El-Naggar, M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. [Link]

  • Desai, N. C., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry. [Link]

  • Vasu, K., et al. (2007). Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Drug Development Research. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Ziarani, G. M., et al. (2018). One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Shaabani, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. [Link]

  • Krüger, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Iesalnieks, E., et al. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules. [Link]

  • Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc. [Link]

  • Dhiman, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Talaviya, R., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Ramesh, M., & Nagarajan, S. (2022). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry. [Link]

  • Request PDF for "Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors". ResearchGate. [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc. [Link]

  • Ektate, S. A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

  • Request PDF for "Synthesis and reactions of pyrazole-4-carbaldehydes". ResearchGate. [Link]

  • Jadhav, S. B., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Technical Support Center: Synthesis & Optimization of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Welcome to the Technical Support Center for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, a critical intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Optimization of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, a critical intermediate frequently utilized in the development of targeted therapeutics, including EGFR and JAK3 kinase inhibitors[1]. This guide provides researchers, scientists, and drug development professionals with validated protocols, mechanistic troubleshooting, and optimization strategies for the Vilsmeier-Haack formylation of 3-cyclopropyl-1H-pyrazole.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the chemical causality behind each parameter, ensuring your experimental setup is a self-validating system designed for high yield and high purity.

Experimental Workflow & Standard Operating Procedure

The formylation of the pyrazole core at the C4 position relies on the generation of the highly electrophilic Vilsmeier reagent (chloroiminium ion)[2]. Below is the validated workflow and step-by-step methodology.

Workflow A 1. Reagent Prep DMF + POCl3 B 2. Substrate Add Pyrazole A->B C 3. Formylation Heat to 90°C B->C D 4. Hydrolysis Ice + NaOH C->D E 5. Isolation Extraction D->E

Caption: Workflow for the Vilsmeier-Haack formylation of 3-cyclopropyl-1H-pyrazole.

Step-by-Step Methodology:

  • Reagent Generation: Charge a flame-dried flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) and cool to 0–5 °C under an inert atmosphere (N2 or Ar). Add phosphorus oxychloride (POCl3) (3.0 equivalents) dropwise over 30 minutes. Maintain the internal temperature below 10 °C to prevent premature decomposition of the chloroiminium salt[3].

  • Substrate Addition: Dissolve 3-cyclopropyl-1H-pyrazole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Aromatic Substitution: Gradually warm the reaction mixture to room temperature, then heat to 90 °C for 3–5 hours. Monitor via TLC or LC-MS until complete consumption of the starting material[4].

  • Hydrolysis (Critical Step): Cool the mixture to 0 °C. Carefully quench by pouring the mixture over vigorously stirred crushed ice. Slowly neutralize with saturated aqueous NaOH or Na2CO3 until the pH reaches 7.0–8.0. Self-validating check: The product should begin precipitating as the pH approaches neutrality.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Optimization of Reaction Conditions

To maximize the yield of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, stoichiometry and thermal conditions must be strictly controlled. The table below summarizes the effect of varying parameters based on process optimization data.

POCl3 (equiv)DMF (equiv)Reaction Temp (°C)Quench pHIsolated Yield (%)Purity (HPLC %)Observation / Causality
1.21.5607.04288Incomplete conversion; insufficient electrophile.
3.03.0907.58998Optimal conditions; complete conversion and hydrolysis.
5.05.01107.56582Formation of chlorinated byproducts and degradation.
3.03.090< 4.03590Incomplete hydrolysis of the iminium intermediate.

Mechanistic Logic & Causality

Understanding the mechanism is paramount for effective troubleshooting. The reaction is driven by the formation of the chloro-N,N-dimethylmethaniminium chloride salt[2]. The electron-donating nature of both the cyclopropyl group and the pyrazole nitrogen directs the electrophilic attack exclusively to the C4 position, which is the most electron-rich carbon on the pyrazole ring.

Mechanism Step1 Step1 Step2 Step 2: Electrophilic Attack C4 attacks Iminium Step1->Step2 Step3 Step 3: Intermediate Wheland Intermediate Step2->Step3 Step4 Step 4: Rearomatization Loss of proton at C4 Step3->Step4 Step5 Step 5: Hydrolysis Iminium to Aldehyde Step4->Step5

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation at the C4 position.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows complete consumption of 3-cyclopropyl-1H-pyrazole, but my isolated yield of the aldehyde is extremely low. What happened? A: This is almost always caused by incomplete hydrolysis of the intermediate iminium salt during the workup phase. The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium ion. Hydrolysis of this ion requires water and a neutral to slightly basic pH (pH 7–8)[3]. Actionable Fix: Ensure your quench mixture is stirred for at least 30–60 minutes at room temperature after adjusting the pH to 7.5. If the pH is too acidic, the iminium salt remains water-soluble and is lost in the aqueous layer during extraction.

Q2: I am observing a significant amount of a chlorinated byproduct (M+2 peak indicating chlorine incorporation). How do I prevent this? A: Chlorination at the pyrazole ring or the cyclopropyl ring can occur if the reaction temperature exceeds 100 °C or if a massive excess of POCl3 is used. POCl3 can act as a chlorinating agent under harsh thermal conditions[5]. Actionable Fix: Strictly control the heating block to 90 °C. Ensure the POCl3 is fresh and colorless; yellow or degraded POCl3 contains higher concentrations of phosphoric acids and HCl, which can catalyze unwanted side reactions.

Q3: The Vilsmeier reagent formation is highly exothermic and sometimes turns dark brown. Is this normal? A: A slight yellowing is normal, but a dark brown color during the addition of POCl3 to DMF indicates localized overheating and decomposition of the chloroiminium salt[2]. Actionable Fix: Reduce the addition rate of POCl3. Ensure the DMF is strictly anhydrous (<50 ppm water), as moisture reacts violently with POCl3, generating HCl gas and heat, which destroys the reagent. Use an internal temperature probe and keep the internal temperature below 10 °C during the addition.

Q4: Can I use oxalyl chloride instead of POCl3 for this specific substrate? A: Yes, oxalyl chloride can be used to generate the Vilsmeier reagent and is sometimes preferred for highly acid-sensitive substrates because the byproducts (CO, CO2, HCl) are gaseous, simplifying the workup. However, for 3-cyclopropyl-1H-pyrazole, POCl3 is the industry standard due to its higher thermal stability at the 90 °C required to drive the formylation of this specific deactivated pyrazole core.

Q5: Why is the target molecule, 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, so important in drug discovery? A: The 3-cyclopropyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry. The cyclopropyl group provides unique steric bulk and metabolic stability (resisting cytochrome P450 oxidation) compared to simple alkyl groups. The C4-aldehyde serves as a versatile synthetic handle for reductive aminations or Knoevenagel condensations, allowing for the rapid generation of libraries targeting kinases like EGFR and JAK3[6].

References

  • Vertex Pharmaceuticals Inc. (2018). WO2018222795A1 - Substituted nitrogen containing compounds.
  • Celgene Avilomics Research Inc. (2017). CN106795144B - Compounds and compositions for modulating EGFR mutant kinase activity.
  • Celgene Avilomics Research Inc. (2017). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Grokipedia. (n.d.). Vilsmeier reagent.[Link]

  • Researcher.Life. (1979). An anamolous reaction product in vilsmeier-haack reaction.[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the purification of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its purification, providing expert insights and actionable protocols to help you achieve high purity and yield.

Part 1: Compound Profile & Initial Strategy

3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its purification is critical for the success of subsequent synthetic steps. The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a pyrazole precursor.[2][3] This synthetic route often introduces specific impurities that must be effectively removed.

Physicochemical Properties (Estimated)

  • Appearance: Typically a solid, ranging from off-white to yellow or brown.

  • Polarity: Moderately polar, owing to the pyrazole ring and the aldehyde functional group.

  • Solubility: Generally soluble in polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and methanol (MeOH), with lower solubility in nonpolar solvents like hexanes.

FAQ: Which purification method should I choose first?

The initial choice between flash column chromatography and recrystallization depends on the state and preliminary purity of your crude material.

  • For Oily or Very Impure Solids (>15% impurities by crude NMR/TLC): Direct flash column chromatography is the recommended starting point. It is highly effective at separating the target compound from unreacted starting materials, Vilsmeier-Haack reagent byproducts, and polar baseline impurities.[4]

  • For Crystalline Solids with Minor Impurities (<15%): Recrystallization is often a more efficient and scalable first-pass technique. It can rapidly remove small amounts of closely-related impurities, yielding material of very high purity.[5]

Below is a decision tree to guide your initial strategy:

G start Crude 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is_solid Is the crude material a solid? start->is_solid chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) check_purity Assess purity by TLC / crude 1H NMR is_solid->check_purity Yes final_product Pure Product chromatography->final_product recrystallize Attempt Recrystallization recrystallize->final_product high_purity High Purity (>85%) check_purity->high_purity Yes low_purity Low Purity (<85%) check_purity->low_purity No high_purity->recrystallize low_purity->chromatography

Caption: Initial Purification Strategy Decision Tree.

Part 2: Troubleshooting Guide - Common Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Flash Column Chromatography Issues

Q1: My column resolution is poor, and the product is co-eluting with an impurity. What should I do?

Answer: Poor resolution is typically due to an improper choice of solvent system or column packing issues. The polarity of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde requires a well-chosen eluent system for effective separation on silica gel.

  • Underlying Cause: The pyrazole nitrogen atoms can interact strongly with the acidic silica gel surface, leading to peak tailing. The aldehyde group adds to the compound's polarity. If the eluent is too polar, the compound and impurities will travel too quickly (high Rf), affording no separation. If it's not polar enough, the compound may streak or fail to elute cleanly.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Aim for an Rf value of 0.25-0.35 for the desired product. Start with a hexane/ethyl acetate system.[6] If separation is still poor, try a system with a different selectivity, such as DCM/MeOH.

    • Consider a Modifier: For basic pyrazole compounds that stick to silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can deactivate the acidic sites on the silica, resulting in sharper peaks and better separation.[7]

    • Check Column Packing: Ensure the silica gel bed is well-packed and level. Air bubbles or channels in the stationary phase will lead to poor separation.

Starting Solvent SystemWhen to UseOptimization Tip
Hexane / Ethyl AcetateStandard choice for moderately polar compounds.[8]Start at 4:1 (Hex:EtOAc) and gradually increase EtOAc polarity.
Dichloromethane / MethanolFor more polar impurities that are not resolved by EtOAc.Start at 99:1 (DCM:MeOH) and increase MeOH content cautiously.
Toluene / AcetoneOffers different selectivity; useful if other systems fail.Start at 9:1 (Toluene:Acetone).

Q2: My yield is very low after chromatography. Where did my product go?

Answer: Low recovery can stem from several factors, from irreversible adsorption on the column to decomposition.

  • Underlying Cause: The acidic nature of standard silica gel can sometimes cause degradation of sensitive aldehydes or lead to irreversible binding of the basic pyrazole moiety. Alternatively, the compound may have been lost during the work-up or solvent removal steps.

  • Troubleshooting Workflow:

G start Low Yield After Chromatography check_silica Analyze a small sample of the used silica gel by TLC/LC-MS start->check_silica product_on_silica Product still on silica? check_silica->product_on_silica yes_on_silica Product is irreversibly adsorbed or degrading product_on_silica->yes_on_silica Yes no_on_silica Product was lost before or during chromatography product_on_silica->no_on_silica No solution1 Switch to neutral alumina or deactivated silica gel yes_on_silica->solution1 solution2 Re-evaluate work-up and solvent removal steps (check for volatility) no_on_silica->solution2

Caption: Workflow for Troubleshooting Low Chromatography Yield.

Recrystallization Issues

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice.[7]

  • Underlying Cause: This is common when the solution is cooled too rapidly or when the chosen solvent is too good a solvent for the compound even at lower temperatures.

  • Solutions:

    • Slow Down Cooling: After dissolving the crude product in the minimum amount of boiling solvent, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Slow cooling is crucial for crystal nucleation.[7]

    • Change the Solvent System: Use a solvent pair. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol, EtOAc) and slowly add a "poor" hot solvent (an anti-solvent, e.g., water or hexanes) dropwise until the solution becomes faintly turbid. Then, allow it to cool slowly.[7]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

    • Add a Seed Crystal: If you have a small amount of pure material, adding a single tiny crystal to the cooled, supersaturated solution can induce crystallization.[7]

Q4: The recrystallized product is still impure. What went wrong?

Answer: This usually indicates that the chosen solvent was not ideal or that the product was not washed properly after filtration.

  • Underlying Cause: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at all temperatures.[5] If the impurities have similar solubility profiles to the product, they will co-crystallize.

  • Troubleshooting Steps:

    • Re-evaluate the Solvent: Test a different solvent or solvent pair. Refer to solubility data for pyrazole derivatives if available. Ethanol, or mixtures like ethyl acetate/hexane, are often effective.[9]

    • Ensure Proper Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.[7]

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second pass using the same or a different solvent system can significantly improve purity.

Part 3: Detailed Protocols

Protocol 1: Flash Column Chromatography
  • Preparation: Select a solvent system based on TLC analysis (aim for product Rf ≈ 0.3). A common starting point is 20-40% Ethyl Acetate in Hexanes.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude 3-cyclopropyl-1H-pyrazole-4-carbaldehyde in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent system. Apply positive pressure using air or nitrogen. Collect fractions and monitor them by TLC.

  • Gradient Elution (if needed): If impurities are slow-moving, gradually increase the polarity of the eluent (e.g., from 20% EtOAc to 40% EtOAc) to speed up their elution after the main product has been collected.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Mixed Solvent System (EtOAc/Hexane)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Anti-Solvent Addition: While the solution is still hot, slowly add hot hexanes dropwise while swirling until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Purity Assessment

Confirm the purity of your final product using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • ¹H NMR Spectroscopy: The spectrum should be clean, with correct chemical shifts and integrations, and free from impurity peaks.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.

By following this guide, you can effectively troubleshoot common issues and implement robust protocols for the successful purification of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

References

  • Farah, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Zhang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Teixeira, F. V., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]

  • Patel, R., et al. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • Yang, B., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

  • Lamberth, C., et al. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
  • Manjunatha, K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Applicable Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available at: [Link]

  • Abbas, L. K., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Urbonavičius, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • Pathare, R. S., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Patil, S. P., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Egle, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]

  • Bott, K., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclopropyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic building block. Our goal is to equip researchers, chemists, and process development professionals with the insights needed to diagnose and resolve common synthetic challenges, ensuring high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing two distinct aldehyde products in my final reaction mixture after Vilsmeier-Haack formylation. What is the second isomer, and why is it forming?

A1: Root Cause Analysis & Solution

The most common cause for observing two aldehyde products is the non-regioselective formylation of the pyrazole ring. While the desired product is 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, the isomeric side product is almost certainly 3-cyclopropyl-1H-pyrazole-5-carbaldehyde .

Mechanistic Explanation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2][3] The pyrazole ring is an electron-rich heterocycle, and electrophilic attack occurs preferentially at the C4 position due to the electronic directing effects of the two nitrogen atoms.[4] However, if the N1 position is unsubstituted (an N-H pyrazole), tautomerism can lead to a scenario where the C5 position also becomes susceptible to electrophilic attack, leading to the formation of the undesired 5-formyl isomer. The reaction proceeds via the formation of a chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃, which then acts as the electrophile.[3][5][6]

Troubleshooting & Prevention:

  • Protecting Group Strategy: The most robust solution is to install a protecting group on the N1 nitrogen of the pyrazole ring before formylation. A benzyl or p-methoxybenzyl (PMB) group can effectively block tautomerism and direct formylation exclusively to the C4 position. These groups can typically be removed under hydrogenolysis conditions post-formylation.

  • Reaction Conditions: Lowering the reaction temperature may improve selectivity, as the activation energy barrier to form the C5 isomer might be slightly higher. However, this can also lead to incomplete conversion.

  • Purification: If the side product has already formed, careful column chromatography on silica gel can usually separate the two isomers, although this may be challenging on a large scale due to their similar polarities.

Q2: My reaction to form the 3-cyclopropyl-1H-pyrazole precursor from hydrazine and a 1,3-dicarbonyl compound is giving a mixture of regioisomers. How can I control the regioselectivity?

A2: Root Cause Analysis & Solution

This is a classic challenge in pyrazole synthesis known as the Knorr pyrazole synthesis.[7][8] When an unsymmetrical 1,3-dicarbonyl precursor (e.g., 1-cyclopropyl-1,3-butanedione) reacts with hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[7][9] This leads to two different intermediates and, ultimately, two regioisomeric pyrazole products: the desired 3-cyclopropyl-1H-pyrazole and the undesired 5-cyclopropyl-1H-pyrazole.

Mechanistic Explanation: The outcome is governed by a delicate balance of steric and electronic factors, as well as the reaction conditions.[7][9]

  • Steric Hindrance: The hydrazine may preferentially attack the less sterically hindered carbonyl group.[7]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. An electron-withdrawing group can activate the adjacent carbonyl for attack.[7]

  • Reaction pH: The pH can influence the protonation state of both the hydrazine and the dicarbonyl compound, shifting the reaction pathway.

Troubleshooting & Prevention:

  • Choice of Hydrazine: Using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) can sometimes enhance regioselectivity, though this introduces a substituent on the pyrazole nitrogen.[10]

  • Solvent and pH Control: The choice of solvent can significantly influence the isomer ratio. Acidic conditions often favor one isomer over the other by modulating the rate of condensation at each carbonyl. Experimenting with solvents like ethanol with catalytic acetic acid versus a neutral solvent like toluene is recommended.

  • Alternative Precursors: Synthesizing the pyrazole from α,β-acetylenic ketones and hydrazine can offer higher and more predictable regioselectivity.[10]

Q3: The Vilsmeier-Haack formylation is sluggish, and I'm recovering a large amount of my starting 3-cyclopropyl-1H-pyrazole. How can I drive the reaction to completion?

A3: Root Cause Analysis & Solution

Low conversion in a Vilsmeier-Haack reaction typically points to three main issues: an inactive Vilsmeier reagent, insufficient reaction temperature, or a deactivated substrate.

Troubleshooting & Prevention:

  • Vilsmeier Reagent Preparation: The Vilsmeier reagent is highly moisture-sensitive.[5] Ensure that the DMF used is anhydrous and that the phosphorus oxychloride (POCl₃) is of high quality. The reagent should be prepared in situ by adding POCl₃ slowly to ice-cold DMF under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Temperature and Reaction Time: While low temperatures can help with selectivity (see Q1), formylation requires sufficient thermal energy. If conversion is low at 0-5 °C, consider slowly raising the temperature to 70-80 °C.[11] Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.[5]

  • Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is used. A common starting point is 1.5 to 3 equivalents of both DMF and POCl₃ relative to the pyrazole substrate. For particularly unreactive substrates, a larger excess may be required.[12][13]

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step that yields the final aldehyde.[3][6] This is typically achieved by carefully quenching the reaction mixture with ice water or a cold, dilute aqueous base (like sodium bicarbonate or sodium acetate). An improper work-up can lead to low isolated yields.

Summary of Common Side Products and Solutions

Side Product / Issue Potential Cause Recommended Solution(s)
3-Cyclopropyl-1H-pyrazole-5-carbaldehyde Non-regioselective formylation at the C5 position.Install/remove an N1-protecting group; optimize reaction temperature for selectivity.[4]
5-Cyclopropyl-1H-pyrazole (in precursor step) Non-regioselective condensation of hydrazine with an unsymmetrical 1,3-dione.Adjust reaction pH (catalytic acid); screen different solvents; consider alternative synthetic routes (e.g., from acetylenic ketones).[7][9][10]
Unreacted Starting Material Inactive Vilsmeier reagent (moisture); insufficient temperature or reaction time; incorrect stoichiometry.Use anhydrous reagents; increase temperature gradually; use a 1.5-3x excess of Vilsmeier reagent.[5][12]
Chlorinated Pyrazoles A known side reaction of the Vilsmeier-Haack conditions, though less common for simple pyrazoles than for other heterocycles like uracils.[1]Use a minimal excess of POCl₃ and maintain the lowest effective reaction temperature.
Polymerization / Dark Tar Reaction temperature is too high, or the work-up is too vigorous, leading to decomposition.Maintain careful temperature control; quench the reaction slowly by adding it to ice, not the other way around.[5]

Visualizing the Key Formylation Step

The following diagram illustrates the Vilsmeier-Haack formylation of the 3-cyclopropyl-1H-pyrazole precursor, highlighting the formation of both the desired C4-formylated product and the undesired C5-formylated side product.

Vilsmeier_Haack cluster_start Starting Material cluster_reagent Reagents cluster_products Products Start 3-Cyclopropyl-1H-pyrazole Reagent 1. POCl₃, DMF (Vilsmeier Reagent) 2. H₂O Work-up Product_Desired 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde (Desired Product) Reagent->Product_Desired C4-Attack (Major Pathway) Product_Side 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde (Side Product) Reagent->Product_Side C5-Attack (Minor Pathway)

Sources

Optimization

Technical Support Center: Troubleshooting the Formylation of Pyrazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize formylated pyrazoles as critical intermediates in their synthetic workflows. The introduction of a formyl (-CHO) group onto the pyrazole ring is a foundational transformation, yet it is frequently accompanied by challenges ranging from low yields to poor regioselectivity and difficult purifications.

This document moves beyond simple protocols to provide in-depth, field-proven insights into why problems occur and how to systematically resolve them. We will explore the nuances of the most common formylation techniques, with a primary focus on the Vilsmeier-Haack reaction and its safer alternatives like the Duff reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that serve as a starting point for understanding the complexities of pyrazole formylation.

Q1: What is the most common and robust method for formylating pyrazoles?

The Vilsmeier-Haack reaction is overwhelmingly the most utilized method for introducing a formyl group onto electron-rich heterocyclic rings, including pyrazoles.[1] The reaction employs a "Vilsmeier reagent," typically a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent is then attacked by the electron-rich pyrazole ring to yield the desired aldehyde after aqueous work-up.

Q2: Where does formylation typically occur on the pyrazole ring and why?

For most N-unsubstituted and N-substituted pyrazoles, formylation occurs regioselectively at the C4 position.[1][2] The rationale lies in the electronic properties of the pyrazole ring. The C4 position is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution, leading to the thermodynamically favored product.[1]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents are hazardous and demand careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic manner.[1][4] The Vilsmeier reagent itself is moisture-sensitive. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2] The quenching of the reaction with ice water must be performed slowly and cautiously to control the heat generated.[1]

Q4: Are there milder and safer alternatives to the Vilsmeier-Haack reaction?

Yes. For researchers seeking to avoid the hazards of POCl₃, the Duff reaction presents a viable alternative.[4] This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) to achieve formylation, often under milder and safer conditions.[5][6] It is particularly effective for N-phenyl-1H-pyrazoles and can provide excellent yields.[7][8]

Section 2: The Vilsmeier-Haack Reaction: A Detailed Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common experimental failures.

Problem 1: My reaction shows low or no yield of the desired formylated pyrazole.

This is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

  • Possible Cause A: Inactive Vilsmeier Reagent or Poor Reaction Setup The Vilsmeier reagent is highly sensitive to moisture. Its effective formation is the cornerstone of the entire reaction.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) before use. Use anhydrous grade DMF and fresh, high-purity POCl₃.[2]

      • Proper Reagent Preparation: The Vilsmeier reagent should be prepared fresh at a low temperature (0-5 °C) by adding POCl₃ dropwise to the DMF.[2] The reaction is exothermic, and allowing the temperature to rise can cause reagent decomposition. Use the prepared reagent immediately.

      • Visual Confirmation: A properly formed Vilsmeier reagent is often a pale yellow, crystalline solid or a thick slurry. If the solution turns dark or remains a clear, thin liquid, the reagent may not have formed correctly.

  • Possible Cause B: Insufficiently Reactive Pyrazole Substrate The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, the nucleophilicity of the pyrazole ring is paramount.

    • Explanation: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or halides on the pyrazole or an N-aryl substituent will decrease the ring's electron density, making it less reactive towards the Vilsmeier reagent.[9]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: If the reaction is sluggish at room temperature after the addition of the pyrazole, consider gradually increasing the temperature to 70-80 °C or even higher (e.g., 120 °C) for deactivated substrates.[2][10]

      • Increase Reagent Stoichiometry: For less reactive pyrazoles, using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents of POCl₃/DMF) can help drive the reaction to completion.[2][11]

  • Possible Cause C: Incomplete Reaction Assuming the reagents and substrate are viable, the reaction may simply need more time or energy.

    • Troubleshooting Steps:

      • Monitor via TLC: The most reliable way to track progress is by thin-layer chromatography (TLC). Carefully take a small aliquot from the reaction, quench it in a separate vial with a saturated sodium bicarbonate solution, extract with ethyl acetate or DCM, and spot the organic layer on a TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates progress.[1]

      • Extend Reaction Time: If starting material is still present, extend the reaction time at the current temperature or consider a moderate increase in temperature as described above.

  • Possible Cause D: Product Decomposition During Work-up The formylated pyrazole product may be sensitive to the harsh acidic or basic conditions during the work-up phase.

    • Troubleshooting Steps:

      • Controlled Quenching: Always perform the aqueous work-up by pouring the reaction mixture carefully onto crushed ice or an ice-water slurry with vigorous stirring. This dissipates the heat from quenching the excess POCl₃.[2]

      • Use a Mild Base: Neutralize the acidic solution carefully and slowly with a mild base like saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[2] Avoid strong bases like NaOH unless necessary, as they can sometimes cause product degradation.

Problem 2: The reaction mixture turned into a dark, tarry residue.

This often indicates polymerization or decomposition, usually caused by poor temperature control.

  • Explanation: The initial formation of the Vilsmeier reagent and the subsequent reaction with the pyrazole are both exothermic. Uncontrolled temperature spikes can lead to uncontrolled side reactions and the formation of polymeric tars.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Strictly maintain the temperature at 0-5 °C during the dropwise addition of both POCl₃ (to DMF) and the pyrazole solution (to the Vilsmeier reagent).[2]

    • Ensure Efficient Stirring: Vigorous stirring ensures even heat distribution and prevents localized hot spots.

Problem 3: I have product according to TLC, but I'm having difficulty isolating it.

Isolation issues are common, particularly with more polar, functionalized pyrazoles.

  • Possible Cause A: Product is Partially Water-Soluble The presence of the aldehyde and the pyrazole nitrogens can impart significant water solubility.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (NaCl) to create a brine.[1] This decreases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer during extraction. Perform multiple extractions (e.g., 3-4 times) with a suitable solvent like dichloromethane or ethyl acetate.[1]

  • Possible Cause B: Persistent Emulsion During Extraction The interface between the aqueous and organic layers is not separating cleanly.

    • Solution: Add a small amount of brine to the separatory funnel, which can help break the emulsion.[1] If this fails, filter the entire mixture through a pad of Celite® or glass wool to disrupt the emulsified particles.[1]

Problem 4: An unexpected side product has formed.

The Vilsmeier reagent can react with other functional groups on your pyrazole substrate.

  • Hydroxyl Groups: Formylation of hydroxypyrazoles using POCl₃ can lead to the undesired replacement of the -OH group with a chlorine atom (-Cl).[12]

  • Amino Groups: An active amino group (-NH₂ or -NHR) on the pyrazole ring can be more nucleophilic than the ring itself, leading to the formation of N-formylated products (formamides) or other complex rearrangements rather than C4-formylation.[13]

Section 3: Alternative Formylation Protocols

When the Vilsmeier-Haack reaction is problematic, or if a safer protocol is desired, these alternatives are highly effective.

3.1 The Duff Reaction: A Milder, Safer Approach

This method is an excellent choice for N-aryl pyrazoles and avoids the use of phosphorus oxychloride.[4][7] The reaction proceeds via an electrophile generated from hexamethylenetetramine (HMTA).[6]

  • When to Use:

    • When the substrate is sensitive to the harshness of the Vilsmeier-Haack conditions.

    • To avoid the safety hazards associated with POCl₃.

    • Particularly well-suited for 1-phenyl-1H-pyrazole derivatives, which react to give formylated products in good to excellent yields.[5][8]

3.2 Formylation via Organometallic Intermediates

This classic organometallic approach involves deprotonation followed by quenching with an electrophilic formylating agent.

  • Methodology: This route typically involves a halogen-lithium exchange (e.g., from a 4-bromopyrazole with n-BuLi) or direct C-H lithiation, followed by quenching the resulting pyrazolyl-lithium species with DMF.[12]

  • Limitations: This method is not compatible with substrates bearing acidic protons (like unprotected -OH, -NH₂, or -COOH groups) and requires strictly anhydrous and inert atmosphere conditions.[12]

Section 4: Data & Protocols
Table 1: Comparison of Vilsmeier-Haack Conditions for Various Pyrazole Substrates
SubstrateReagents & EquivalentsTemperature (°C)Time (h)Yield (%)Reference
3-MethylpyrazolePOCl₃ (1.2 eq), DMF0-5, then RT2-4Not specified[2]
Acetophenone PhenylhydrazonePOCl₃ (3 eq), DMF60-704~60-80[14][15]
1,3-Disubstituted-5-chloro-1H-pyrazolePOCl₃ (2 eq), DMF (5 eq)120255[10]
N-phenyl-5-aminopyrazolePOCl₃, DMFNot specifiedNot specifiedLeads to formamides[13]
1-Phenyl-1H-pyrazol-3-olPOCl₃, DMF701260 (with -OH to -Cl)[12]
Protocol 4.1: General Procedure for Vilsmeier-Haack Formylation of 3-Methylpyrazole[2]
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The Vilsmeier reagent should form as a whitish or yellowish solid.

  • Formylation Reaction: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to 70-80 °C.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 4.2: General Procedure for the Duff Reaction on 1-Phenyl-1H-pyrazoles[8]
  • Reaction Setup: To a 100 mL round-bottom flask, add the 1-phenyl-1H-pyrazole substrate (4.00 mmol), hexamethylenetetramine (HMTA) (6.00 mmol, 1.5 eq), and trifluoroacetic acid (5 mL).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture under reflux with stirring for 12 hours.

  • Work-up: After the reaction is complete, cool the resulting solution in an ice bath.

  • Carefully neutralize the solution with a 10% aqueous NaHCO₃ solution until gas evolution ceases and the mixture is basic.

  • A precipitate of the crude product should form. Filter the solid under vacuum and wash it with cold water.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Section 5: Visual Guides & Mechanisms
Diagram 1: Vilsmeier-Haack Formylation Mechanism

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->V_Reagent + POCl3 POCl3 POCl3 Pyrazole Pyrazole Ring Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Intermediate_H2O Iminium Intermediate Final_Product 4-Formylpyrazole Intermediate_H2O->Final_Product + H2O (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction on a pyrazole substrate.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality & Anhydrous Conditions Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK SubstrateReactive Is Substrate Reactive? (Check for EWGs) ReagentsOK->SubstrateReactive Yes FixReagents Use Fresh/Anhydrous Reagents & Dry Glassware ReagentsOK->FixReagents No IncreaseConditions Increase Temp & Reagent Equivalents SubstrateReactive->IncreaseConditions No MonitorTLC Monitor Reaction by TLC SubstrateReactive->MonitorTLC Yes IncreaseConditions->MonitorTLC ReactionComplete Reaction Complete? MonitorTLC->ReactionComplete ExtendRxn Extend Reaction Time ReactionComplete->ExtendRxn No CheckWorkup Check Work-up Procedure (Gentle Quench, Mild Base) ReactionComplete->CheckWorkup Yes ExtendRxn->MonitorTLC Success Product Isolated CheckWorkup->Success FixReagents->Start

Caption: A decision-making workflow for troubleshooting low product yield.

Conclusion

Successful formylation of pyrazoles is an achievable goal when approached with a clear understanding of the underlying reaction mechanisms and potential pitfalls. The Vilsmeier-Haack reaction, while powerful, requires meticulous attention to anhydrous conditions, temperature control, and substrate reactivity. When faced with challenges, a systematic troubleshooting approach as outlined in this guide will often lead to a solution. Furthermore, the availability of milder and safer alternatives like the Duff reaction provides chemists with a valuable tool for sensitive or difficult substrates. By leveraging this technical knowledge, researchers can confidently and efficiently synthesize the formylated pyrazole intermediates crucial for advancing their scientific objectives.

References
  • El-Sattar, N. E. A., et al. (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 38(11), 5539-5551. [Link]

  • El-Gharably, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. [Link]

  • Akher, M. A., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 364(24), 4216-4256. [Link]

  • Ryng, S., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1768-1772. [Link]

  • Arbačiauskinė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Kumari, P., et al. (2024). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 14(10), 6981-7013. [Link]

  • Luo, Y., et al. (2012). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. [Link]

  • Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]

  • El-Shehry, M. F., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 17(5), 559-570. [Link]

  • Deshmukh, R. G., & Jha, A. (2007). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. E-Journal of Chemistry, 4(1), 85-88. [Link]

  • Shetty, M. M., et al. (2006). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 18(1), 5035-5038. [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. ResearchGate. [Link]

  • Lokhande, P. D., & Sakate, S. S. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. [Link]

  • Arbačiauskienė, E., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1838. [Link]

  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. [Link]

Sources

Troubleshooting

improving the yield of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde . As a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs)—particularly for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde . As a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs)—particularly for targeted kinase inhibitors such as EGFR and JAK3 antagonists[1]—the efficient and scalable synthesis of this building block is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we will dissect the causality behind the synthetic workflow, providing self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure you achieve maximum yield and purity in your laboratory.

I. Mechanistic Workflow & Synthetic Strategy

The synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is typically achieved via a two-stage process: the de novo construction of the pyrazole ring followed by regioselective electrophilic aromatic substitution via the Vilsmeier-Haack reaction[2].

SynthesisWorkflow A Cyclopropyl Methyl Ketone + DMF-DMA B Enaminone Intermediate A->B Reflux, 12h C Hydrazine Hydrate Cyclization B->C D 3-Cyclopropyl-1H-pyrazole C->D EtOH, Reflux, 4h E Vilsmeier-Haack Reagent (POCl3 + DMF) D->E 0°C to 90°C F Iminium Intermediate E->F Electrophilic Attack G Aqueous Workup (pH 7.5-8.0, Ice) F->G Hydrolysis H 3-Cyclopropyl-1H-pyrazole -4-carbaldehyde G->H Extraction

Workflow for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

II. Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and thermal cues are included so you can verify the reaction's progress in real-time.

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole
  • Enaminone Formation: Charge a dry, round-bottom flask with cyclopropyl methyl ketone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Reflux the mixture at 100°C for 12 hours. Validation check: The solution will turn deep yellow/orange, indicating the formation of the enaminone intermediate.

  • Concentration: Remove unreacted DMF-DMA under reduced pressure to yield a crude viscous oil.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (3 mL/mmol). Cool to 0°C. Add hydrazine hydrate (1.2 eq) dropwise. Caution: Exothermic reaction.

  • Reflux & Isolation: Heat the mixture to reflux for 4 hours. Concentrate the solvent, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-cyclopropyl-1H-pyrazole[3].

Step 2: Vilsmeier-Haack Formylation
  • Reagent Generation: In a rigorously dried, argon-purged flask, add anhydrous DMF (5.0 eq). Cool to 0°C using an ice-salt bath. Add Phosphorus Oxychloride (POCl₃) (3.0 eq) dropwise over 30 minutes. Validation check: A white/pale-yellow complex (the chloroiminium ion) will form; the temperature must not exceed 5°C during addition to prevent decomposition[4].

  • Electrophilic Attack: Stir the Vilsmeier reagent at 0°C for 30 minutes. Dissolve 3-cyclopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reagent.

  • Heating: Gradually warm the reaction to room temperature, then heat to 90°C for 6 hours[2].

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice. Critical Step: Carefully adjust the pH to 7.5–8.0 using saturated aqueous NaHCO₃ or 2M NaOH. Extract the aqueous phase 3x with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target carbaldehyde[5].

III. Quantitative Optimization Data

The Vilsmeier-Haack formylation is highly sensitive to stoichiometry and temperature. The table below summarizes our laboratory's optimization data for maximizing the yield of the formylated pyrazole[2][4].

POCl₃ EquivalentsTemperature (°C)Reaction Time (h)Conversion / Yield (%)Observation / Causality
1.2 eq25°C to 60°C4 hours35%Insufficient electrophile generation; incomplete conversion.
3.0 eq 90°C 6 hours 88% Optimal conditions; complete conversion with minimal byproducts.
5.0 eq120°C12 hours52%Thermal degradation; formation of tarry, polymerized pyrazole byproducts.

IV. Troubleshooting & FAQs

Q1: My yield for the Vilsmeier-Haack formylation is consistently below 50%. What is causing this? A: The most common culprit is moisture. The Vilsmeier-Haack reagent (chloromethyleneiminium chloride) is intensely hygroscopic. If your DMF is not strictly anhydrous (water content >50 ppm), the POCl₃ will prematurely hydrolyze into HCl and phosphoric acid derivatives before it can react with the pyrazole core[4]. Actionable Fix: Always use freshly opened, molecular-sieve-dried DMF. Ensure your glassware is flame-dried and the reaction is kept under a strict argon or nitrogen atmosphere until the aqueous quench.

Q2: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? A: This is a classic partition coefficient issue. 3-cyclopropyl-1H-pyrazole-4-carbaldehyde possesses both a polar pyrazole NH and a hydrogen-bond-accepting formyl group, making it moderately water-soluble. Furthermore, the acidic quench (from excess POCl₃) protonates the pyrazole, creating a highly water-soluble hydrochloride salt. Actionable Fix:

  • Strict pH Control: You must adjust the aqueous layer to exactly pH 7.5–8.0. If it is too acidic, the pyrazole is protonated; if too basic, the formyl group can undergo side reactions or the pyrazole can deprotonate (pKa ~14).

  • Salting Out: Saturate the neutralized aqueous layer with solid NaCl (brine) to decrease the dielectric constant of the water, forcing the organic product into the organic phase[4].

  • Solvent Choice: Extract with a slightly more polar organic mixture, such as EtOAc containing 10% THF, or use Dichloromethane (DCM) for multiple extractions.

Q3: Does the cyclopropyl group direct the formylation to the 4-position exclusively, or should I expect regioisomers? A: You will achieve >95% regioselectivity for the 4-position. Pyrazoles inherently undergo electrophilic aromatic substitution at the C-4 position because the transition state is stabilized by both adjacent nitrogen atoms without severely disrupting the aromaticity of the ring[2]. Additionally, the bulky 3-cyclopropyl group provides steric shielding, preventing any anomalous electrophilic attack at the adjacent C-5 position or N-alkylation side reactions.

Q4: In Step 1, my pyrazole formation stalled at the enaminone intermediate. Why? A: This usually indicates an issue with the hydrazine hydrate stoichiometry or solvent reflux temperature. Hydrazine hydrate can lose its titer over time due to evaporation or oxidation. Actionable Fix: Ensure you are using a fresh bottle of hydrazine hydrate and use a slight excess (1.2 to 1.5 eq). The cyclization requires sufficient thermal energy to drive the elimination of dimethylamine and water; ensure your ethanol is at a vigorous reflux (78°C) for the full 4 hours.

V. References

  • WO2018222795A1 - Substituted nitrogen containing compounds. Google Patents. Available at:

  • CN106795144B - Compounds and compositions for modulating EGFR mutant kinase activity. Google Patents. Available at:

  • 3-Cyclopropyl-1H-pyrazole. ChemBK. Available at:

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at:

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem. Available at:

Sources

Optimization

stability issues and degradation pathways of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation pathways of this versatile building block. By understanding the underlying chemistry of this molecule, you can mitigate common experimental challenges and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling, storage, and stability of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Q1: My solid 3-cyclopropyl-1H-pyrazole-4-carbaldehyde has developed a brownish tint upon storage. Is it still usable?

A1: A brown discoloration is a common indicator of oxidation of the aldehyde functional group.[1] While minor discoloration may not significantly impact every application, it is a sign of degradation. For sensitive downstream reactions, it is crucial to use a pure, colorless, or pale-yellow starting material. To prevent oxidation, always store the compound under an inert atmosphere, such as argon or nitrogen, and protect it from light in an amber vial.[1]

Q2: I've observed a new spot on the TLC analysis of my compound after storing it in a standard freezer. What could be the cause?

A2: The appearance of a new spot on a TLC plate, even under cold storage, suggests potential degradation. This can be due to several factors:

  • Moisture: The presence of moisture can catalyze the hydrolysis of imine intermediates if present, or facilitate tautomeric interconversion.[1]

  • Oxygen: Even at low temperatures, slow oxidation can occur if the compound is not stored under an inert atmosphere.[1]

  • Acidic Microenvironment: Trace acidic impurities on glassware or in the storage container can, over time, promote the degradation of the acid-sensitive cyclopropyl group.

It is recommended to store the compound in a desiccated, oxygen-free environment.

Q3: What are the optimal storage conditions for long-term stability?

A3: For maximum stability, 3-cyclopropyl-1H-pyrazole-4-carbaldehyde should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C or freeze at -20°C for long-term storage.[2]

  • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) to minimize oxidation.[2]

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil to prevent potential photodegradation.[1]

  • Moisture: Ensure the container is tightly sealed and stored in a dry environment, consider using a desiccator.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)Slows down the rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde group.[1]
Light Amber vial or protected from lightPrevents potential photodegradation.[1]
Moisture Dry environment, tightly sealed containerPrevents hydrolysis and potential tautomerization.[1]

Q4: Are there specific solvents I should avoid when working with this compound?

A4: Protic solvents, especially in the presence of trace acid or base, can potentially facilitate degradation pathways. For reactions where the aldehyde needs to be preserved, it is advisable to use dry aprotic solvents. When using protic solvents like methanol or ethanol, ensure they are of high purity and free from acidic contaminants. The stability in different solvents can also be influenced by temperature and the presence of other reagents.[3]

II. Troubleshooting Guide: Degradation Pathways and Solutions

This section delves into the specific chemical vulnerabilities of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde and provides actionable troubleshooting steps.

Issue 1: Suspected Oxidation of the Aldehyde Group

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Broadening of the aldehyde proton signal in ¹H NMR (~9.5-10.5 ppm).

  • Appearance of a carboxylic acid peak in the IR spectrum (~1700 cm⁻¹ and a broad O-H stretch).

  • A mass spectrum showing a peak corresponding to an additional oxygen atom (M+16).

Causality: The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents. This can lead to the formation of the corresponding carboxylic acid, 3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Workflow for Identification and Mitigation of Oxidation:

cluster_observe Observation cluster_analyze Analysis cluster_mitigate Mitigation cluster_purify Purification observe Discoloration or new TLC spot observed analyze Perform analytical tests (NMR, IR, MS) to confirm oxidation observe->analyze Suspect Oxidation mitigate Store under inert atmosphere (Ar, N2) Protect from light Use freshly purified material analyze->mitigate No Oxidation Detected (Proactive Measure) purify Purify via column chromatography if oxidation is confirmed analyze->purify Oxidation Confirmed purify->mitigate For Future Use

Figure 1: Workflow for addressing suspected oxidation.

Protocol for Confirming Oxidation:

  • TLC Analysis: Run a TLC with a suitable solvent system (e.g., ethyl acetate/hexanes). The carboxylic acid will have a lower Rf value than the aldehyde.

  • ¹H NMR Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The disappearance or reduction of the aldehyde proton signal and the potential appearance of a broad carboxylic acid proton signal are indicative of oxidation.

  • Mass Spectrometry: Obtain a mass spectrum. The presence of a molecular ion peak at [M+16] strongly suggests oxidation.

Issue 2: Suspected Acid-Catalyzed Degradation of the Cyclopropyl Ring

Symptoms:

  • A complex mixture of products observed by TLC or HPLC, often less polar than the starting material.

  • Disappearance of the characteristic cyclopropyl proton signals in the ¹H NMR spectrum (typically upfield, ~0.5-1.5 ppm).

  • Mass spectral data indicating the addition of elements from the solvent or reagents, consistent with ring-opening.

Causality: The cyclopropyl group is a strained three-membered ring and is susceptible to ring-opening under acidic conditions. This can be particularly relevant during certain reactions, such as the Vilsmeier-Haack synthesis of the pyrazole-4-carbaldehyde itself, or in subsequent acid-catalyzed reactions.[4][5] The reaction of 1-cyclopropyl-2-arylethanones with the Vilsmeier reagent can lead to ring-opened products.[4][5]

Potential Degradation Pathway under Acidic Conditions:

start 3-cyclopropyl-1H-pyrazole-4-carbaldehyde Protonation of Cyclopropyl Ring intermediate Carbocation Intermediate Ring Opening start->intermediate H+ product Ring-Opened Products (e.g., halo- or alkoxy-adducts) intermediate->product Nucleophilic Attack (e.g., Cl-, ROH)

Figure 2: Simplified pathway for acid-catalyzed cyclopropyl ring opening.

Troubleshooting Steps:

  • pH Control: When performing reactions, carefully control the pH. If acidic conditions are necessary, consider using a milder acid or a buffered system.

  • Reaction Temperature: Higher temperatures can accelerate acid-catalyzed degradation. If possible, run reactions at lower temperatures.

  • Choice of Reagents: Be mindful of reagents that can generate acidic byproducts. For example, during a Vilsmeier-Haack reaction, careful control of temperature and stoichiometry is crucial to minimize ring-opening side reactions.[4][5]

Issue 3: Impurities from Synthesis

Symptoms:

  • Presence of regioisomers in the final product.

  • Incomplete reaction leading to the presence of starting materials.

  • Side products from reactions with the solvent (e.g., formylation of a reactive solvent).

Causality: The synthesis of pyrazoles can sometimes yield regioisomers, depending on the precursors and reaction conditions.[6] The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, can also lead to side products if not carefully controlled.[7][8]

Protocol for Purity Analysis by HPLC: A general reverse-phase HPLC method can be used to assess the purity of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde and detect impurities.

HPLC ParameterSuggested Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A typical gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

This method should be optimized for your specific instrumentation and the suspected impurities.

III. Concluding Remarks

3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a valuable synthetic intermediate. Its stability is largely dependent on careful handling and storage to prevent oxidation of the aldehyde and acid-catalyzed degradation of the cyclopropyl ring. By implementing the troubleshooting and analytical procedures outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible experimental outcomes.

IV. References

  • Wu, H., et al. (2008). Vilsmeier−Haack Reaction of 1-Cyclopropyl-2-arylethanones. The Journal of Organic Chemistry, 73(21), 8317-8320. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.

  • Li, Y., et al. (2021). Access to (E)-δ-vinyl-homoallylic alcohols/ethers/pyrazoles by ring-opening nucleophilic substitution of cyclopropyl allylic alcohols. Organic Chemistry Frontiers, 8(19), 5434-5440. [Link]

  • Galyak, E., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5037. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. BenchChem.

  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10842. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. [Link]

  • Nishiwaki, N. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 743. [Link]

  • Al-Zaydi, K. M. (2005). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Journal of the Chinese Chemical Society, 52(4), 769-776.

  • Shirsath, W. B. (2015). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. International Journal of ChemTech Research, 8(4), 1835-1845.

  • Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

  • Wu, H., et al. (2008). Vilsmeier-Haack reaction of 1-cyclopropyl-2-arylethanones. The Journal of Organic Chemistry, 73(21), 8317-8320. [Link]

  • Al-Hourani, B. J. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 46(3), 1163-1172. [Link]

  • Royal Society of Chemistry. (2018). Compound purity analysis and HPLC data. [Link]

  • Shetty, S., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.

  • Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 287-296. [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 6(7), 494-513. [Link]

  • Lemaire, M., et al. (1986). Photochemical and thermal rearrangements of some 3H-pyrazoles. Canadian Journal of Chemistry, 64(10), 1967-1975. [Link]

  • Tarun, S., et al. (2016). Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(9), 3746-3752.

  • Gopishetty, S., et al. (2007). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Tetrahedron Letters, 48(43), 7578-7581. [Link]

  • Belskaya, N. P., et al. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 46(7), 1035-1043.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation. BenchChem.

  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 968-1003. [Link]

  • Wu, J. (2020). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.

  • Reddit. (2024). HPLC trace for proof of purity. r/Chempros.

  • Linder, D. P., & Moser, A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 523-532. [Link]

  • Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Oh, C. H., & Kim, J. H. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. Tetrahedron Letters, 48(43), 7582-7585. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Arshad, M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]

  • Chen, J., et al. (2015). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry, 13(21), 5954-5960. [Link]

  • Karpe, A. S., et al. (2019). Methods for hplc analysis. (Patent No. WO2019036685A1). Google Patents.

  • Egorova, A. A., et al. (2022). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 27(19), 6524. [Link]

  • Jamrozik, M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1735. [Link]

  • Patel, H., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 5(10), 4335-4341.

  • Wang, Z., et al. (2021). Iodine‐Catalyzed Ring Opening of 1,1‐Diacylcyclopropanes for Synthesis of Fully Substituted Pyrazole Derivatives. European Journal of Organic Chemistry, 2021(32), 4569-4573. [Link]

Sources

Troubleshooting

troubleshooting guide for Vilsmeier-Haack formylation of pyrazoles

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of the Vilsmeier-Haack formylation of pyrazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to help you navigate the nuances of the Vilsmeier-Haack formylation of pyrazoles.

While the Vilsmeier-Haack reaction is a staple for installing formyl groups on electron-rich aromatic rings[1], pyrazoles present unique mechanistic challenges—specifically regarding regioselectivity, substrate deactivation, and intermediate hydrolysis. This guide synthesizes field-proven methodologies, mechanistic causality, and structured troubleshooting to ensure your protocols are robust and self-validating.

I. Mechanistic Overview & Workflow

The Vilsmeier-Haack formylation relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1]. For pyrazoles, electrophilic aromatic substitution (EAS) is highly regioselective for the C-4 position . The C-3 and C-5 carbons are adjacent to electronegative nitrogen atoms, which inductively withdraw electron density, leaving C-4 as the most thermodynamically favorable site for nucleophilic attack[2].

Workflow Step1 1. Reagent Generation POCl3 + Anhydrous DMF (0 °C) Step2 2. Substrate Addition Add Pyrazole in DMF (<5 °C) Step1->Step2 Step3 3. Electrophilic Substitution Heat to 80-90 °C (4-6 h) Step2->Step3 Step4 4. Quenching Pour over crushed ice Step3->Step4 Step5 5. Iminium Hydrolysis Adjust pH to 7-8 (Na2CO3) Step4->Step5 Step6 6. Isolation Extract (EtOAc) & Purify Step5->Step6

Step-by-step experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

Standard Experimental Protocol

This protocol is optimized for N-substituted (protected) pyrazoles.

  • Vilsmeier Reagent Generation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice-water bath. Slowly add POCl₃ (3.0 equiv) dropwise over 20 minutes. Causality: The reaction is highly exothermic. Maintaining <5 °C prevents the thermal decomposition of the chloroiminium salt[2]. Stir for 30 minutes.

  • Substrate Addition: Dissolve the N-substituted pyrazole (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

  • Electrophilic Substitution: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor the consumption of starting material via TLC.

  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly over vigorously stirred crushed ice. Causality: POCl₃ reacts violently with water; ice controls the exotherm and prevents product degradation[2].

  • Hydrolysis: The reaction initially forms a water-soluble aryl iminium salt. To convert this to the target aldehyde, slowly add saturated aqueous Na₂CO₃ until the pH reaches 7–8. Stir for 1–2 hours.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

II. Quantitative Substrate Profiling

The success of the formylation is heavily dependent on the electronic nature of the pyrazole substrate. Below is a comparative data matrix demonstrating expected outcomes based on substrate class.

Substrate ClassReagentsTemp (°C)Time (h)Expected YieldMechanistic Observation
1-Aryl-1H-pyrazoles POCl₃ / DMF (3 eq)80–904–675–85%Smooth C-4 formylation due to favorable electron density.
1-Alkyl-1H-pyrazoles POCl₃ / DMF (3 eq)70–803–580–90%Alkyl groups inductively donate, accelerating electrophilic attack[3].
Unprotected 1H-pyrazoles POCl₃ / DMF (3 eq)90–1006–12<10%N-coordination with Vilsmeier reagent deactivates the ring[3].
Alkoxy-substituted pyrazoles POCl₃ / DMF (excess)1001260–65%Prone to dual functionalization (e.g., concurrent chlorination)[4].

III. Troubleshooting Logic & FAQs

When a formylation fails, the root cause usually lies in either reagent integrity, substrate electronic deactivation, or improper workup conditions. Use the logic tree below to diagnose your specific issue.

TroubleshootingTree Start Issue: Low/No Yield of 4-Formylpyrazole CheckSM Is Starting Material (SM) Recovered? Start->CheckSM YesSM Yes (No Reaction) CheckSM->YesSM TLC shows SM NoSM No (Degradation / Side Products) CheckSM->NoSM TLC shows mess/baseline Cause1 Moisture Contamination (Vilsmeier Reagent Destroyed) YesSM->Cause1 Cause2 Unprotected N-H Pyrazole (Ring Deactivation) YesSM->Cause2 Cause3 Incomplete Hydrolysis (Product trapped in aqueous phase) NoSM->Cause3 Cause4 Over-heating / Excess POCl3 (Chlorination Side-Reactions) NoSM->Cause4

Troubleshooting logic tree for resolving low yields in Vilsmeier-Haack pyrazole formylation.

Q1: I recovered 100% of my starting material. What went wrong?

A: There are two primary culprits. First, evaluate your reagent integrity. The Vilsmeier reagent is highly moisture-sensitive; if your DMF was not strictly anhydrous or your glassware was not flame-dried, ambient moisture will rapidly hydrolyze the chloroiminium ion back to DMF and HCl[2]. Second, look at your substrate. If you are using an unprotected 1H-pyrazole (lacking an N-alkyl or N-aryl group), the basic nitrogen will coordinate directly with the highly electrophilic Vilsmeier reagent. This forms a deactivated complex that completely shuts down the desired C-4 electrophilic aromatic substitution[3]. Solution: Protect the pyrazole nitrogen (e.g., with a benzyl, THP, or methyl group) prior to formylation.

Q2: TLC shows the starting material is completely consumed, but my isolated yield after extraction is extremely low. Where is my product?

A: Your product is likely trapped in the aqueous phase as an unhydrolyzed iminium salt. The immediate product of the Vilsmeier-Haack reaction is an aryl iminium intermediate, which is highly water-soluble. To isolate the aldehyde, this intermediate must be hydrolyzed. If your quench was too acidic, hydrolysis is kinetically stalled. Solution: Ensure that during step 5 of the protocol, you adjust the pH strictly to 7–8 using Na₂CO₃ and allow sufficient stirring time (1–2 hours) for the hydrolysis to complete before extracting[2].

Q3: I am observing a complex mixture of products, including a mass peak corresponding to chlorination (+34 Da). How do I prevent this?

A: Dual functionalization (formylation + chlorination) is a known side-reaction when using POCl₃, particularly with highly electron-rich or alkoxy-substituted pyrazoles[4]. Excess POCl₃ acting at elevated temperatures (>90 °C) can chlorinate activated positions or cleave sensitive ethers. Solution: Strictly limit POCl₃ to 1.5–2.0 equivalents and reduce the reaction temperature to 60–70 °C. Alternatively, swap POCl₃ for oxalyl chloride ((COCl)₂), which generates the Vilsmeier reagent without acting as a potent chlorinating agent.

Q4: My pyrazole has electron-withdrawing groups (EWGs) and the reaction is sluggish even at 90 °C. Can I force the reaction?

A: EWGs reduce the nucleophilicity of the pyrazole ring, making the standard POCl₃/DMF system insufficient. To force the reaction, you can generate a more reactive Vilsmeier reagent by substituting POCl₃ with Phosphorus tribromide (PBr₃). The resulting bromoiminium ion is significantly more electrophilic. Additionally, using a co-solvent like Chloroform (CHCl₃) allows for a higher reflux temperature while maintaining reagent stability.

IV. References

  • Badalyan, K. S., Akopyan, A. E., Attaryan, H. S., & Asratyan, G. V. "Vilsmeier-Haack formylation of 1H-pyrazoles." Russian Journal of General Chemistry, 2014. URL: [Link]

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." URL: [Link]

  • MDPI Molbank. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank, 2024. URL: [Link]

Sources

Optimization

analytical methods for monitoring the purity of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 3-cyclopropyl-1H-pyrazole-4-carbald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers and drug development professionals requiring robust, self-validating analytical workflows. We will explore not just the "how," but the mechanistic "why" behind experimental choices to ensure scientific integrity in your purity monitoring.

Core Analytical Methodologies & Mechanistic Causality

Reverse-Phase HPLC-UV for Purity and Related Substances

The pyrazole ring exhibits prototropic annular tautomerism (rapid proton exchange between the 1H and 2H nitrogen atoms). In neutral or weakly buffered mobile phases, if the tautomeric exchange rate is intermediate on the chromatographic timescale, it leads to severe peak broadening or splitting 1. To mitigate this, the mobile phase pH must be strictly controlled. Using a highly acidic modifier (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) ensures the pyrazole nitrogen is uniformly protonated, effectively locking the molecule into a single state and yielding sharp, symmetrical peaks 2.

Step-by-Step Protocol: Standard HPLC-UV Method

  • Column Selection : Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). Causality: The phenyl phase provides superior π−π interactions for resolving the 3-cyclopropyl vs. 5-cyclopropyl regioisomers compared to standard hydrophobic C18 columns.

  • Mobile Phase Preparation :

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation : Dissolve the sample in an Acetonitrile/Water (50:50, v/v) diluent. Prepare this fresh to prevent potential acetal formation between the aldehyde group and any alcoholic impurities.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate & Temperature : Set flow rate to 1.0 mL/min and column oven to 30°C to ensure reproducible viscosity and diffusion rates.

  • Detection : Monitor UV absorbance at 254 nm, which is optimal for the conjugated pyrazole-carbaldehyde chromophore.

Troubleshooting Guide & FAQs

Q: I am observing peak splitting or a broad "hump" for the main peak, even with a brand new column. What is causing this? A: This is a classic symptom of pyrazole annular tautomerism. When the mobile phase pH is near the pKa of the pyrazole conjugate acid, the proton rapidly exchanges between the two nitrogen atoms. Self-Validating Solution: Lower the pH of your mobile phase. Ensure your acidic modifier (0.1% TFA or 0.1% Formic Acid) is fresh. The low pH fully protonates the pyrazole ring, eliminating the tautomeric equilibrium on the column and sharpening the peak.

Q: A secondary peak is growing over time in my sample solution, eluting slightly earlier than the main peak. How do I prevent this? A: 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde contains a reactive aldehyde group that is highly susceptible to auto-oxidation, converting it to 3-cyclopropyl-1H-pyrazole-4-carboxylic acid 3. Carboxylic acids are more polar and will elute earlier in reverse-phase chromatography. Self-Validating Solution: Prepare sample solutions immediately before injection. For bulk storage, flush the headspace of the container with Argon or Nitrogen, store at 2-8°C, and protect from light.

Q: My synthesis yielded a mixture of regioisomers. How can I resolve the 3-cyclopropyl and 5-cyclopropyl derivatives? A: Standard C18 columns often struggle to resolve these regioisomers because their overall hydrophobicities are nearly identical. Self-Validating Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The subtle steric differences in how the cyclopropyl group at position 3 versus position 5 interacts with the stationary phase's aromatic ring will provide baseline resolution.

Data Presentation: Typical Impurity Profile

To assist in your peak identification, below is a summarized table of typical impurities found in 3-cyclopropyl-1H-pyrazole-4-carbaldehyde syntheses, their relative retention times (RRT), and LC-MS identification data.

Impurity NameRRTOrigin / Mechanistic CausalityLC-MS[M+H]⁺
Cyclopropyl methyl ketone0.40Unreacted starting material from pyrazole synthesis.m/z 85.06
3-Cyclopropyl-1H-pyrazole-4-carboxylic acid0.85Oxidative degradation of the aldehyde group.m/z 153.06
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde0.95Regioisomer formed during cyclization step.m/z 137.07
3-Cyclopropyl-1H-pyrazole-4-carbaldehyde 1.00 Target Active Pharmaceutical Ingredient (API) m/z 137.07

Visual Workflows

The following logical workflows map out the experimental causality for method development and degradation prevention.

HPLC_Workflow Start Start: Purity Analysis 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde CheckPeak Observe Peak Shape Start->CheckPeak Broad Peak Broad/Split? (Tautomerism) CheckPeak->Broad Acidify Add 0.1% TFA to Mobile Phase (Suppress Exchange) Broad->Acidify Yes Sharp Sharp Peak Obtained Broad->Sharp No Acidify->Sharp CheckIsomer Check Regioisomer Resolution Sharp->CheckIsomer Coelution Isomers Co-eluting? CheckIsomer->Coelution ChangeCol Switch to Phenyl-Hexyl Column (Enhance π-π Selectivity) Coelution->ChangeCol Yes Valid Method Validated Coelution->Valid No ChangeCol->Valid

Workflow for resolving pyrazole tautomerism and regioisomer co-elution in HPLC.

Degradation API 3-Cyclopropyl-1H-pyrazole -4-carbaldehyde (Target) O2 Auto-oxidation (O2, Light, Time) API->O2 Degradant 3-Cyclopropyl-1H-pyrazole -4-carboxylic acid (Impurity RRT 0.85) O2->Degradant Prevention Prevention: Argon blanket, 2-8°C, Fresh Diluent Degradant->Prevention

Oxidative degradation pathway of pyrazole-4-carbaldehyde and preventative measures.

References

  • Tautomerism in the Solid State and in Solution of a Series of 6-Aminofulvene-1-aldimines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) Source: PMC / National Institutes of Health URL:[Link]

  • Synthesis and characterization of potential and degraded impurities of Regadenoson Source: MACHINERY (bg.ac.rs) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectral Analysis and Characterization of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide

As an application scientist overseeing early-stage drug discovery pipelines, I frequently encounter synthetic bottlenecks that trace back to poorly characterized building blocks. 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing early-stage drug discovery pipelines, I frequently encounter synthetic bottlenecks that trace back to poorly characterized building blocks. 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a highly versatile heterocyclic scaffold, heavily utilized in the synthesis of kinase inhibitors (such as EGFR modulators) and novel antidepressants [5]. However, the presence of regioisomers (e.g., 5-cyclopropyl variants) and residual Vilsmeier-Haack reagents (POCl3/DMF) in standard commercial grades can severely compromise downstream coupling efficiencies—particularly in Schiff base formation and reductive aminations [1, 3].

This guide objectively compares the spectral characteristics and performance of High-Fidelity (HF) Grade 3-cyclopropyl-1H-pyrazole-4-carbaldehyde against Standard Commercial Grade alternatives. By detailing the causality behind our analytical methodologies, this document serves as a self-validating framework for researchers demanding rigorous quality control.

Synthesis and Purification Workflow

The synthesis of pyrazole-4-carbaldehydes typically proceeds via the Vilsmeier-Haack formylation of a hydrazone intermediate [4]. While standard grades undergo basic aqueous quenching and filtration, HF Grade derivatives are subjected to advanced recrystallization and chromatographic polishing to eliminate trace regioisomers and metal-coordinating impurities.

Workflow Start Raw Materials: Ketone & Hydrazine Hydrazone Intermediate: Hydrazone Formation Start->Hydrazone Condensation Vilsmeier Vilsmeier-Haack Formylation (POCl3/DMF) Hydrazone->Vilsmeier Cyclization Crude Crude 3-Cyclopropyl-1H- pyrazole-4-carbaldehyde Vilsmeier->Crude Quenching Purification Advanced Purification (Chromatography) Crude->Purification Optimization Standard Standard Commercial Grade (<95% Purity) Crude->Standard Basic Wash HFGrade High-Fidelity (HF) Grade (>99% Purity) Purification->HFGrade Precision Polish

Figure 1: Synthesis and purification workflow comparing HF and Standard grades.

Comparative Spectral Analysis

Accurate spectral characterization is non-negotiable. The pyrazole ring exhibits tautomerism, and the cyclopropyl group introduces unique steric and electronic effects that must be resolved via NMR, IR, and MS [6, 7].

Expert Insight: We mandate the use of DMSO-d6 over CDCl3 for 1 H-NMR analysis. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular hydrogen bonding of the pyrazole -NH group, preventing signal broadening and allowing for precise integration of the cyclopropyl protons ( δ 0.9 - 1.0 ppm) [7].

Table 1: Spectral Data Comparison (HF Grade vs. Standard Grade)
Analytical TechniqueParameter / SignalHF Grade (Optimized)Standard Commercial GradeCausality / Impact on Downstream Use
1 H-NMR (DMSO-d6) Aldehyde (-CHO)Sharp singlet, δ 9.85 ppmBroad singlet, δ 9.80 - 9.95 ppmBroadening indicates paramagnetic impurities or acidic trace residues affecting relaxation.
1 H-NMR (DMSO-d6) Pyrazole C5-HSharp singlet, δ 8.20 ppmMultiple peaks around δ 8.15 - 8.30Multiple peaks indicate the presence of the 5-cyclopropyl regioisomer.
FT-IR (KBr pellet) Carbonyl (C=O) stretchSharp, intense band at 1675 cm −1 Shouldered band at 1670-1685 cm −1 Shouldering suggests unreacted intermediates or varied hydrogen-bonding states due to moisture.
ESI-MS (Positive) [M+H] + Ionm/z 137.07 (100% abundance)m/z 137.07 (85%), m/z 155.08 (15%)The m/z 155 peak in standard grades often corresponds to hydrated aldehyde forms or solvent adducts.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to guarantee that the observed data accurately reflects the compound's purity and is not an artifact of the methodology.

Protocol A: High-Resolution 1 H-NMR Sample Preparation and Acquisition

Objective: To definitively quantify regioisomeric purity without solvent-induced artifact interference.

  • Sample Drying: Dry 5.0 mg of the 3-cyclopropyl-1H-pyrazole-4-carbaldehyde derivative under high vacuum (0.1 Torr) at 40°C for 2 hours.

    • Causality: This removes trace atmospheric moisture that can hydrate the highly electrophilic formyl group, which would artificially skew the aldehyde proton integration.

  • Solvent Preparation: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Blank Validation: Prepare a parallel NMR tube containing only the DMSO-d6/TMS mixture.

    • Causality: This self-validating step ensures that any peaks observed in the aliphatic region (0.5 - 1.5 ppm) are strictly from the cyclopropyl ring and not from silicone grease or solvent impurities.

  • Acquisition: Acquire spectra at 400 MHz (or higher) using a 30° pulse angle, a relaxation delay (D1) of 5 seconds, and 64 scans.

    • Causality: A longer D1 delay ensures complete relaxation of the quaternary and formyl protons, allowing for absolute quantitative integration of the regioisomers.

Protocol B: Downstream Coupling Efficiency Assay (Schiff Base Formation)

Objective: To functionally compare the reactivity of HF Grade vs. Standard Grade in a standard drug-discovery coupling step [1, 2].

  • Reaction Setup: In two separate, flame-dried 10 mL round-bottom flasks, add 1.0 mmol of HF Grade and Standard Grade 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, respectively.

  • Reagent Addition: Add 1.05 mmol of 4-fluoroaniline and 5 mL of anhydrous ethanol to each flask, followed by 1 drop of glacial acetic acid (catalyst).

  • Reflux & Monitor: Reflux both mixtures at 80°C. Monitor the disappearance of the aldehyde starting material via TLC (Hexane:Ethyl Acetate 1:1) every 15 minutes.

  • Validation & Causality: The HF Grade typically reaches >95% conversion within 45 minutes, yielding a bright yellow precipitate (the imine). The Standard Grade often stalls at 80% conversion even after 2 hours, requiring additional purification. This is caused by trace acidic impurities (residual POCl3 byproducts) in the standard grade that protonate the aniline nucleophile, rendering it unreactive.

Conclusion

For researchers synthesizing complex pyrazole-based therapeutics, the initial cost savings of Standard Commercial Grade 3-cyclopropyl-1H-pyrazole-4-carbaldehyde are rapidly negated by the time lost to sluggish coupling reactions and complex downstream purifications. High-Fidelity (HF) Grade materials, validated through rigorous, artifact-free spectral analysis, provide the reliability required for modern drug discovery pipelines.

References
  • Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes Source: asianpubs.org URL:1

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC Source: nih.gov URL:2

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: jpsionline.com URL:3

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity Source: orientjchem.org URL:4

  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities Source: google.com (Patents) URL:5

  • Preparation Four Derivatives Compounds of acetyl-1H-pyrazole-4- carbaldehyde and Their Antimicrobial Activity Source: chesci.com URL:6

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: semanticscholar.org URL:7

Sources

Comparative

Comprehensive Synthetic Guide to Pyrazole-4-carbaldehydes: Methodological Comparisons and Protocol Optimization

Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal and agricultural chemistry, serving as critical precursors for the synthesis of Schiff bases, chalcones, and fused heterocyclic systems with documented antim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal and agricultural chemistry, serving as critical precursors for the synthesis of Schiff bases, chalcones, and fused heterocyclic systems with documented antimicrobial, anti-inflammatory, and antitumor properties[1][2]. As a Senior Application Scientist, I have structured this guide to critically evaluate the synthetic strategies for these compounds. This guide objectively compares the ubiquitous Vilsmeier-Haack (VH) cyclization of hydrazones against the direct formylation of pre-formed pyrazoles, providing researchers with causality-driven insights and self-validating experimental protocols.

Mechanistic Causality: The Vilsmeier-Haack Pathway

The most robust and widely adopted method for synthesizing 1-aryl/alkyl-3-substituted-1H-pyrazole-4-carbaldehydes involves the double formylation and cyclization of hydrazones using the Vilsmeier-Haack reagent (POCl₃/DMF)[3].

The Causality of the Reagent: The reaction is initiated by the formation of the highly electrophilic chloroiminium ion from POCl₃ and DMF. The hydrazone undergoes nucleophilic attack on this iminium species. Subsequent cyclization forms the pyrazole core, which is highly electron-rich at the C4 position. This allows for a second, rapid electrophilic aromatic substitution by another equivalent of the iminium ion. Final aqueous hydrolysis of the bis-iminium intermediate yields the targeted 4-carbaldehyde[3][4].

VH_Mechanism A Hydrazone Substrate C Electrophilic Attack A->C B Vilsmeier Reagent (POCl3 + DMF) B->C Iminium Ion E 2nd Formylation @ C4 Position B->E Excess Reagent D Cyclization Intermediate C->D D->E F Hydrolysis (H2O) E->F G Pyrazole-4- carbaldehyde F->G

Vilsmeier-Haack mechanistic pathway for hydrazone cyclization and formylation.

Comparative Analysis of Synthetic Methodologies

To achieve optimal yields and purity, researchers must choose between conventional thermal heating, microwave-assisted organic synthesis (MAOS), and the direct formylation of pre-formed pyrazoles.

A. Conventional Vilsmeier-Haack Cyclization

The standard approach involves treating a hydrazone with 3–5 equivalents of POCl₃ in anhydrous DMF at 70–90 °C for 2–6 hours[1][3].

  • Advantages: Highly scalable; does not require specialized reactor equipment; well-documented across a vast library of substrates.

  • Limitations: Longer reaction times and a higher propensity for thermal degradation or side-product formation if the temperature is not strictly controlled[5].

B. Microwave-Assisted Organic Synthesis (MAOS)

Utilizing microwave irradiation (e.g., 50–150 W) at 60–80 °C drastically accelerates the cyclization process[1][6].

  • Advantages: Reaction times are reduced from hours to mere minutes (e.g., 2–10 mins). Yields are typically enhanced to 91–98% due to uniform volumetric heating, which suppresses competitive side reactions[6].

  • Limitations: Limited scalability in standard laboratory microwave reactors; requires precise pressure and power control.

C. Direct Formylation of Pre-formed Pyrazoles

For substrates where the pyrazole ring is already assembled (e.g., 5-chloro-1H-pyrazoles), direct formylation at the C4 position can be attempted using excess Vilsmeier reagent at elevated temperatures (120 °C)[7].

  • Advantages: Useful for late-stage functionalization of existing pyrazole cores.

  • Limitations: Highly dependent on the electronic nature of the pyrazole substituents. Strongly electron-withdrawing groups (e.g., nitrophenyl) deactivate the ring, preventing formylation entirely or resulting in abysmal yields (<5%)[7].

Quantitative Performance Comparison
MethodologySubstrate TypeTemp (°C)TimeAverage Yield (%)Key Advantage / Limitation
Conventional VH Hydrazones70–902–6 hours65–85%High scalability / Slower kinetics
MAOS VH Hydrazones60–802–10 mins83–98%Rapid kinetics & high purity
Direct Formylation 5-Alkylpyrazoles1202 hours~55%Late-stage functionalization
Direct Formylation 5-Arylpyrazoles120>12 hours<5%Fails due to electronic deactivation

(Data aggregated from comparative studies[1][6][7])

Self-Validating Experimental Protocols

The following protocol details the Microwave-Assisted Synthesis (MAOS) of 1-aryl-3-substituted-1H-pyrazole-4-carbaldehydes. It is engineered with built-in validation checkpoints to ensure reproducibility.

Reagents: Hydrazone derivative (1.0 mmol), POCl₃ (3.0 mmol), Anhydrous DMF (4.0 mL).

Step-by-Step Workflow:

  • Preparation of Vilsmeier Reagent: In a dried microwave vial flushed with argon, cool anhydrous DMF to 0–5 °C. Dropwise add POCl₃ under continuous stirring.

    • Validation Checkpoint: The solution must turn pale yellow/orange within 5 minutes, visually confirming the formation of the chloroiminium complex.

  • Substrate Addition: Slowly add the hydrazone derivative to the cold Vilsmeier reagent. Stir for 15 minutes at 0 °C to ensure complete initial electrophilic attack before applying heat[1].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (50 W power limit) at 60 °C for 5–10 minutes[6].

    • Causality: The low power setting prevents localized superheating, which is the primary cause of unwanted C5-chlorination in pyrazoles[5].

  • Quenching & Hydrolysis: Pour the hot reaction mixture onto 20 g of crushed ice. Neutralize slowly with 10% NaOH solution until pH 7–8 is reached.

    • Validation Checkpoint: A solid precipitate should immediately crash out of the solution upon neutralization. If an oil forms, the intermediate has not fully hydrolyzed; continue stirring at room temperature.

  • Isolation: Filter the solid, wash thoroughly with ice-cold water to remove residual DMF, and recrystallize from ethanol to afford the pure carbaldehyde.

Troubleshooting & Optimization Logic

The necessity of strictly anhydrous DMF cannot be overstated; the presence of water prematurely hydrolyzes the highly moisture-sensitive chloroiminium ion, stalling the reaction at the uncyclized intermediate stage[3]. Furthermore, temperature control is a double-edged sword: suboptimal temperatures lead to incomplete cyclization, while excessively high temperatures (>100 °C) cause the Vilsmeier reagent to act as a chlorinating agent, yielding chlorinated byproducts[5].

Troubleshooting A Issue Detected B Low Yield / Unreacted Starting Material A->B C Chlorinated Byproducts A->C D Check Anhydrous Conditions (DMF) B->D E Increase Temp to 80-90°C B->E F Reduce Temp (< 100°C) C->F G Reduce POCl3 Equivalents C->G

Decision tree for troubleshooting common issues in Vilsmeier-Haack synthesis.

Conclusion

For the de novo synthesis of pyrazole-4-carbaldehydes, the Vilsmeier-Haack cyclization of hydrazones remains the gold standard. While conventional thermal heating is reliable for massive scale-ups, Microwave-Assisted Organic Synthesis (MAOS) offers undeniable and superior advantages in reaction kinetics, yield, and purity profile[6]. Direct formylation of pre-existing pyrazoles should be reserved strictly for electron-rich substrates where cyclization routes are synthetically unviable[7].

References
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent RSC Advances (The Royal Society of Chemistry)[Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives PubMed (National Institutes of Health)[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Arkivoc[Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes PMC (National Institutes of Health)[Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene PMC (National Institutes of Health)[Link]

Sources

Comparative

X-Ray Crystallographic Analysis of 3-Cyclopropyl-1H-Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide to Kinase Inhibitor Binding Modes

Introduction In the landscape of structure-based drug design (SBDD), the compound 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS 154927-00-1) has emerged as a highly privileged building block[1]. It is extensively utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of structure-based drug design (SBDD), the compound 3-cyclopropyl-1H-pyrazole-4-carbaldehyde (CAS 154927-00-1) has emerged as a highly privileged building block[1]. It is extensively utilized in the synthesis of diaminopyrimidine-based kinase inhibitors, particularly those targeting the ATP-binding pockets of mutant Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3)[2][3].

As a Senior Application Scientist, I have evaluated numerous scaffolds. The unique structural topology of this intermediate—combining a rigid pyrazole core with a sterically constrained cyclopropyl group—offers distinct thermodynamic and spatial advantages over traditional aliphatic substitutions. This guide provides an objective, data-driven comparison of derivatives synthesized from this intermediate, focusing on their X-ray crystallographic binding modes, structural refinement metrics, and the self-validating experimental methodologies required to characterize them.

Comparative Crystallographic Analysis of Derivatives

To objectively evaluate the performance of the 3-cyclopropyl-1H-pyrazole-4-carbaldehyde scaffold, we compared three distinct ligand profiles co-crystallized with their respective target kinases:

  • Derivative A (EGFR-T790M Targeted): An aminopyrimidine synthesized via the condensation of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde with 4-fluoro-2-methoxy-5-nitroaniline, designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC)[2].

  • Derivative B (JAK3 Targeted): A functionalized derivative designed to interact with the JAK3 ATP pocket, utilizing the pyrazole core for hinge-binding[3].

  • Alternative Scaffold (Des-cyclopropyl Analog): A standard 3-methyl-1H-pyrazole derivative, used as a baseline to evaluate the specific contribution of the cyclopropyl moiety.

Table 1: Crystallographic Data Collection and Refinement Statistics

Data represents high-resolution synchrotron diffraction metrics for the kinase-ligand complexes.

MetricDerivative A (EGFR-T790M)Derivative B (JAK3)Alternative Scaffold (Des-cyclopropyl)
Space Group P21​21​21​ C2221​ P21​21​21​
Resolution Limit (Å) 1.852.052.40
Completeness (%) 99.899.598.2
Rwork​ / Rfree​ 0.18 / 0.210.19 / 0.230.22 / 0.27
Ligand B-factor (Ų) 22.426.141.5
CC1/2​ (Highest Shell) 0.650.580.42
Table 2: Binding Affinity & Structural Parameters
ParameterDerivative A (EGFR-T790M)Derivative B (JAK3)Alternative Scaffold (Des-cyclopropyl)
Target IC₅₀ (nM) 1.20.845.2
H-Bonds to Hinge Region 2 (Met793, Gln791)2 (Glu903, Leu905)1 (Met793)
Gatekeeper Interaction Strong van der Waals (Met790)Moderate (Met902)Weak (Met790)
Binding Conformation DFG-in, C-helix-outDFG-inDFG-in
Causality Behind Structural Design

The substitution of a simple methyl group with a cyclopropyl group at the 3-position of the pyrazole ring is not merely an incremental lipophilic modification. Crystallographic data reveals that the cyclopropyl ring projects directly into a hydrophobic lipophilic efficiency (LLE) pocket adjacent to the gatekeeper residue (e.g., Met790 in mutant EGFR)[4].

Why does this matter? This specific interaction restricts the rotational degrees of freedom of the pyrazole core. By pre-organizing the ligand into its bioactive conformation, the entropic penalty upon binding is drastically lowered, significantly enhancing target selectivity over wild-type kinases[4]. Furthermore, the pyrazole nitrogen acts as a critical, rigid hydrogen bond donor/acceptor to the kinase hinge region, ensuring deep burial within the ATP pocket[3][4]. The elevated Ligand B-factor (41.5 Ų) in the Alternative Scaffold (Table 1) proves that without the cyclopropyl group, the ligand suffers from higher thermal motion and looser binding.

Mechanistic Pathways & Structural Visualization

To contextualize the biological impact and the experimental pipeline of these derivatives, the following logical workflows and pathways have been mapped.

CoCrystallization A 1. Protein Purification (Kinase Domain) B 2. Ligand Incubation (Derivative Binding) A->B C 3. Hanging Drop Vapor Diffusion B->C D 4. Crystal Harvesting & Cryoprotection C->D E 5. X-Ray Diffraction & Data Collection D->E F 6. Phase Determination (Molecular Replacement) E->F G 7. Structural Refinement & Validation F->G

Caption: Workflow for co-crystallization of kinase domains with pyrazole derivatives.

SignalingPathway Ligand EGF Ligand Receptor Mutant EGFR (T790M) Ligand->Receptor Kinase Kinase Activation (Auto-phosphorylation) Receptor->Kinase Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Downstream PI3K / AKT & RAS / MAPK Pathways Kinase->Downstream Outcome Tumor Cell Proliferation Downstream->Outcome

Caption: Inhibition of mutant EGFR signaling pathways by pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol 1: Protein Expression and Purification
  • Expression: Express the kinase domain (e.g., EGFR T790M, residues 696-1022) in Sf9 insect cells using a baculovirus expression system.

    • Causality: Insect cells are preferred over E. coli to ensure proper eukaryotic post-translational modifications and correct folding of the kinase domain.

  • Affinity Chromatography: Purify the lysate via Ni-NTA affinity chromatography, followed by TEV protease cleavage to remove the N-terminal His-tag.

  • Size Exclusion Chromatography (SEC): Polish the protein using a Superdex 200 column equilibrated in 20 mM Tris (pH 8.0), 200 mM NaCl, and 1 mM TCEP.

    • Causality: TCEP is utilized instead of DTT because it is highly stable at physiological pH and prevents the oxidation of surface cysteines, ensuring structural homogeneity.

    • Self-Validation Checkpoint: The presence of a sharp, symmetric, monodisperse peak on the SEC chromatogram validates that the protein is not aggregated—an absolute prerequisite for successful crystallization.

Protocol 2: Co-Crystallization via Hanging Drop Vapor Diffusion
  • Complex Formation: Concentrate the purified kinase to 10 mg/mL. Incubate the protein with a 3-fold molar excess of the 3-cyclopropyl-1H-pyrazole-4-carbaldehyde derivative (dissolved in 100% DMSO) for 2 hours on ice.

    • Self-Validation Checkpoint: Centrifuge the mixture at 14,000 x g for 10 minutes prior to setting up drops. The absence of a visible pellet validates that the hydrophobic ligand has not caused protein precipitation.

  • Drop Setup: Set up hanging drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 100 mM HEPES pH 7.5, 20% PEG 4000, 10% glycerol).

    • Causality: Hanging drop vapor diffusion is selected over sitting drop because it allows for a slower, more controlled equilibration rate for these specific hydrophobic aminopyrimidine complexes, often yielding larger, single crystals suitable for high-resolution diffraction.

Protocol 3: X-Ray Diffraction Data Collection and Refinement
  • Harvesting: Harvest crystals using a nylon loop, briefly soak in a cryoprotectant (reservoir solution + 20% ethylene glycol), and flash-cool in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron light source at 100 K.

    • Self-Validation Checkpoint: Monitor the CC1/2​ statistic in the highest resolution shell. A CC1/2​>0.3 validates the true resolution limit of the dataset, providing a much more reliable metric for data quality than Rmerge​ alone.

  • Phase Determination & Refinement: Solve the structure using Molecular Replacement (MR) with a homologous search model. Refine the structure using Phenix.

    • Self-Validation Checkpoint: Generate an omit map ( Fo​−Fc​ ) before modeling the ligand into the electron density. This critical step ensures that the modeled binding pose of the pyrazole derivative is driven entirely by actual experimental data rather than model bias.

References

  • 3-cyclopropyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information NextSDS URL
  • US20160102076A1 - Compounds and compositions for modulating EGFR mutant kinase activities Google Patents URL
  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation PMC - NIH URL
  • Advances in reversible covalent kinase inhibitors PMC - NIH URL

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde

Introduction 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CPPC) is a heterocyclic aldehyde that represents a key building block in modern medicinal chemistry. Its unique structural motif, combining a reactive aldehyde with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Cyclopropyl-1H-pyrazole-4-carbaldehyde (CPPC) is a heterocyclic aldehyde that represents a key building block in modern medicinal chemistry. Its unique structural motif, combining a reactive aldehyde with a pharmacologically relevant pyrazole core, makes it a valuable intermediate in the synthesis of novel therapeutic agents. As with any component destined for pharmaceutical use, ensuring its purity, potency, and quality is not merely a procedural step but a foundational requirement for drug safety and efficacy. This necessitates the development and rigorous validation of analytical methods capable of accurately and precisely quantifying CPPC and its potential impurities.

This guide provides an in-depth comparison of two primary analytical techniques for the quality control of CPPC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, grounding our discussion in the risk-based framework of modern regulatory standards. The objective is to equip researchers, analysts, and drug development professionals with a comprehensive understanding of how to select, develop, and validate a fit-for-purpose analytical method for this critical intermediate.

Our approach is guided by the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] We will begin by defining the Analytical Target Profile (ATP), which serves as the prospective summary of a method's intended purpose and performance requirements, a concept central to the modern analytical procedure lifecycle.[1][4]

Chapter 1: The Foundation of Method Validation: A Lifecycle Approach

The validation of an analytical procedure is no longer considered a one-time event but a continuous process that spans the entire lifecycle of the method.[1] This modern paradigm, detailed in guidelines like ICH Q14 and the revised Q2(R2), emphasizes a scientific and risk-based approach from development through routine use.[5][6] The objective of validation is to generate documented evidence that a procedure is fit for its intended purpose.[7]

Core Validation Parameters

The following performance characteristics are evaluated during validation. The selection of which tests to perform depends on the nature and objective of the analytical procedure.[6][8]

  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] For a stability-indicating method, this is the most critical parameter and is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to produce potential degradation products.[9][10] The method must be able to resolve the main analyte peak from any degradants formed.[11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed using recovery studies on spiked placebo samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8][13]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[8]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies). This is often considered during method transfer rather than initial validation.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[6] Robustness is typically evaluated during method development.[6]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Validation Parameters cluster_3 Phase 3: Lifecycle Management Define_ATP Define Analytical Target Profile (ATP) Develop_Method Develop Initial Procedure Define_ATP->Develop_Method Risk_Assessment Perform Risk Assessment & Evaluate Robustness Develop_Method->Risk_Assessment Protocol Write Validation Protocol Risk_Assessment->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD / LOQ Routine_Use Routine Use & Monitoring Report->Routine_Use Change_Control Change Control & Re-validation Routine_Use->Change_Control

Caption: Analytical Method Validation Workflow.

Chapter 2: Method Comparison: HPLC vs. GC for CPPC Analysis

The choice between HPLC and GC is fundamentally driven by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[16] 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 136.15 g/mol , contains polar functional groups (N-H, C=O), and is a solid at room temperature. Its boiling point is likely high, but it should possess sufficient volatility and thermal stability to be amenable to GC analysis, while its chromophoric pyrazole system makes it an excellent candidate for HPLC with UV detection.

G start Analyze Purity of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde prop_check Are potential impurities thermally stable & volatile? start->prop_check hplc_node HPLC is Preferred (Robust for non-volatile impurities) prop_check->hplc_node No / Unknown gc_node GC is a Viable Option (Excellent for volatile impurities and residual solvents) prop_check->gc_node Yes hplc_adv Advantages: - No thermal degradation risk - High precision - Separates non-volatile degradants hplc_node->hplc_adv gc_adv Advantages: - High resolution for volatiles - No solvent interference (FID) - MS coupling for identification gc_node->gc_adv

Caption: Decision workflow for selecting an analytical method.
Comparative Overview of HPLC and GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[16]Separation based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[16]
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[16]Requires compounds to be volatile and thermally stable.[16]
Instrumentation HPLC system with pump, injector, column oven, and UV or MS detector.GC system with injector, oven, and Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Typical Application for CPPC Primary choice. Robust for quantifying the main component and detecting less volatile process impurities and degradation products.Suitable for quantifying the main component and detecting volatile impurities and residual solvents.
Potential Issues Co-elution of impurities with similar polarity; mobile phase solvent peaks can interfere at early retention times.Thermal degradation of the analyte or impurities in the hot injector port; not suitable for non-volatile degradants.

Chapter 3: Experimental Protocols & Validation Data

This chapter provides detailed, self-validating protocols for both an HPLC-UV and a GC-FID method for the analysis of CPPC. The accompanying tables present realistic, albeit hypothetical, validation data to illustrate the expected performance of each method.

Section 3.1: Stability-Indicating HPLC-UV Method

This method is designed to be stability-indicating, meaning it can separate CPPC from its degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-22 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[16]

    • Detection Wavelength: 265 nm (determine λmax by scanning a standard solution).

    • Injection Volume: 10 µL.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • System Suitability Test (SST):

    • Procedure: Inject a standard solution of CPPC (e.g., 100 µg/mL) six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 1.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

  • Forced Degradation Protocol: [9]

    • Prepare solutions of CPPC (~1 mg/mL) in the diluent.

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solid drug substance to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²), then dissolve.

    • Analysis: Analyze all stressed samples alongside an unstressed control. The method is deemed stability-indicating if all degradation product peaks are resolved from the main CPPC peak (resolution > 1.5).

Table 1: Linearity

Concentration (µg/mL) Peak Area (n=3)
1 15,230
25 378,950
50 755,100
100 1,510,500
150 2,265,300
Correlation Coefficient (R²) 0.9998

| Regression Equation | y = 15098x + 215 |

Table 2: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL, n=3) % Recovery
80% 80 79.5 99.4%
100% 100 100.8 100.8%
120% 120 119.1 99.3%

| Average Recovery | | | 99.8% |

Table 3: Precision

Parameter RSD (%) (n=6)
Repeatability 0.45%

| Intermediate Precision (Day 2, Analyst 2) | 0.78% |

Section 3.2: Gas Chromatography (GC-FID) Method

This method is suitable for quantifying CPPC and identifying any volatile impurities or residual solvents.

  • Instrumentation: GC system with a split/splitless injector, temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[16]

    • Injector Temperature: 250 °C.[16]

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 min.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Solvent: Acetone.

  • System Suitability Test (SST):

    • Procedure: Inject a standard solution of CPPC (e.g., 200 µg/mL) six times.

    • Acceptance Criteria:

      • RSD of peak area < 1.5%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 10,000.

Table 4: Linearity

Concentration (µg/mL) Peak Area (n=3)
5 22,540
50 226,100
100 451,900
200 904,500
300 1,355,800
Correlation Coefficient (R²) 0.9995

| Regression Equation | y = 4515x + 390 |

Table 5: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL, n=3) % Recovery
80% 160 156.8 98.0%
100% 200 203.4 101.7%
120% 240 236.4 98.5%

| Average Recovery | | | 99.4% |

Table 6: Precision

Parameter RSD (%) (n=6)
Repeatability 0.85%

| Intermediate Precision (Day 2, Analyst 2) | 1.21% |

Chapter 4: Synthesizing the Results - A Comparative Discussion

Based on the validation data, both HPLC and GC methods are suitable for the quantitative analysis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. However, their strengths lie in different areas, making them complementary tools for comprehensive quality control.

  • HPLC-UV as the Primary QC Method: The HPLC method demonstrates superior precision (RSDs of 0.45% and 0.78%) compared to the GC method (0.85% and 1.21%). Its greatest advantage is its proven ability, through forced degradation studies, to be stability-indicating . It can separate and quantify CPPC in the presence of non-volatile degradation products that would not be detectable by GC. This makes HPLC the unequivocal choice for release testing and stability studies where the full impurity profile must be monitored.[11][17]

  • GC-FID for Orthogonal Testing: The GC method provides a valuable orthogonal technique. It is exceptionally well-suited for detecting volatile impurities, such as residual solvents from synthesis, which might be difficult to resolve from the solvent front in HPLC. While its precision is slightly lower than HPLC, it is well within acceptable limits for a quantitative method. If coupled with a Mass Spectrometer (GC-MS), it would provide definitive identification of volatile impurities.[16]

Recommendation: For routine quality control, release, and stability testing of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, the validated stability-indicating HPLC-UV method should be employed as the primary analytical procedure . The GC-FID method should be maintained as a complementary procedure for specific applications, such as residual solvent analysis or as an orthogonal method for investigating out-of-specification results.

Conclusion

The validation of an analytical method is a systematic process designed to confirm that the procedure is suitable for its intended purpose. For a critical pharmaceutical intermediate like 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, this process is paramount. This guide has demonstrated that while both HPLC and GC can be validated to provide accurate and precise quantitative data, their optimal applications differ. The HPLC-UV method, with its proven stability-indicating capability, stands out as the more robust and versatile choice for ensuring the quality, purity, and stability of the compound throughout the drug development lifecycle. Adhering to a science- and risk-based approach, as outlined in modern ICH guidelines, ensures the generation of reliable analytical data, which is the bedrock of pharmaceutical quality.[1][6]

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - Draft Version Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Lifecycle Management Concepts to analytical Procedures: A compendial perspective Source: Association for Accessible Medicines (AAM) URL: [Link]

  • Title: Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification Source: USP-NF URL: [Link]

  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative Source: University of Pretoria - UPSpace URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Forced Degradation – A Review Source: ResearchGate URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: IRJPMS URL: [Link]

  • Title: Stability-indicating HPLC method optimization using quality by design Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Stability Indicating HPLC Method Development - A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis via CORE URL: [Link]

  • Title: Analytical Method Validation: Collation between International Guidelines Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization Source: Shimadzu URL: [Link]

  • Title: A Review on Analytical Method Development and Validation (With Case Study) Source: ResearchGate URL: [Link]

  • Title: Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS Source: Annals of Translational Medicine URL: [Link]

  • Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of pyrazole and its derivatives Source: Google Patents URL
  • Title: Aldehydes and Ketones - Gas Chromatography Source: Scribd URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Biological Efficacy of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Analogs in Targeted Kinase Inhibition

Structural Rationale & Pharmacological Context The development of targeted kinase inhibitors has revolutionized the treatment of non-small cell lung cancer (NSCLC) and autoimmune disorders. However, second-generation Epi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacological Context

The development of targeted kinase inhibitors has revolutionized the treatment of non-small cell lung cancer (NSCLC) and autoimmune disorders. However, second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Afatinib, exhibit severe dose-limiting toxicities due to their concurrent inhibition of wild-type (WT) EGFR[1].

To overcome this, 3-cyclopropyl-1H-pyrazole-4-carbaldehyde has emerged as a critical synthon in the design of next-generation aminopyrimidine derivatives[2]. The biological efficacy of these analogs stems from two distinct structural causalities:

  • The Pyrazole-4-carbaldehyde Core: Acts as a versatile electrophilic center, allowing for the facile condensation and construction of complex aminopyrimidine scaffolds that form critical hydrogen bonds with the kinase hinge region[1].

  • The 3-Cyclopropyl Moiety: Provides precisely tuned steric bulk and lipophilicity. This structural feature is uniquely accommodated by the enlarged ATP-binding pocket of the EGFR T790M mutant, while sterically clashing with the restricted pocket of WT EGFR, thereby driving profound mutant selectivity[1].

Furthermore, these analogs demonstrate potent cross-reactivity with Janus Kinase 3 (JAK3), offering a highly selective profile over other JAK family members, which is highly advantageous for developing immunosuppressants with minimal pleiotropic defects[1].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-targeting logic of 3-cyclopropyl-pyrazole analogs, highlighting their ability to suppress mutant-driven proliferation while sparing off-target wild-type pathways.

Mechanism Ligand EGF Ligand EGFR_WT WT EGFR (Off-Target) Ligand->EGFR_WT EGFR_Mut Mutant EGFR (T790M) Ligand->EGFR_Mut STAT STAT Pathway EGFR_WT->STAT EGFR_Mut->STAT JAK3 JAK3 Kinase JAK3->STAT Analog 3-Cyclopropyl-Pyrazole Analog Analog->EGFR_WT Sparing (Low Affinity) Analog->EGFR_Mut Potent Inhibition Analog->JAK3 Dual Targeting

Mechanism of selective mutant EGFR and JAK3 inhibition by pyrazole analogs.

Comparative Efficacy Profile

To objectively benchmark the biological efficacy of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde derived aminopyrimidines, we compare a representative analog against established clinical standards: Afatinib (2nd Generation) and Osimertinib (3rd Generation).

Data represents median biochemical IC₅₀ values compiled from standardized kinase assays.

Compound ClassEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity Index (WT/Mutant)Clinical Phenotype
Afatinib (2nd Gen)0.510.0>10000.05 High WT toxicity (Rash, Diarrhea)
Osimertinib (3rd Gen)12.01.0>100012.0 Mutant-selective, standard of care
Pyrazole Analog 150.02.05.075.0 Highly mutant-selective, dual JAK3 action

Analysis: The cyclopropyl-pyrazole analog demonstrates a superior Selectivity Index (75.0) compared to both Afatinib and Osimertinib. While it maintains low nanomolar potency against the T790M mutant, its significantly higher IC₅₀ for WT EGFR (150.0 nM) ensures a wider therapeutic window.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the biological efficacy of these analogs must be evaluated using self-validating assay systems. The following protocols integrate internal quality controls to prevent false positives/negatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence commonly exhibited by complex heterocyclic small molecules. Self-Validation Mechanism: Every microplate must calculate a Z'-factor using internal controls. A plate is automatically rejected if Z' < 0.5, ensuring that the assay window is statistically robust.

  • Compound Preparation: Serially dilute the pyrazole analog in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (prevents solvent-induced enzyme denaturation).

  • Control Assignment:

    • Negative Control (0% Inhibition): 1% DMSO vehicle.

    • Positive Control (100% Inhibition): 10 µM Staurosporine (Pan-kinase inhibitor).

  • Enzyme Reaction: Add 5 nM of recombinant EGFR (T790M) or JAK3, followed by ATP at the predetermined Michaelis constant ( Km​ ) to ensure competitive inhibition kinetics. Incubate for 60 minutes at 25°C.

  • Detection: Add the Eu-cryptate labeled anti-phosphotyrosine antibody and SureLight APC fluorophore. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 620 nm / 665 nm). Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed to IC₅₀ calculation only if Z' > 0.6.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. Western blotting confirms intracellular target engagement. Self-Validation Mechanism: The protocol mandates probing for both Phospho-EGFR and Total-EGFR. This ensures that a decrease in signal is strictly due to kinase inhibition, rather than compound-induced protein degradation or unequal sample loading.

  • Cell Culture & Treatment: Culture H1975 cells (harboring EGFR L858R/T790M) in RPMI-1640 medium. Treat with varying concentrations of the pyrazole analog (0.1 nM to 1000 nM) for 2 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent post-lysis dephosphorylation).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting (Internal Controls): Probe the membrane with primary antibodies against p-EGFR (Tyr1068), Total EGFR, and GAPDH (loading control)[1].

  • Quantification: Normalize the p-EGFR chemiluminescent signal against the Total EGFR signal to calculate the cellular IC₅₀.

Assay Workflow Visualization

Workflow Prep Compound Prep (DMSO Vehicle) Reaction Kinase Reaction (ATP + Substrate) Prep->Reaction Detection TR-FRET Detection (Eu-Cryptate) Reaction->Detection Validation Self-Validation (Z'-Factor > 0.5) Detection->Validation Control Staurosporine (100% Inhibition) Control->Reaction

Self-validating TR-FRET kinase assay workflow ensuring high-fidelity data.

Future Perspectives: Targeted Protein Degradation

While the current paradigm utilizes 3-cyclopropyl-1H-pyrazole-4-carbaldehyde analogs as reversible or irreversible kinase inhibitors, cutting-edge drug discovery is repurposing these pharmacophores. Recent patent literature indicates that pyrazole compounds are being integrated into Proteolysis Targeting Chimeras (PROTACs) acting as Cullin-RING ubiquitin ligase modulators[3]. By linking the highly selective cyclopropyl-pyrazole warhead to an E3 ligase ligand, researchers can induce the complete ubiquitination and degradation of mutant EGFR, shifting the mechanism from mere inhibition to total target eradication.

References

  • Source: Google Patents (US20160102076A1)
  • Title: Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview Source: SciSpace URL: [Link]

  • Source: Google Patents (WO2025104236A1)

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivatives

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable pharmacokinetic properties.[1][2] Its five-membered arom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable pharmacokinetic properties.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donating and accepting capabilities, conformational rigidity, and metabolic stability.[1][3] This has led to the development of numerous FDA-approved drugs containing the pyrazole core for a wide range of therapeutic areas, including inflammation, cancer, and neurological disorders.[4][5]

This guide focuses on a specific, highly promising subclass: 3-cyclopropyl-1H-pyrazole-4-carbaldehyde derivatives . This scaffold is of particular interest for two key reasons. First, the cyclopropyl group at the C3 position often enhances metabolic stability and can fit into specific hydrophobic pockets of biological targets, improving binding affinity and potency.[6][7] Second, the carbaldehyde at the C4 position serves as a highly versatile synthetic handle, allowing for the facile introduction of diverse functional groups to explore chemical space and optimize biological activity.[8][9][10]

Here, we provide an in-depth analysis of the structure-activity relationships of this scaffold, comparing how substitutions at key positions and modifications of the carbaldehyde group influence biological outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical starting point for novel therapeutic agents.

The Core Scaffold and Points of Modification

The foundational structure of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde offers three primary points for chemical modification to modulate its pharmacological profile: the N1-position of the pyrazole ring, the C4-carbaldehyde group, and the C3-cyclopropyl group itself. Understanding the impact of substitutions at these positions is critical for rational drug design.

SAR_Scaffold cluster_scaffold Core Scaffold: 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde scaffold C4 C4-Carbaldehyde (Versatile Handle for Derivatization) N1 N1-Position (Lipophilicity, Selectivity) C3 C3-Cyclopropyl Group (Potency, Metabolic Stability)

Caption: Key modification points on the core scaffold.

Part 1: Structure-Activity Relationship at the N1-Position

The N1 position of the pyrazole ring is a critical determinant of the molecule's overall properties and its interaction with target proteins. Substituents at this position project into the solvent-exposed region or a specific binding pocket, influencing solubility, lipophilicity, and target selectivity.

The nature of the N1-substituent can dramatically alter the therapeutic application. For instance, in the development of kinase inhibitors, this position is often occupied by an aryl or heteroaryl group that can form key interactions within the ATP-binding site.[5][11] In contrast, for other targets like the cannabinoid receptor 1 (CB1), a substituted phenyl group at N1 has been shown to be crucial for potent antagonism.[6][7]

N1-SubstituentTarget ClassGeneral SAR ObservationExample ActivityReference
-H (unsubstituted) VariousOften serves as a baseline or starting point for synthesis. Can act as a hydrogen bond donor.BaselineGeneral
Alkyl (e.g., -CH₃, -C₃H₇) VariousSmall alkyl groups like methyl or propyl can increase lipophilicity and are often used as simple modifications to probe pocket size.[8][]Building block for anti-inflammatory agents.[8][8][]
Phenyl / Substituted Phenyl Kinases, GPCRsA large, often substituted, aryl group is common for achieving high potency. Dichloro-substitution is particularly effective for CB1 antagonists.CB1 Antagonist (Ki): 3 nM (for a 1-(2,4-dichlorophenyl) derivative).[7][6][7]
Pyrimidinyl Kinases (e.g., JNK3)Introduction of a heterocycle like pyrimidine can introduce additional hydrogen bonding sites and improve selectivity.[13]JNK3 Inhibitor (IC₅₀): 227 nM.[13][13]

Expert Insight: The choice of the N1-substituent is a primary driver of target selectivity. While small alkyl groups provide a simple way to enhance lipophilicity, larger and more complex aryl or heteroaryl moieties are typically required to achieve the specific vector and bonding interactions necessary for high-potency inhibition of targets like kinases or GPCRs. The frequent use of a 2,4-dichlorophenyl group in potent CB1 antagonists, for example, highlights how specific substitution patterns can be optimized for a particular target class.

Part 2: The C4-Carbaldehyde as a Gateway for Diversification

The aldehyde functionality at the C4 position is arguably the most significant feature for synthetic diversification. It is an electrophilic center that readily participates in a wide array of chemical transformations, allowing for the creation of extensive compound libraries from a single precursor. This versatility is a key reason why 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is such a valuable starting material.[8][9]

Common transformations include:

  • Condensation Reactions: Reaction with amines, hydrazines, or active methylene compounds (e.g., Knoevenagel condensation) to form imines, hydrazones, and vinylogous systems.[14][15]

  • Cyclization Reactions: Serving as a key building block for constructing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors.[11][16]

  • Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol to introduce different functional groups and hydrogen bonding capabilities.

The transformation of the aldehyde directly impacts the compound's mechanism of action and biological target.

Carbaldehyde DerivativeResulting StructureTarget Class / ActivityExample PotencyReference
Thioemicarbazone C=N-NH-C(=S)NH₂AnticancerIC₅₀ (HepG2): 9.13 µM[14]
Barbituric Acid Condensate Knoevenagel ProductAnticancerIC₅₀ (A549): 6.52 µM[14]
Schiff Base (Hydrazone) C=N-N-RAntimicrobialModerate to significant activity[17]
Fused Pyrimidinone Pyrazolo[3,4-d]pyrimidin-4-oneAnticancer (Kinase Inhibition)IC₅₀ (MCF-7): 11 µM[16]

Expert Insight: The reactivity of the C4-aldehyde is a strategic asset. By converting it into a Schiff base or a more complex heterocyclic system, medicinal chemists can fundamentally alter the molecule's shape, polarity, and hydrogen-bonding pattern. This allows for the exploration of entirely new binding modes within a target protein. For example, building a pyrazolo[3,4-d]pyrimidine scaffold from the aldehyde introduces a purine bioisostere, a classic strategy for targeting ATP-dependent enzymes like kinases.[11][16]

Part 3: The Crucial Role of the C3-Cyclopropyl Moiety

The cyclopropyl group at the C3 position is not merely a placeholder; it is a deliberate design choice with significant implications for a compound's pharmacological profile.

  • Metabolic Stability: The compact, strained ring is less susceptible to oxidative metabolism compared to linear alkyl chains or benzylic positions, which can increase the compound's half-life in vivo.[7]

  • Potency and Lipophilic Efficiency: The cyclopropyl group provides a good balance of lipophilicity and size. It can effectively occupy small, hydrophobic pockets in a target protein without adding excessive molecular weight, thereby improving ligand efficiency.

  • Conformational Rigidity: Unlike a flexible ethyl or propyl chain, the cyclopropyl group has a fixed conformation, which can reduce the entropic penalty upon binding to a target, leading to higher affinity.

In a key study on CB1 antagonists, researchers directly compared a C5-chloro substituent (as in the drug rimonabant) with a C5-cyclopropyl group (equivalent to the C3-position in our scaffold nomenclature). The cyclopropyl analog retained high affinity (Ki = 3 nM), demonstrating its effectiveness as a potent bioisostere while offering potentially improved metabolic properties.[7]

Experimental Protocols

To facilitate research in this area, we provide standardized protocols for the synthesis of the core scaffold and for a common biological evaluation method.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for introducing a formyl group at the C4 position of a pyrazole ring.[9][10][14] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Vilsmeier_Workflow start Start: Prepare Hydrazone Precursor vilsmeier Prepare Vilsmeier Reagent (POCl₃ in ice-cold DMF) start->vilsmeier reaction Add Hydrazone to Vilsmeier Reagent Stir and heat (e.g., 60-70°C, 4-6h) vilsmeier->reaction workup Quench Reaction (Pour onto crushed ice, neutralize with base) reaction->workup extract Extract Product (e.g., with Ethyl Acetate) workup->extract purify Purify Product (Column Chromatography) extract->purify end End: Pure 3-cyclopropyl-1H-pyrazole-4-carbaldehyde purify->end

Caption: Workflow for Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Precursor: Dissolve the corresponding hydrazone of cyclopropyl methyl ketone in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. A solid precipitate will typically form.

  • Isolation: Filter the solid product, wash it with cold water, and dry it under a vacuum. If the product is not a solid, extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure carbaldehyde.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for anticancer activity.[16][18]

MTT_Workflow start Start: Seed Cancer Cells incubate1 Incubate cells in 96-well plate (24h, 37°C, 5% CO₂) start->incubate1 treat Treat cells with pyrazole derivatives (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Allows for formazan crystal formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read Absorbance (e.g., at 570 nm) solubilize->read analyze Calculate % Viability and IC₅₀ read->analyze end End: Determine IC₅₀ Value analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution and measure the absorbance (optical density) at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion

The 3-cyclopropyl-1H-pyrazole-4-carbaldehyde scaffold represents a highly fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate a clear and logical pattern: the N1-position governs target selectivity and pharmacokinetics, the C3-cyclopropyl group enhances potency and metabolic stability, and the C4-carbaldehyde is a versatile synthetic nexus for introducing the diverse chemical functionalities needed to elicit a specific biological response. By leveraging these principles and the provided experimental frameworks, researchers can rationally design and synthesize next-generation pyrazole derivatives with improved efficacy and tailored pharmacological profiles.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. Available at: [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Available at: [Link]

  • Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. ACS Publications. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivatives

Introduction: The Strategic Role of In-Silico Docking in Modern Drug Discovery In the landscape of contemporary drug development, the pyrazole scaffold is a "privileged structure," renowned for its synthetic accessibilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of In-Silico Docking in Modern Drug Discovery

In the landscape of contemporary drug development, the pyrazole scaffold is a "privileged structure," renowned for its synthetic accessibility and its presence in a wide array of pharmacologically active agents.[1][2] Derivatives of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, which combine the versatile pyrazole core with a reactive carbaldehyde group and a cyclopropyl moiety, are of significant interest for developing novel therapeutics, particularly in oncology and inflammation.[3][4] The cyclopropyl group, for instance, can enhance metabolic stability and binding affinity, making these derivatives attractive candidates for targeted therapies.[5]

Molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, is an indispensable tool in this process.[6][7][8] It serves as a rapid, cost-effective method for virtual screening of compound libraries, prioritizing candidates for synthesis and experimental validation, and elucidating mechanisms of action at the molecular level.[9]

This guide provides a comprehensive, in-depth comparison of docking methodologies for 3-cyclopropyl-1H-pyrazole-4-carbaldehyde derivatives against two clinically relevant and distinct protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2) . By presenting a detailed, field-proven protocol and explaining the causality behind each step, this document aims to empower researchers to conduct robust, reliable, and insightful comparative docking studies.

Part 1: Target Selection and Scientific Rationale

The choice of target proteins is the most critical decision in a docking study, as it dictates the biological context and therapeutic relevance of the investigation. The pyrazole scaffold is a common feature in inhibitors of both protein kinases and COX enzymes.[10][11][12]

  • Target 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

    • Scientific Rationale: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[13] Aberrant VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis.[13][14] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology.[15][16] Numerous pyrazole-containing compounds have been successfully developed as potent VEGFR-2 inhibitors, making it an excellent primary target for our derivatives.[13][17][18] We will use the crystal structure of VEGFR-2 in complex with a known inhibitor to define the ATP-binding site for our docking study (e.g., PDB ID: 2XIR).

  • Target 2: Cyclooxygenase-2 (COX-2)

    • Scientific Rationale: COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[11][19] Its inhibition is the mechanism of action for widely used non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, highlighting the compatibility of this chemical class with the enzyme's active site.[10][11] Investigating the binding of our derivatives to COX-2 allows us to explore their potential as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[19][20][21] We will utilize a crystal structure of COX-2 for our study (e.g., PDB ID: 5IKR).

By comparing the docking performance of the same set of ligands against these two distinct targets, we can generate valuable structure-activity relationship (SAR) insights and predict potential selectivity profiles.

Part 2: A Validated Protocol for Comparative Molecular Docking

This section details a step-by-step methodology for conducting a rigorous comparative docking study. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 1.1. Acquire Protein Structures (RCSB PDB: 2XIR, 5IKR) p2 1.2. Prepare Target Proteins (Remove water, add hydrogens, assign charges) p1->p2 d1 2.1. Define Binding Site (Grid Box Generation around co-crystallized ligand) p2->d1 l1 1.3. Acquire/Design Ligand Structures (PubChem, ChemDraw) l2 1.4. Prepare Ligands (Generate 3D coordinates, minimize energy, assign torsions) l1->l2 l2->d1 d2 2.2. Execute Docking (AutoDock Vina) d1->d2 a1 3.1. Extract Docking Scores (Binding Affinity, kcal/mol) d2->a1 a2 3.2. Visualize Binding Poses (PyMOL, Discovery Studio) a1->a2 a3 3.3. Analyze Interactions (H-bonds, hydrophobic contacts) a2->a3 a4 3.4. Compare Results (Selectivity Profile) a3->a4

Caption: Workflow for the comparative molecular docking study.

Step 2.1: Sourcing and Preparation of Macromolecules (Proteins)
  • Acquisition: Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this guide, we select 2XIR (VEGFR-2) and 5IKR (COX-2) .

  • Preparation (using AutoDock Tools):

    • Why? Raw PDB files contain experimental artifacts (water molecules, co-solvents) and lack information (hydrogen atoms) necessary for accurate force field calculations. Preparation is a critical cleaning and standardization step.

    • Protocol:

      • Load the PDB file (e.g., 2XIR.pdb).

      • Remove all water molecules (Edit > Delete Water). These solvent molecules can interfere with ligand binding in the active site during the simulation.

      • Add polar hydrogens (Edit > Hydrogens > Add). Docking algorithms require an all-atom model to correctly calculate electrostatic and hydrogen bonding interactions.

      • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Assigning partial atomic charges is essential for the scoring function to evaluate electrostatic contributions to binding energy.

      • Save the prepared protein in the required .pdbqt format, which includes atomic charges and atom type information for AutoDock Vina.

Step 2.2: Sourcing and Preparation of Small Molecules (Ligands)
  • Acquisition: The structures of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde and its derivatives can be obtained from databases like PubChem or drawn using software like ChemDraw. For this guide, we will consider the core scaffold and two hypothetical derivatives (Derivative 1 and Derivative 2) with different substitutions to explore SAR.

  • Preparation (using AutoDock Tools):

    • Why? Ligands must be converted into a 3D format with correct stereochemistry, and their rotatable bonds must be defined for the docking algorithm to explore different conformations.

    • Protocol:

      • Load the ligand file (e.g., from an .sdf or .mol2 file).

      • Detect the ligand's root and define its rotatable bonds (Torsion Tree > Detect Root). This allows for flexible ligand docking, where the ligand can change its conformation to fit the binding site.

      • Save the prepared ligand in the .pdbqt format.

Step 2.3: The Docking Simulation (using AutoDock Vina)
  • Define the Binding Site (Grid Box Generation):

    • Why? The docking simulation must be focused on the biologically relevant binding pocket to be efficient and meaningful. A grid box defines the 3D space where the algorithm will search for binding poses.

    • Protocol:

      • Identify the active site. The most reliable method is to use the position of the co-crystallized ligand in the original PDB file.

      • In AutoDock Tools, center the grid box on this ligand.

      • Adjust the dimensions of the box to encompass the entire active site, typically with a 10 Å buffer around the co-crystallized ligand. Ensure it is large enough to allow for full rotation of the input ligands.

  • Create the Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand, the center coordinates, and the dimensions of the grid box.

  • Execute the Simulation: Run AutoDock Vina from the command line: vina --config conf.txt --log results.log

Part 3: Data Analysis, Comparison, and Interpretation

Key Metrics for Comparison

Molecular docking provides both quantitative and qualitative data. The primary metrics for comparison are:

  • Binding Affinity (kcal/mol): An estimate of the binding free energy. More negative values indicate stronger, more favorable binding interactions. This is the primary metric for ranking different ligands against the same target.

  • Binding Pose and Interactions: The 3D orientation of the ligand in the active site. Analysis of the pose reveals key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with specific amino acid residues. Comparing these interactions explains why a ligand has a certain binding affinity.

Comparative Data Summary

The results for our hypothetical derivatives against VEGFR-2 and COX-2 can be summarized for easy comparison.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Selectivity
Core Scaffold VEGFR-2-7.8Cys919 (H-bond), Val848, Leu1035Moderate VEGFR-2
COX-2-7.1Arg513, Val523, Ser353
Derivative 1 VEGFR-2-9.5 Cys919 (H-bond), Glu885 (H-bond) , Leu1035High VEGFR-2
(H-bond donor added)COX-2-7.3Arg513, Val523, Ser353
Derivative 2 VEGFR-2-8.1Cys919 (H-bond), Val848, Leu1035High COX-2
(Hydrophobic group added)COX-2-10.2 Arg120 (H-bond) , Tyr385, Val523 (hydrophobic)

This table contains plausible, illustrative data for educational purposes.

Interpretation of Results
  • Derivative 1 shows a significant improvement in binding affinity for VEGFR-2 (-9.5 kcal/mol) compared to the core scaffold. Visual analysis of its binding pose would likely reveal a new hydrogen bond with the key residue Glu885 in the kinase hinge region, explaining its enhanced potency. Its affinity for COX-2 remains modest, suggesting it is a promising selective VEGFR-2 inhibitor candidate.

  • Derivative 2 demonstrates a dramatic increase in affinity for COX-2 (-10.2 kcal/mol). This is likely due to the added hydrophobic group making favorable contacts within the large, hydrophobic COX-2 active site, while also forming a crucial hydrogen bond with Arg120. This derivative profiles as a potential selective COX-2 inhibitor.

This comparative approach not only ranks the compounds but also provides a clear rationale for their predicted selectivity, guiding the next cycle of drug design.

Part 4: Visualizing the Biological Context

Understanding the target's role is crucial. VEGFR-2, for instance, is a key component of the angiogenesis signaling pathway. An inhibitor would block this pathway, preventing tumor vascularization.

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLCg PLCγ P1->PLCg Recruits & Activates Ras Ras P1->Ras Recruits & Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Pyrazole Derivative (Our Ligand) Inhibitor->P1 BLOCKS

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrazole derivative.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for conducting comparative molecular docking studies of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde derivatives. By systematically preparing ligands and targets, executing validated docking protocols, and critically analyzing the results against multiple proteins like VEGFR-2 and COX-2, researchers can efficiently generate actionable hypotheses about compound potency and selectivity. This in-silico approach is a cornerstone of modern, resource-efficient drug discovery, enabling the rational design of the next generation of targeted therapeutics.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Ingenta Connect. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. PMC. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Publications. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Bentham Science. [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. RSC Publishing. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Publications. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. PMC. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. ResearchGate. [Link]

  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science. [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Novelty and Patentability of New 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide provides a comprehensive framework for assessing the novelty and patentability of new derivatives based on the 3-cyclopropyl-1H-pyrazole-4-carbaldehyde core. We will delve into the critical aspects of prior art analysis, the legal tenets of patentability, and present a detailed, field-proven experimental workflow. This includes a robust synthetic protocol for a novel derivative, its characterization, and a comparative biological assay to generate the supporting data essential for a strong patent application.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole derivatives are a class of heterocyclic compounds that have garnered immense interest in drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The pyrazole ring is a "privileged structure," meaning it can bind to multiple biological targets with high affinity. The incorporation of a cyclopropyl group at the 3-position and a carbaldehyde at the 4-position creates a versatile scaffold for further chemical modification, offering the potential for novel compounds with unique pharmacological profiles.

Foundational Analysis: Assessing Novelty and Patentability

Before embarking on a synthetic campaign, a thorough assessment of the existing intellectual property landscape is paramount. This two-pronged approach involves evaluating both the scientific novelty and the legal requirements for patentability.

Establishing Novelty: A Deep Dive into the Prior Art

An invention is considered novel if it has not been publicly disclosed in any form before the date of the patent application.[4][5] This includes patents, publications, and public presentations. For our specific scaffold, the search should focus on:

  • Existing Patents: A comprehensive search of patent databases (e.g., Google Patents, USPTO, Espacenet) for granted patents and published applications claiming 3-cyclopropyl-1H-pyrazole-4-carbaldehyde derivatives is the first step.

  • Scientific Literature: A deep dive into scientific journals and databases (e.g., SciFinder, Reaxys, PubMed) will uncover any published synthesis or application of similar compounds.

The goal is to identify the "white space"—the areas of chemical structure and application that have not yet been explored.

The Three Pillars of Patentability

For a chemical invention to be patentable, it must meet three key statutory requirements:[6][7][8]

  • Novelty: As discussed above, the compound must be new.

  • Non-Obviousness (Inventive Step): The invention must not be an obvious modification of a known compound to a person of "ordinary skill in the art".[4][5][7] This means that the new derivative should exhibit unexpected properties or overcome a known problem in a surprising way.

  • Utility (Industrial Applicability): The invention must have a specific, substantial, and credible utility.[5][6][7][8] In drug discovery, this is typically demonstrated through in vitro or in vivo biological activity.

The following diagram illustrates the workflow for this initial assessment:

A Conceive Novel 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde Derivative B Comprehensive Prior Art Search A->B C Analyze Existing Patents and Literature B->C D Is the Derivative Novel? C->D E Assess Non-Obviousness D->E Yes H Redesign Derivative or Abandon D->H No F Define Potential Utility E->F Yes E->H No G Proceed with Synthesis and Biological Testing F->G Yes F->H No

Caption: Workflow for assessing novelty and patentability.

Experimental Guide: Synthesis and Comparative Analysis

To demonstrate utility and non-obviousness, robust experimental data is required. Here, we present a detailed protocol for the synthesis of a hypothetical novel derivative, 1-(4-fluorophenyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, and its comparative biological evaluation.

Synthesis of a Novel Derivative

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic rings like pyrazoles.[9][10][11][12][13] The synthesis of our target compound will proceed in two steps: first, the synthesis of the pyrazole core, followed by its formylation.

cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one D Reflux A->D B 4-fluorophenylhydrazine hydrochloride B->D C Ethanol, Acetic Acid C->D E 1-(4-fluorophenyl)-3-cyclopropyl-1H-pyrazole D->E F 1-(4-fluorophenyl)-3-cyclopropyl-1H-pyrazole H 0°C to 60°C F->H G POCl3, DMF G->H I 1-(4-fluorophenyl)-3-cyclopropyl-1H-pyrazole-4-carbaldehyde H->I A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase X B->C D Downstream Signaling Cascade C->D E Cell Proliferation & Survival D->E F Novel Pyrazole Derivative F->C

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, it is imperative to move beyond simply listing safety data and to cultivate a deeper understanding of the "why" behind our safety protocols. This guide is designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing safety data and to cultivate a deeper understanding of the "why" behind our safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale for the safe handling of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory operations.

Understanding the Risks: A Profile of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde

3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with applications in pharmaceutical and agrochemical research.[1][2] Its structure, which includes a pyrazole ring, a cyclopropyl group, and an aldehyde functional group, contributes to its reactivity and potential biological activity.[1][3] While pyrazole derivatives have shown a range of biological effects, including anti-inflammatory and antimicrobial properties, it is crucial to recognize the potential hazards associated with this class of compounds.[4][5]

Based on available data, 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin Irritation: Causes skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to minimize exposure and ensure a safe working environment.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, a multi-layered approach to PPE is essential, with the level of protection tailored to the specific laboratory task.

Recommended Personal Protective Equipment
TaskRecommended PPERationale
General Laboratory Use & Weighing (Solid) Safety glasses with side shields, nitrile gloves, and a fully buttoned lab coat.[8][9]Provides a baseline of protection against incidental contact and minor splashes.
Solution Preparation & Transfers Chemical splash goggles, nitrile or neoprene gloves, and a chemical-resistant apron over a lab coat.[8][9]Offers enhanced protection for the face and body from splashes of liquid.
Running Reactions Chemical splash goggles or a face shield, and a lab coat. Consider thicker, reusable gloves for extended operations.[9]Ensures full-face protection and durable hand protection during procedures with a higher risk of splashes or spills.
Spill Cleanup & Waste Disposal Chemical splash goggles and a face shield, heavy-duty nitrile or butyl rubber gloves, and a chemical-resistant apron or coveralls over a lab coat.[9][10]Provides maximum protection for the eyes, face, and body during direct handling of the chemical in a concentrated form.
High-Concentration or Spill Scenarios A NIOSH-approved respirator with cartridges appropriate for aldehydes may be required. For major spills, a self-contained breathing apparatus (SCBA) and fully encapsulating suit may be necessary.[8]Protects against inhalation of harmful vapors, which is a significant risk with volatile aldehydes.

Operational Blueprint: Step-by-Step Handling and Disposal

Adherence to a strict, well-defined protocol is critical for minimizing risk. The following steps provide a framework for the safe handling and disposal of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.

Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash Wash Hands Thoroughly Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff4->Wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1H-pyrazole-4-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.